molecular formula C9H17NO4 B1666533 Acetyl-L-Carnitine CAS No. 3040-38-8

Acetyl-L-Carnitine

Cat. No.: B1666533
CAS No.: 3040-38-8
M. Wt: 203.24 g/mol
InChI Key: RDHQFKQIGNGIED-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetyl-L-carnitine (ALCAR) is an endogenous mitochondrial metabolite that plays a critical role in cellular energy metabolism and has diverse, mechanistically distinctive neuroprotective and neuromodulatory properties, making it a valuable compound for biomedical research . Key Research Applications & Value: • Neuroprotection & Neurodegeneration Research: ALCAR demonstrates efficacy in preclinical models of neurological injury and disease. Studies indicate it can improve energy status, decrease oxidative stress, prevent cell death, and improve long-term functional outcomes after brain injury . It provides protection against mitochondrial neurotoxicity, reducing oxidative damage and preserving neuronal function . • Metabolic & Bioenergetic Studies: Its primary role is facilitating the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a key process in energy production . Furthermore, the acetyl moiety of ALCAR is actively metabolized via the tricarboxylic acid (TCA) cycle and the pyruvate recycling pathway in the brain, serving as a oxidizable substrate for energy and contributing to the carbon skeletons of neurotransmitters like glutamate, GABA, and glutamine . • Chronic Pain & Neuropathy Models: ALCAR shows promise in research models of neuropathic pain. Its mechanisms are multifaceted, including epigenetic upregulation of metabotropic glutamate receptor 2 (mGlu2), modulation of neurotrophic factors (e.g., GDNF, ARTN), and potentiation of cholinergic signaling, which collectively contribute to its observed analgesic and anti-hyperalgesic effects . • Neuropsychiatric Research: Preclinical and clinical data suggest that ALCAR may exert rapid-onset antidepressant effects, potentially through unique mechanisms involving epigenetic modulation of gene expression, such as enhancing the acetylation of histone proteins and transcription factors like NF-κB . Mechanism of Action: ALCAR's research effects are pleiotropic. It serves as a source of acetyl groups for acetylcholine synthesis and protein acetylation , a donor of acetyl-CoA for lipid synthesis , and a modulator of mitochondrial function and oxidative stress . It is transported into cells and across the blood-brain barrier primarily via the high-affinity organic cation transporter novel 2 (OCTN2) . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(3R)-3-acetyloxy-4-(trimethylazaniumyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-7(11)14-8(5-9(12)13)6-10(2,3)4/h8H,5-6H2,1-4H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHQFKQIGNGIED-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1040956
Record name Acetyl-L-carnitine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1040956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Very soluble in water and alcohol.
Record name Acetylcarnitine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08842
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

3040-38-8
Record name Acetyl-L-carnitine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3040-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetyl-L-carnitine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003040388
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetylcarnitine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08842
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Acetyl-L-carnitine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1040956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Propanaminium, 2-(acetyloxy)-3-carboxy-N,N,N-trimethyl-, inner salt, (2R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACETYLCARNITINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DH1W9VH8Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ACETYL-L-CARNITINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7587
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

145°C
Record name Acetylcarnitine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08842
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

Acetyl-L-Carnitine and its Impact on Cellular Respiration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl-L-Carnitine (ALCAR) is a pivotal endogenous metabolite that plays a critical and multifaceted role in cellular energy metabolism. As the acetylated ester of L-carnitine, its primary function extends beyond the simple transport of fatty acids, directly influencing mitochondrial function, the efficiency of the Krebs cycle, and the regulation of key metabolic signaling pathways. This technical guide provides an in-depth examination of the biochemical mechanisms through which ALCAR modulates cellular respiration. It summarizes key quantitative data from preclinical studies, details relevant experimental protocols for investigating its effects, and visualizes the complex interplay of metabolic and signaling pathways. This document serves as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of ALCAR in metabolic disorders, neurodegenerative diseases, and age-related mitochondrial dysfunction.

Core Mechanism of Action in Cellular Respiration

This compound's influence on cellular respiration is primarily exerted through two interconnected mechanisms: facilitating fatty acid oxidation and directly supplying acetyl groups to the Krebs cycle.

1.1. The Carnitine Shuttle and Fatty Acid Oxidation L-carnitine, for which ALCAR is a precursor and interchangeable form, is indispensable for the transport of long-chain fatty acids from the cytosol into the mitochondrial matrix, a process known as the carnitine shuttle.[1] This transport is the rate-limiting step for fatty acid β-oxidation.[2] The shuttle involves three key enzymes:

  • Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, it converts long-chain fatty acyl-CoAs to acylcarnitines.

  • Carnitine-Acylcarnitine Translocase (CACT): An inner mitochondrial membrane protein that transports acylcarnitines into the matrix in exchange for free carnitine.

  • Carnitine Palmitoyltransferase II (CPT2): Located on the inner mitochondrial membrane, it converts acylcarnitines back to fatty acyl-CoAs and free L-carnitine within the matrix.[3]

The regenerated fatty acyl-CoA then undergoes β-oxidation, producing acetyl-CoA, NADH, and FADH₂. These products directly fuel the Krebs cycle and the electron transport chain (ETC), respectively, driving ATP synthesis.[3][4]

1.2. Acetyl Group Donation and Krebs Cycle Priming ALCAR serves as a direct donor of acetyl groups, contributing to the mitochondrial acetyl-CoA pool.[5] This is significant for two reasons:

  • Fueling the Krebs Cycle: Acetyl-CoA is the primary substrate that condenses with oxaloacetate to form citrate, initiating the Krebs cycle.[5] By increasing the availability of acetyl-CoA, ALCAR can enhance the flux through the cycle, thereby increasing the production of NADH and FADH₂ for the ETC.[3][6]

  • Buffering the Acetyl-CoA/CoA Ratio: Mitochondria require a pool of free Coenzyme A (CoA) for various reactions, including the pyruvate dehydrogenase (PDH) complex and β-oxidation enzymes.[3] When acetyl-CoA levels are high (e.g., from high rates of glycolysis), carnitine acetyltransferase (CrAT) can transfer the acetyl group from acetyl-CoA to carnitine, forming ALCAR and liberating free CoA.[3][5] This prevents the depletion of the free CoA pool and avoids end-product inhibition of enzymes like PDH, thus maintaining metabolic flexibility.[5]

cluster_Cytosol Cytosol cluster_Mitochondria Mitochondrial Matrix cluster_Membrane LCFA Long-Chain Fatty Acid LCFACoA Fatty Acyl-CoA LCFA->LCFACoA Activation CPT1 CPT1 LCFACoA->CPT1 ALCAR_cyto This compound ALCAR_mito This compound ALCAR_cyto->ALCAR_mito Transport ACoA Acetyl-CoA ALCAR_mito->ACoA CrAT CoA Free CoA Krebs Krebs Cycle ACoA->Krebs Enters Cycle ACoA->CoA CrAT ATP Production\n(via ETC) ATP Production (via ETC) Krebs->ATP Production\n(via ETC) BetaOx β-Oxidation BetaOx->ACoA LCFACoA_mito Fatty Acyl-CoA LCFACoA_mito->BetaOx CACT CACT CPT1->CACT Acylcarnitine CPT2 CPT2 CACT->CPT2 CPT2->LCFACoA_mito CrAT CrAT

Caption: Core mechanisms of ALCAR in mitochondrial metabolism.

Quantitative Impact on Bioenergetics and Metabolism

Supplementation with ALCAR has been shown to quantitatively impact several parameters of cellular respiration and mitochondrial function, particularly in models of aging and metabolic stress.

Table 1: Effects of this compound on Mitochondrial Respiration Parameters

Parameter Model System Treatment Result Reference
State III Respiration Mitochondria from injured rat spinal cord 5 mM ALCAR (in vitro) Restored respiration rates to near sham (uninjured) levels. [6]
Oxygen Consumption Hepatocytes from old rats (22-28 mos) 1.5% ALCAR in drinking water for 1 month Increased from 328 to 450 µM O₂/min/10⁷ cells, restoring levels to that of young rats. [7]
Mitochondrial Membrane Potential Hepatocytes from old rats (22-28 mos) 1.5% ALCAR in drinking water for 1 month Reversed the age-related decline by ~83% (from 59.9% lower to 10.2% lower than young). [7]
Palmitoyl-CoA-driven State 3 Respiration Interfibrillar mitochondria from old rat hearts 1.5% ALCAR in drinking water Reversed a 41% age-related decline. [2]

| ATP Levels | Zebrafish embryos | N/A (study on related carnitines) | High levels of long-chain acylcarnitines (C18) reduced ATP content by ~43%. |[8] |

Table 2: Effects of this compound on Key Enzymes and Proteins

Enzyme/Protein Model System Treatment Quantitative Change Reference
Carnitine Palmitoyltransferase 1 (CPT1) Interfibrillar mitochondria from old rat hearts 1.5% ALCAR in drinking water Restored activity, reversing a 28% age-related decline. [2]
Pyruvate Dehydrogenase (PDHC) Mitochondria from injured rat spinal cord ALCAR (in vivo) Maintained PDHC activity, which was significantly decreased by injury. [6]
Isocitrate Dehydrogenase (NADP+) Mitochondria from aged rat hearts ALCAR (IP injection) Activity decreased, associated with increased acetylation. [9]
Complex V (ATP Synthase) Mitochondria from aged rat hearts ALCAR (IP injection) Activity decreased, associated with increased acetylation. [9]
PGC-1α Liver of old rats ALCAR in drinking water for 2 months Reversed age-associated decline in protein levels. [10]
Mitochondrial Transcription Factor A (TFAM) Liver of old rats ALCAR in drinking water for 2 months Reversed age-associated decline in protein levels. [10]

| Cardiolipin Content | Hepatocytes from old rats | 1.5% ALCAR in drinking water for 1 month | Restored levels to those not significantly different from young rats. |[7] |

Regulation of Metabolic Signaling Pathways

ALCAR is not merely a metabolic substrate; it also influences key signaling pathways that regulate mitochondrial biogenesis and function.

3.1. AMPK/PGC-1α Pathway and Mitochondrial Biogenesis AMP-activated protein kinase (AMPK) is a master sensor of cellular energy status.[11] Studies have shown that ALCAR treatment can lead to the activation of AMPK.[11] Activated AMPK promotes mitochondrial biogenesis through the phosphorylation and activation of the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[10] PGC-1α, in turn, stimulates the expression of nuclear respiratory factors (NRF-1, NRF-2) and mitochondrial transcription factor A (TFAM), which drive the synthesis of new mitochondrial components.[10] ALCAR supplementation in old rats has been shown to reverse the age-related decline in PGC-1α, NRF-1, and TFAM protein levels, suggesting it promotes the creation of new, functional mitochondria.[10]

3.2. SIRT3-Mediated Deacetylation The mitochondrial sirtuin, SIRT3, is a critical NAD⁺-dependent deacetylase that governs the activity of numerous mitochondrial proteins.[12] The activity of SIRT3 is linked to the metabolic state, and the abundance of acetyl-CoA, which ALCAR can provide, is a key factor in protein acetylation.[9][13] By increasing the mitochondrial acetyl-CoA pool, ALCAR can lead to the hyperacetylation of various mitochondrial enzymes.[9] This can modulate their activity and creates a substrate pool for SIRT3. SIRT3 deacetylates and activates key enzymes in fatty acid oxidation (e.g., long-chain acyl-CoA dehydrogenase), the Krebs cycle (e.g., isocitrate dehydrogenase 2), and the electron transport chain, as well as antioxidant enzymes like manganese superoxide dismutase (SOD2).[12][14] This dynamic interplay between acetylation (driven by acetyl-CoA) and deacetylation (by SIRT3) acts as a regulatory switch to fine-tune mitochondrial metabolism in response to nutrient availability.

cluster_ALCAR This compound (ALCAR) cluster_AMPK_Pathway Mitochondrial Biogenesis cluster_SIRT3_Pathway Metabolic Regulation ALCAR ALCAR AMPK AMPK ALCAR->AMPK Activates ACoA Mitochondrial Acetyl-CoA ALCAR->ACoA Provides Acetyl Groups PGC1a PGC-1α AMPK->PGC1a Activates NRF1 NRF-1 PGC1a->NRF1 Upregulates TFAM TFAM NRF1->TFAM Upregulates MitoBiogenesis Mitochondrial Biogenesis TFAM->MitoBiogenesis Drives Proteins Mitochondrial Proteins ACoA->Proteins Acetylation SIRT3 SIRT3 SIRT3->Proteins Deacetylation Proteins->SIRT3 Substrate for Activity ↑ Enzyme Activity (FAO, TCA, ETC) Proteins->Activity Leads to

Caption: Key signaling pathways modulated by this compound.

Experimental Protocols

Investigating the effects of ALCAR on cellular respiration requires robust and reproducible methodologies. Below are detailed protocols for key experiments.

4.1. Measurement of Mitochondrial Respiration via Extracellular Flux Analysis This protocol is adapted for the Agilent Seahorse XFe96 Analyzer and utilizes the Cell Mito Stress Test kit to assess key parameters of mitochondrial function.[15][16]

  • Principle: The oxygen consumption rate (OCR), an indicator of mitochondrial respiration, is measured in real-time in live cells following the sequential injection of mitochondrial inhibitors.

  • Reagents & Materials:

    • Seahorse XFe96 cell culture microplate

    • Seahorse XF Calibrant solution

    • XF Base Medium supplemented with glucose, pyruvate, and glutamine (assay medium)

    • Cell Mito Stress Test Kit: Oligomycin (Complex V inhibitor), FCCP (uncoupler), Rotenone/Antimycin A (Complex I/III inhibitors)

  • Methodology:

    • Cell Seeding: Seed cells (e.g., 20,000-80,000 cells/well, requires optimization) onto a Seahorse XFe96 plate and allow them to adhere and grow to the desired confluency.

    • Cartridge Hydration: The day before the assay, hydrate the Seahorse sensor cartridge by adding 200 µL of XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight at 37°C in a non-CO₂ incubator.

    • Assay Preparation: On the day of the assay, remove the cell culture medium and wash the cells with pre-warmed (37°C) assay medium. Add 180 µL of assay medium to each well. Incubate the plate at 37°C in a non-CO₂ incubator for 1 hour prior to the assay.

    • Compound Loading: Prepare stock solutions of ALCAR and the Mito Stress Test compounds. Load the compounds into the appropriate ports of the hydrated sensor cartridge (e.g., Port A: ALCAR or vehicle, Port B: Oligomycin, Port C: FCCP, Port D: Rotenone/Antimycin A).

    • Seahorse Analyzer Operation: Calibrate the analyzer with the hydrated cartridge. After calibration, replace the calibrant plate with the cell plate. Initiate the assay protocol. A typical protocol involves 3-4 baseline OCR measurements, followed by injection from Port A and another set of measurements. Subsequently, the inhibitors are injected sequentially with measurement cycles after each injection.

  • Data Analysis: The Seahorse software calculates key respiratory parameters:

    • Basal Respiration: (Last rate before first injection) - (Non-Mitochondrial Respiration rate)

    • ATP-Linked Respiration: (Last rate before oligomycin injection) - (Minimum rate after oligomycin injection)

    • Maximal Respiration: (Maximum rate after FCCP injection) - (Non-Mitochondrial Respiration rate)

    • Spare Respiratory Capacity: (Maximal Respiration) - (Basal Respiration)

4.2. Quantification of Acetyl-CoA by HPLC This protocol is based on a method using reverse-phase HPLC with UV detection.

  • Principle: Cellular extracts are deproteinized, and the supernatant is injected into an HPLC system. Acetyl-CoA is separated from other molecules on a C18 column and quantified by its absorbance at 254 nm.

  • Reagents & Materials:

    • Perchloric acid (PCA)

    • Dithiothreitol (DTT)

    • HPLC system with UV detector, C18 column (e.g., 150 x 3 mm, 3 µm)

    • Mobile Phase A: 100 mM Sodium Phosphate, pH 5.3

    • Mobile Phase B: 100 mM Sodium Phosphate, 25% Acetonitrile, pH 5.3

    • Acetyl-CoA standard

  • Methodology:

    • Sample Preparation:

      • For cultured cells, wash the cell pellet with PBS. Resuspend in ice-cold 5% PCA containing 50 µM DTT.

      • For tissue, rapidly freeze the sample in liquid nitrogen. Homogenize the frozen tissue (10-20 mg) in ice-cold 5% PCA with DTT.

    • Extraction: Incubate the homogenate on ice for 10 minutes, vortexing periodically. Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • HPLC Analysis:

      • Transfer the supernatant to an HPLC vial.

      • Set the detector wavelength to 254 nm.

      • Use a gradient elution, for example: starting with 100% Mobile Phase A, ramping to 100% Mobile Phase B over 10 minutes, followed by a re-equilibration step.

      • Inject 30 µL of the sample.

    • Quantification: Generate a standard curve using known concentrations of acetyl-CoA. Calculate the concentration in the sample by comparing its peak area to the standard curve, and normalize to the protein content of the initial sample.

4.3. Citrate Synthase Activity Assay This is a colorimetric assay used to measure the activity of citrate synthase, a key Krebs cycle enzyme and a common marker for mitochondrial content.[6]

  • Principle: Citrate synthase catalyzes the reaction between acetyl-CoA and oxaloacetate to form citrate and Coenzyme A (CoA-SH). The released CoA-SH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, TNB²⁻, which is measured at 412 nm.

  • Reagents & Materials:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0

    • DTNB solution (10 mM)

    • Acetyl-CoA solution (30 mM)

    • Oxaloacetate solution (10 mM)

    • Mitochondrial lysate or tissue homogenate

    • Spectrophotometer or plate reader capable of reading at 412 nm

  • Methodology:

    • Sample Preparation: Prepare mitochondrial lysates by homogenizing cells or tissue in a suitable lysis buffer (e.g., CelLytic MT) and clearing by centrifugation.

    • Reaction Mixture: In a 96-well plate or cuvette, prepare a reaction mixture containing Assay Buffer, DTNB, and Acetyl-CoA.

    • Baseline Reading: Add the sample (e.g., 5-10 µg of mitochondrial protein) to the reaction mixture. Monitor the absorbance at 412 nm for 1-2 minutes to establish a baseline rate (to account for any background reactions).

    • Initiate Reaction: Start the reaction by adding oxaloacetate.

    • Kinetic Measurement: Immediately begin recording the increase in absorbance at 412 nm every 15-30 seconds for 3-5 minutes.

    • Calculation: Determine the rate of change in absorbance (ΔA412/min) from the linear portion of the curve. Use the molar extinction coefficient of TNB²⁻ (13,600 M⁻¹cm⁻¹) to calculate the enzyme activity, typically expressed as µmol/min/mg protein.

4.4. Mitochondrial Complex I (NADH:Ubiquinone Oxidoreductase) Activity Assay This is a spectrophotometric assay to measure the activity of the first enzyme complex in the electron transport chain.[1]

  • Principle: The assay measures the decrease in NADH absorbance at 340 nm as it is oxidized by Complex I. The electrons are transferred to an artificial acceptor, such as decylubiquinone. The specificity of the reaction is confirmed by its inhibition with rotenone, a specific Complex I inhibitor.

  • Reagents & Materials:

    • Assay Buffer: e.g., 25 mM potassium phosphate, 5 mM MgCl₂, pH 7.2

    • NADH solution (e.g., 5 mM)

    • Decylubiquinone

    • Rotenone (Complex I inhibitor)

    • Antimycin A (Complex III inhibitor, to prevent electron backflow)

    • Potassium cyanide (KCN, Complex IV inhibitor)

    • Isolated mitochondria

    • Spectrophotometer or plate reader capable of reading at 340 nm

  • Methodology:

    • Sample Preparation: Use freshly isolated mitochondria (10-50 µg protein per reaction). The mitochondria should be subjected to freeze-thaw cycles to disrupt the membrane and allow substrate access.

    • Reaction Setup: Prepare two sets of reactions for each sample: one for total activity and one for rotenone-insensitive activity.

    • Reaction Mixture: To a cuvette or well, add Assay Buffer, antimycin A, KCN, and the mitochondrial sample. For the inhibited reaction, also add rotenone.

    • Pre-incubation: Incubate the mixture for 2-3 minutes at 30°C to allow inhibitors to act.

    • Initiate Reaction: Start the reaction by adding NADH.

    • Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm for 3-5 minutes.

    • Calculation: Calculate the rate of NADH oxidation (ΔA340/min). Use the molar extinction coefficient of NADH (6,220 M⁻¹cm⁻¹) to determine the activity. The specific Complex I activity is the difference between the total activity and the rotenone-insensitive activity.

cluster_Setup Phase 1: Experimental Setup cluster_Analysis Phase 2: Bioenergetic & Metabolic Analysis cluster_Biochem cluster_Data Phase 3: Data Interpretation A1 Animal Model or Cell Culture System A2 Treatment Groups: - Vehicle Control - ALCAR (Dose-Response) A1->A2 B1 Isolate Mitochondria or Prepare Whole Cells A2->B1 B2 Seahorse XF Analysis (OCR, ECAR) B1->B2 B3 Biochemical Assays B1->B3 B4 HPLC/LC-MS Metabolomics B1->B4 D1 Statistical Analysis B2->D1 C1 Enzyme Kinetics (CS, Complex I, etc.) B3->C1 C2 ATP Quantification B3->C2 C3 Protein Quantification (Western Blot for PGC-1α, etc.) B3->C3 B4->D1 C1->D1 C2->D1 C3->D1 D2 Integrate Datasets D1->D2 D3 Conclusion & Hypothesis Generation D2->D3

Caption: A generalized experimental workflow for studying ALCAR's effects.

Conclusion

This compound is a potent modulator of cellular energy metabolism with well-defined roles in both fatty acid oxidation and Krebs cycle function. Preclinical evidence strongly supports its ability to enhance mitochondrial respiration, particularly under conditions of metabolic stress or age-related decline. Furthermore, its influence extends to the regulation of critical signaling pathways like AMPK/PGC-1α and SIRT3, which govern mitochondrial biogenesis and enzymatic activity. The methodologies outlined in this guide provide a robust framework for the continued investigation of ALCAR's therapeutic potential. For drug development professionals, understanding these core mechanisms is essential for positioning ALCAR and its derivatives as candidates for treating a range of pathologies rooted in mitochondrial dysfunction.

References

Acetyl-L-Carnitine: An In-Depth Technical Guide to its Neuroprotective Properties In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-L-Carnitine (ALCAR) is an acetylated ester of the amino acid L-carnitine, which plays a critical role in cellular energy metabolism. Beyond its metabolic functions, a growing body of in vitro evidence has demonstrated the significant neuroprotective properties of ALCAR. This technical guide provides a comprehensive overview of the mechanisms, quantitative effects, and experimental methodologies related to the neuroprotective actions of ALCAR in cultured neuronal cells. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel neuroprotective therapeutics.

Core Mechanisms of Neuroprotection

In vitro studies have elucidated several key mechanisms through which this compound exerts its neuroprotective effects. These multifaceted actions collectively contribute to the preservation of neuronal integrity and function in the face of various insults. The primary mechanisms include the mitigation of excitotoxicity, reduction of oxidative stress, modulation of apoptosis, and enhancement of mitochondrial function.

Attenuation of Excitotoxicity

Excitotoxicity, the pathological process by which neurons are damaged and killed by the overactivation of glutamate receptors, is a common feature of many neurodegenerative diseases and ischemic events. ALCAR has been shown to protect neurons from excitotoxic insults induced by agents such as N-methyl-D-aspartate (NMDA) and kainic acid.[1] Chronic treatment with ALCAR has been observed to significantly reduce neuronal death in response to NMDA exposure.[1]

Combating Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a major contributor to neuronal damage. ALCAR demonstrates potent antioxidant properties by enhancing the activity of antioxidant enzymes and reducing markers of oxidative damage. In models of oxygen-glucose deprivation (OGD), pretreatment with ALCAR has been shown to increase the activity of superoxide dismutase (SOD) and decrease the concentration of malondialdehyde (MDA), a marker of lipid peroxidation.[2]

Modulation of Apoptotic Pathways

Apoptosis, or programmed cell death, is a critical process in the developing nervous system and in the pathogenesis of neurodegenerative disorders. ALCAR has been demonstrated to possess anti-apoptotic properties in neuronal cultures.[2] Studies have shown that ALCAR can promote neuronal survival and attenuate DNA fragmentation and nuclear condensation, key features of apoptosis, in response to serum deprivation.[2] This anti-apoptotic effect is mediated, in part, through the modulation of key signaling pathways.

Enhancement of Mitochondrial Function

Mitochondria are central to neuronal survival, and their dysfunction is a hallmark of many neurological disorders. ALCAR plays a vital role in mitochondrial metabolism by facilitating the transport of fatty acids for β-oxidation, a key process in cellular energy production.[2] By improving mitochondrial respiration and energy status, ALCAR helps to maintain neuronal function and viability.

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro studies investigating the neuroprotective effects of this compound.

Neuroprotective Effect In Vitro Model Insult ALCAR Concentration Key Finding Reference
Reduced Cell MortalityPrimary rat hippocampal and cerebral cortex culturesSerum deprivation (24 hr)10-50 µM (chronic, 10 days)Reduced cell mortality[1]
Partial ProtectionPrimary rat hippocampal and cerebral cortex culturesGlutamate (0.25-1 mM) and Kainic Acid (250-500 µM)50 µM (chronic)Partially reduced neuronal death[1]
Attenuated NeurotoxicityPrimary rat hippocampal and cerebral cortex culturesNMDA (250 µM)1 mM (acute co-exposure)Attenuated neurotoxicity[1]
Reduced Neuronal DeathPrimary rat hippocampal and cerebral cortex culturesNMDA (0.25-1 mM)50 µM (chronic)Significantly reduced neuronal death[1]
Promoted Neuronal SurvivalPrimary cultured neurons from rat cerebral cortex, striatum, and thalamusSerum deprivation (3 days)1 - 100 µMPromoted neuronal survival and mitochondrial activity in a concentration-dependent manner[2]
Reduced ApoptosisPC12 cellsOxygen-Glucose Deprivation (OGD)50, 100, 200, 400 µmol/L (24 hr pretreatment)Reduced OGD-induced cell apoptosis and death[2]
Increased Antioxidant ActivityPC12 cellsOxygen-Glucose Deprivation (OGD)200 µmol/LIncreased SOD and ATPase activities, and decreased MDA concentration[2]

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments commonly used to assess the neuroprotective properties of this compound.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed neuronal cells (e.g., PC12 or primary cortical neurons) in a 96-well plate at a density of 1 x 10^4 cells/well and culture for 24 hours.

  • Treatment: Pre-treat cells with various concentrations of ALCAR (e.g., 50, 100, 200, 400 µmol/L) for a specified duration (e.g., 24 hours).

  • Induction of Injury: Induce neuronal injury using a relevant in vitro model, such as oxygen-glucose deprivation (OGD) for 120 minutes.

  • MTT Incubation: Following the injury, add MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is a method for detecting DNA fragmentation that is a hallmark of apoptosis.

Protocol:

  • Cell Culture and Treatment: Culture neuronal cells on coverslips or in chamber slides and treat with ALCAR and the apoptotic stimulus as described for the MTT assay.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 30 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs, in a humidified chamber for 60 minutes at 37°C in the dark.

  • Washing: Wash the cells with PBS to remove unincorporated nucleotides.

  • Counterstaining (Optional): Counterstain the nuclei with a DNA-binding dye such as DAPI.

  • Microscopy: Mount the coverslips and analyze the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

Measurement of Oxidative Stress

Oxidative stress can be quantified by measuring markers of lipid peroxidation, such as malondialdehyde (MDA), and the activity of antioxidant enzymes, such as superoxide dismutase (SOD).

Protocol for MDA and SOD Measurement:

  • Cell Lysate Preparation: Following treatment and injury, harvest the cells and prepare cell lysates.

  • Commercial Kits: Utilize commercially available assay kits for the quantification of MDA and SOD activity according to the manufacturer's instructions. These kits typically involve colorimetric or fluorometric detection methods.

  • Data Analysis: Express MDA levels as nmol/mg protein and SOD activity as U/mg protein.

Signaling Pathways and Experimental Workflows

The neuroprotective effects of this compound are mediated by complex intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and a typical experimental workflow.

ALCAR_Neuroprotection_Signaling ALCAR This compound Mitochondria Mitochondrial Function (Energy Production) ALCAR->Mitochondria PI3K_Akt PI3K/Akt Pathway ALCAR->PI3K_Akt ERK1_2 ERK1/2 Pathway ALCAR->ERK1_2 Neuroprotection Neuroprotection (Increased Cell Viability) Mitochondria->Neuroprotection Antioxidant_Response Antioxidant Response (SOD, GSH) Antioxidant_Response->Neuroprotection Anti_Apoptotic Anti-Apoptotic Pathways (Bcl-2) Anti_Apoptotic->Neuroprotection PI3K_Akt->Anti_Apoptotic Nrf2 Nrf2 ERK1_2->Nrf2 Nrf2->Antioxidant_Response

Caption: Key signaling pathways in ALCAR-mediated neuroprotection.

Experimental_Workflow start Start: Neuronal Cell Culture treatment Treatment with this compound start->treatment insult Induction of Neuronal Insult (e.g., OGD, NMDA) treatment->insult viability Cell Viability Assay (MTT) insult->viability apoptosis Apoptosis Assay (TUNEL) insult->apoptosis oxidative_stress Oxidative Stress Measurement (MDA, SOD) insult->oxidative_stress analysis Data Analysis and Interpretation viability->analysis apoptosis->analysis oxidative_stress->analysis

Caption: General experimental workflow for in vitro neuroprotection studies.

Conclusion

The in vitro evidence strongly supports the neuroprotective potential of this compound. Its multifaceted mechanisms of action, including the attenuation of excitotoxicity, reduction of oxidative stress, inhibition of apoptosis, and enhancement of mitochondrial function, make it a compelling candidate for further investigation in the context of various neurodegenerative and ischemic conditions. The quantitative data and detailed experimental protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals to design and execute robust in vitro studies to further explore the therapeutic applications of ALCAR. Future research should continue to unravel the intricate signaling pathways involved and translate these promising in vitro findings into preclinical and clinical settings.

References

Acetyl-L-Carnitine's Role in Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Acetyl-L-Carnitine (ALCAR) is a critical endogenous metabolite that transcends its classical role in mitochondrial fatty acid metabolism. Emerging evidence has solidified its position as a key epigenetic modulator, directly influencing gene expression by donating its acetyl group for the acetylation of histones and other proteins. This process is fundamental to chromatin remodeling and the regulation of transcriptional activity. By linking cellular metabolic status to the epigenetic machinery, ALCAR influences a wide array of physiological and pathological processes, from neuroprotection and synaptic plasticity to the modulation of inflammatory and oncogenic pathways. This document provides an in-depth technical overview of the core mechanisms, experimental validation, and therapeutic implications of ALCAR-mediated gene regulation for researchers, scientists, and drug development professionals.

Core Mechanism: From Mitochondrial Metabolism to Nuclear Epigenetics

This compound serves as a crucial carrier of acetyl groups across the inner mitochondrial membrane, a barrier impermeable to Acetyl-CoA. This transport mechanism, known as the carnitine shuttle, is central to its epigenetic function.

  • Mitochondrial Acetyl-CoA Production: Acetyl-CoA is generated within the mitochondria primarily through the pyruvate dehydrogenase complex (from glycolysis) and fatty acid β-oxidation.

  • Formation of this compound: Inside the mitochondria, the enzyme Carnitine Acetyltransferase (CrAT) catalyzes the transfer of the acetyl group from Acetyl-CoA to L-carnitine, forming this compound.[1][2]

  • Mitochondrial Export: ALCAR is then exported from the mitochondrial matrix to the cytosol by the carnitine-acylcarnitine translocase (CACT) .[1]

  • Nuclear Translocation and Acetyl-CoA Regeneration: ALCAR moves from the cytosol into the nucleus. Within the nuclear compartment, a nuclear isoform of CrAT is thought to catalyze the reverse reaction, transferring the acetyl group from ALCAR back to Coenzyme A (CoA) to regenerate nuclear Acetyl-CoA.[1]

  • Histone Acetylation: This nucleocytosolic pool of Acetyl-CoA serves as the sole acetyl group donor for Histone Acetyltransferases (HATs) .[3][4] HATs, such as p300/CBP, catalyze the acetylation of lysine residues on the N-terminal tails of histone proteins (e.g., H3K27ac).[2][5]

  • Transcriptional Activation: Histone acetylation neutralizes the positive charge of lysine residues, weakening the electrostatic interaction between histones and the negatively charged DNA backbone. This leads to a more relaxed chromatin structure (euchromatin), increasing the accessibility of DNA to transcription factors and the transcriptional machinery, thereby promoting gene expression.[3]

This pathway directly links cellular energy status, reflected by mitochondrial Acetyl-CoA levels, to the regulation of the nuclear epigenome.

ALCAR_Pathway Figure 1: ALCAR-Mediated Histone Acetylation Pathway cluster_mito Mitochondrion cluster_cyto Cytosol cluster_nucleus Nucleus Mito_AcCoA Acetyl-CoA CrAT_mito CrAT Mito_AcCoA->CrAT_mito ALCAR_mito This compound CACT CACT (Inner Mito. Membrane) ALCAR_mito->CACT Export Carnitine_mito L-Carnitine Carnitine_mito->CrAT_mito CrAT_mito->ALCAR_mito ALCAR_cyto This compound ALCAR_nuc This compound ALCAR_cyto->ALCAR_nuc Import Carnitine_cyto L-Carnitine Carnitine_cyto->Carnitine_mito Import CACT->ALCAR_cyto CrAT_nuc Nuclear CrAT ALCAR_nuc->CrAT_nuc Nuc_AcCoA Acetyl-CoA HAT HATs (e.g., p300) Nuc_AcCoA->HAT Carnitine_nuc L-Carnitine Carnitine_nuc->Carnitine_cyto Export Histones Histones (Lysine) Histones->HAT CrAT_nuc->Nuc_AcCoA CrAT_nuc->Carnitine_nuc Acetylated_Histones Acetylated Histones (e.g., H3K27ac) HAT->Acetylated_Histones Gene_Expression Gene Expression (Transcriptionally Active) Acetylated_Histones->Gene_Expression

Caption: ALCAR links mitochondrial metabolism to nuclear histone acetylation.

Quantitative Data on ALCAR-Modulated Gene Expression

ALCAR treatment has been shown to alter the expression of numerous genes across various models. The following tables summarize key quantitative findings from the literature.

Table 1: Genes Upregulated by this compound

Gene/ProteinModel SystemFold/Percent ChangeEffect/SignificanceReference
Grm2 (mGlu2 receptor) Flinders Sensitive Line Rats (Depression Model)Significant increase in mRNA and proteinAntidepressant effects; enhanced transcription via H3K27 acetylation[5]
Prostaglandin D2 Synthase Rat Brain (Chronic ALCAR treatment)Upregulation confirmed by Northern blotCytoprotective role against brain stressors[6]
Brain-specific Na+-dependent inorganic phosphate transporter Rat Brain (Chronic ALCAR treatment)Upregulation confirmed by Northern blotCytoprotection, modulation of brain metabolism[6]
Cytochrome b oxidase, bc1 complex Rat Brain (Chronic ALCAR treatment)Upregulation confirmed by Northern blotEnhancement of mitochondrial energy metabolism[6]
p21(cip1) Human Cancer Cell LinesSelective induction of mRNA and proteinInhibition of cancer cell growth[7]
OCTN1, OCTN2, OCTN3 Wistar Rat Mitochondria/SkinUpregulation (e.g., OCTN1 >6-fold)Increased L-carnitine uptake and fatty acid metabolism[8]
Heat Shock Protein 72 (hsp72) Rat BrainGene switched on by treatmentCytoprotective state against inflammation and neurodegeneration[9]

Table 2: Genes Downregulated by this compound

Gene/ProteinModel SystemFold/Percent ChangeEffect/SignificanceReference
Myelin Basic Protein (MBP) Rat Brain (Chronic ALCAR treatment)Downregulation of all isoformsModulation of myelin turnover, potential for myelin integrity stabilization[10]
Ferritin-H Rat Brain (Chronic ALCAR treatment)Downregulation confirmed by Northern blotCytoprotective role, potential modulation of iron metabolism[6]
MMP9 HepG2 & HT29 Cancer Cell LinesSignificant decrease in relative mRNA expressionReduced cancer cell adhesion, migration, and invasion[11]
VEGF HepG2 & HT29 Cancer Cell LinesSignificant decrease in relative mRNA expressionReduced angiogenesis potential in cancer models[11]
Tp53 PC12 cells (3-NPA toxicity model)3-NPA decreased expression; ALCAR prevented this decreaseNeuroprotection against mitochondrial toxin-induced stress[12]
IL-10 PC12 cells (3-NPA toxicity model)3-NPA decreased expression; ALCAR further lowered itModulation of inflammatory response in a neurotoxicity context[12]

Experimental Protocols

Investigating the effect of ALCAR on gene expression typically involves two primary high-throughput sequencing techniques: RNA-Seq for transcriptomic analysis and ChIP-Seq for mapping histone modifications genome-wide.

Protocol for RNA-Sequencing (RNA-Seq)

This protocol outlines the key steps for analyzing differential gene expression in a cell culture model following ALCAR treatment.

  • Cell Culture and Treatment:

    • Culture cells (e.g., PC12, HepG2) to ~80% confluency.[11][12]

    • Treat experimental groups with a predetermined concentration of ALCAR (e.g., 5 mM) for a specified duration (e.g., 24-72 hours).[11][12] Include vehicle-treated control groups.

    • Prepare a minimum of three biological replicates per condition.[13]

  • RNA Extraction:

    • Harvest cells and lyse using a buffer containing a chaotropic agent (e.g., guanidinium thiocyanate).

    • Isolate total RNA using a silica-column-based kit or phenol-chloroform extraction.

    • Assess RNA quality and quantity using a spectrophotometer (for A260/280 and A260/230 ratios) and a bioanalyzer to determine the RNA Integrity Number (RIN). A RIN > 8 is desirable.[14]

  • Library Preparation:

    • Isolate polyadenylated (poly(A)) mRNA from total RNA using oligo(dT)-magnetic beads.

    • Fragment the purified mRNA using divalent cations under elevated temperature.

    • Synthesize first-strand complementary DNA (cDNA) using reverse transcriptase and random primers.

    • Synthesize the second cDNA strand using DNA Polymerase I and RNase H.

    • Perform end-repair, adenylate the 3' ends, and ligate sequencing adapters.

    • Purify the ligation products and amplify the library by PCR to enrich for adapter-ligated fragments.

  • Sequencing:

    • Quantify the final library and pool samples.

    • Perform sequencing on a next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq), generating single-end or paired-end reads (e.g., 50-150 bp).[15]

  • Bioinformatic Analysis:

    • Quality Control: Use tools like FastQC to check raw read quality.

    • Trimming: Remove adapter sequences and low-quality bases using tools like Trimmomatic.

    • Alignment: Align trimmed reads to a reference genome (e.g., hg38, mm10) using a splice-aware aligner like STAR.

    • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or RSEM.[16]

    • Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to normalize counts and perform statistical analysis to identify differentially expressed genes (DEGs) between ALCAR-treated and control groups.[16]

Protocol for Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

This protocol details the steps to identify genomic regions with altered histone acetylation (e.g., H3K27ac) following ALCAR treatment.

  • Cell Culture and Cross-linking:

    • Culture and treat cells as described for RNA-Seq.

    • Fix cells by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.[17]

    • Quench the cross-linking reaction by adding glycine.

  • Chromatin Preparation:

    • Harvest, wash, and lyse cells to isolate nuclei.

    • Resuspend nuclei in a shearing buffer (e.g., containing SDS).

    • Fragment chromatin to a size range of 200-600 bp using sonication or enzymatic digestion (e.g., MNase). Verify fragment size on an agarose gel.

  • Immunoprecipitation (IP):

    • Pre-clear the chromatin lysate with Protein A/G magnetic beads to reduce non-specific binding.

    • Incubate the chromatin overnight at 4°C with an antibody specific to the histone mark of interest (e.g., anti-H3K27ac).

    • Add Protein A/G magnetic beads to capture the antibody-histone-DNA complexes.

    • Wash the beads multiple times with buffers of increasing stringency to remove non-specifically bound chromatin.

    • Save a small fraction of the pre-cleared lysate as the "Input" control.

  • Elution and Reverse Cross-linking:

    • Elute the immunoprecipitated chromatin from the beads.

    • Reverse the formaldehyde cross-links by incubating the eluted chromatin and the Input control at 65°C for several hours in the presence of high salt concentration.

    • Treat with RNase A and Proteinase K to remove RNA and proteins.

  • DNA Purification and Library Preparation:

    • Purify the ChIP and Input DNA using silica-column-based kits or phenol-chloroform extraction.

    • Prepare sequencing libraries from the purified ChIP and Input DNA as described in the RNA-Seq protocol (end-repair, A-tailing, adapter ligation, PCR amplification).[17]

  • Sequencing and Analysis:

    • Sequence the ChIP and Input libraries on an NGS platform.

    • Align reads to a reference genome.

    • Perform peak calling using software like MACS2 to identify regions of the genome significantly enriched for the histone mark in the ChIP sample relative to the Input control.

    • Perform differential binding analysis to identify regions with significant changes in H3K27ac enrichment between ALCAR-treated and control samples.

Experimental_Workflow Figure 2: Integrated Workflow for ALCAR Gene Expression Analysis cluster_rna Transcriptomics (RNA-Seq) cluster_chip Epigenomics (ChIP-Seq) A Cell/Animal Model (+/- ALCAR Treatment) B Sample Collection (Cells or Tissues) A->B C1 Total RNA Extraction B->C1 D1 Cross-linking & Chromatin Shearing B->D1 C2 mRNA Purification & Library Prep C1->C2 C3 Sequencing C2->C3 C4 Read Alignment & Quantification C3->C4 E Data Integration (Identify ALCAR-regulated genes with associated histone acetylation changes) C4->E D2 Immunoprecipitation (e.g., anti-H3K27ac) D1->D2 D3 DNA Purification & Library Prep D2->D3 D4 Sequencing D3->D4 D5 Read Alignment & Peak Calling D4->D5 D5->E

Caption: A dual-arm workflow to correlate gene expression with histone marks.

Implications for Research and Drug Development

The role of ALCAR as an epigenetic regulator has significant implications, particularly in neurobiology and oncology.

  • Neurodegenerative and Psychiatric Disorders: Mitochondrial dysfunction and altered gene expression are hallmarks of conditions like Alzheimer's disease and major depressive disorder.[18] Studies show that ALCAR levels are decreased in the hippocampus of rodents with depressive-like behaviors and that ALCAR administration has rapid antidepressant effects.[5][18] This is linked to its ability to increase histone acetylation at the promoter of key genes like Grm2, which is involved in glutamatergic neurotransmission.[5] This positions ALCAR and other HAT-modulating compounds as promising therapeutic avenues for restoring synaptic plasticity and cognitive function.

  • Oncology: Cancer cells exhibit significant metabolic reprogramming. ALCAR's ability to influence the expression of genes involved in proliferation and apoptosis, such as p21, MMP9, and VEGF, suggests a potential role in cancer therapy.[7][11] Furthermore, L-carnitine has been shown to act as an endogenous histone deacetylase (HDAC) inhibitor, a class of established anti-cancer drugs.[7] This dual function of modulating both HATs (via Acetyl-CoA supply) and HDACs highlights the therapeutic potential of targeting the carnitine system to alter the epigenetic landscape of tumors.

  • Aging: Age-related decline in mitochondrial function can be partially restored by ALCAR supplementation.[19] By providing acetyl groups for histone acetylation, ALCAR may counteract age-associated epigenetic drift and maintain the expression of genes crucial for cellular health and energy metabolism, potentially slowing aspects of the aging process.

ALCAR_Logic Figure 3: ALCAR's Therapeutic Logic in Neurological Disorders A Pathological State (e.g., Chronic Stress, Aging) B Mitochondrial Dysfunction & Decreased ALCAR Levels A->B leads to C Reduced Nuclear Acetyl-CoA Pool B->C causes D Decreased Histone Acetylation (e.g., at neuroplasticity gene promoters) C->D results in E Altered Gene Expression (e.g., ↓ mGlu2, ↓ BDNF) D->E leads to F Pathophysiology (e.g., Depressive Phenotype, Cognitive Decline) E->F contributes to G ALCAR Supplementation G->C restores H Restored Histone Acetylation & Gene Expression G->H promotes I Therapeutic Outcome (e.g., Antidepressant Effect, Neuroprotection) H->I results in

Caption: Logical flow from pathology to ALCAR-based therapeutic intervention.

References

An In-depth Technical Guide to the Core Biochemical Pathways Influenced by Acetyl-L-Carnitine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetyl-L-Carnitine (ALCAR) is the acetylated ester of L-carnitine, a naturally occurring amino acid derivative. It plays a pivotal role in intermediary metabolism, acting as a critical molecule in the transport of fatty acids into the mitochondria for energy production.[1][2] Beyond its fundamental role in energy metabolism, ALCAR exhibits significant neuromodulatory, neuroprotective, and antioxidant properties.[3][4] Its ability to readily cross the blood-brain barrier allows it to directly influence brain bioenergetics and neurotransmitter synthesis.[1] Furthermore, as a donor of acetyl groups, ALCAR is implicated in the epigenetic regulation of gene expression through histone acetylation. This guide provides a detailed technical overview of the core biochemical pathways modulated by ALCAR, presents quantitative data from key studies, outlines relevant experimental protocols, and visualizes these complex processes.

Core Biochemical Pathways

Mitochondrial Bioenergetics and Fatty Acid Oxidation

The primary and most well-established function of the carnitine system is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce ATP.[1][5] This process, known as the Carnitine Shuttle , is indispensable for energy homeostasis, particularly in tissues with high energy demands such as skeletal and cardiac muscle.[1]

This compound is a key player in this pathway. The shuttle mechanism involves three core enzymes:

  • Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, it esterifies long-chain fatty acyl-CoAs to carnitine, forming acylcarnitine.

  • Carnitine-Acylcarnitine Translocase (CACT): An inner mitochondrial membrane protein that transports acylcarnitine into the matrix in exchange for free carnitine.[6]

  • Carnitine Palmitoyltransferase II (CPT2): Located on the inner side of the inner mitochondrial membrane, it converts the imported acylcarnitine back to acyl-CoA and free carnitine within the matrix.[6]

The regenerated acyl-CoA is then available for β-oxidation. ALCAR also plays a crucial role in buffering the intramitochondrial Acetyl-CoA/CoA ratio.[7] By converting excess acetyl-CoA to acetylcarnitine, it replenishes the pool of free Coenzyme A, which is essential for the continuous operation of the pyruvate dehydrogenase complex and the Krebs cycle.[7][8]

G cytosol_bg omm_bg ims_bg imm_bg matrix_bg label_cytosol Cytosol label_omm Outer Mitochondrial Membrane label_ims Intermembrane Space label_imm Inner Mitochondrial Membrane label_matrix Mitochondrial Matrix LCFA Long-Chain Fatty Acid AcylCoA Fatty Acyl-CoA LCFA->AcylCoA Acyl-CoA Synthetase CPT1 CPT1 AcylCoA->CPT1 AcylCarn Acylcarnitine CACT CACT AcylCarn->CACT CPT2 CPT2 AcylCarn->CPT2 MatrixAcylCoA Fatty Acyl-CoA BetaOx β-Oxidation MatrixAcylCoA->BetaOx ATP ATP BetaOx->ATP Carnitine_cyto Carnitine Carnitine_cyto->CPT1 Carnitine_matrix Carnitine Carnitine_matrix->CPT2 CPT1->AcylCarn CACT->AcylCarn CACT->Carnitine_matrix CPT2->MatrixAcylCoA

Caption: The Carnitine Shuttle for fatty acid transport.

Table 1: Effect of ALCAR Supplementation on Mitochondrial Parameters in Aged Rats

ParameterControl (Old Rats)ALCAR-Supplemented (Old Rats)% Change
Mitochondrial Membrane Potential (fluorescence units)100 ± 12165 ± 15+65%
Cardiolipin Level (% of young control)65 ± 595 ± 7+46%
Rate of Oxidant Production (DCFH fluorescence)100 ± 8140 ± 11+40%
Data summarized from Hagen et al. (1998) showing that ALCAR supplementation partially restores mitochondrial function but may also increase oxidant production as a byproduct of increased respiration.[9]
Neurotransmitter Synthesis: The Acetylcholine Pathway

ALCAR is a key molecule in central nervous system (CNS) metabolism due to its ability to cross the blood-brain barrier.[1] Within the brain, it serves as a readily available donor of acetyl groups for the synthesis of acetyl-CoA.[10][11] This pool of acetyl-CoA is utilized by the enzyme Choline Acetyltransferase (ChAT) to synthesize the neurotransmitter Acetylcholine (ACh) from choline.[10][12]

This pathway is critical for cognitive functions including memory, learning, and attention.[1] Age-related declines in cognitive function are sometimes associated with deficits in cholinergic transmission.[10] By bolstering the availability of acetyl-CoA for ACh synthesis, ALCAR is a compound of significant interest for therapeutic strategies targeting age-related cognitive decline and certain neurodegenerative diseases.[1][4]

G cluster_blood Bloodstream cluster_neuron Presynaptic Neuron ALCAR_blood This compound (ALCAR) BBB Blood-Brain Barrier ALCAR_blood->BBB ALCAR_neuron ALCAR CAT Carnitine Acetyltransferase ALCAR_neuron->CAT AcetylCoA Acetyl-CoA ChAT Choline Acetyltransferase (ChAT) AcetylCoA->ChAT CoA Coenzyme A CoA->CAT Carnitine L-Carnitine Choline Choline Choline->ChAT ACh Acetylcholine (ACh) CAT->AcetylCoA CAT->Carnitine ChAT->ACh BBB->ALCAR_neuron

Caption: ALCAR as a precursor for Acetylcholine synthesis.
Antioxidant and Cytoprotective Actions

ALCAR demonstrates significant antioxidant properties, protecting cells from damage induced by reactive oxygen species (ROS).[1][13] Its protective mechanisms are twofold:

  • Direct Radical Scavenging: ALCAR can directly neutralize free radicals, thereby mitigating oxidative stress.[1][3]

  • Enhancement of Endogenous Antioxidant Systems: Studies have shown that ALCAR supplementation can increase the activity of key antioxidant enzymes, such as Superoxide Dismutase (SOD) and Glutathione Peroxidase (GSH-Px) .[14] Concurrently, it reduces the levels of Malondialdehyde (MDA) , a key biomarker of lipid peroxidation and oxidative damage.[14]

These actions are particularly relevant in the context of atherosclerosis and neurodegenerative disorders, where oxidative stress is a major pathological contributor.[4][14]

ALCAR This compound (ALCAR) AntioxidantEnzymes Endogenous Antioxidant Enzymes (e.g., SOD, GSH-Px) ALCAR->AntioxidantEnzymes upregulates Direct Direct Scavenging ALCAR->Direct ROS Reactive Oxygen Species (ROS) OxStress Oxidative Stress & Cellular Damage ROS->OxStress causes Indirect Indirect Enhancement AntioxidantEnzymes->Indirect Direct->ROS neutralizes Indirect->ROS neutralizes G cluster_chromatin ALCAR This compound AcetylCoA Acetyl-CoA (Nuclear Pool) ALCAR->AcetylCoA provides acetyl groups HAT Histone Acetyltransferase (HAT) AcetylCoA->HAT AcetylatedHistone Acetylated Histone HAT->AcetylatedHistone acetylates Histone Histone Tail (Lysine) Histone->HAT OpenChromatin Relaxed Chromatin (Euchromatin) Chromatin Condensed Chromatin (Heterochromatin) Chromatin->OpenChromatin leads to Transcription Gene Transcription OpenChromatin->Transcription enables A 1. Cross-linking (Formaldehyde treatment to cross-link proteins to DNA in living cells) B 2. Cell Lysis & Chromatin Shearing (Sonication or enzymatic digestion to fragment chromatin to 200-600 bp) A->B C 3. Immunoprecipitation (IP) (Add antibody specific to target, e.g., anti-H3K27ac, and magnetic beads to pull down complex) B->C D 4. Washing & Elution (Remove non-specifically bound chromatin; elute target protein-DNA complexes) C->D E 5. Reverse Cross-linking & DNA Purification (Heat to reverse cross-links; purify the co-precipitated DNA) D->E F 6. DNA Analysis (Analyze purified DNA via qPCR for specific loci or via high-throughput sequencing (ChIP-seq)) E->F

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Acetyl-L-Carnitine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-L-Carnitine hydrochloride is the acetylated ester of L-carnitine, a naturally occurring amino acid derivative. It plays a crucial role in the transport of fatty acids into the mitochondrial matrix for energy production through beta-oxidation.[1][2] Beyond its fundamental role in energy metabolism, this compound is investigated for its neuroprotective, cognitive-enhancing, and antioxidant properties. These diverse biological activities make it a compound of significant interest in pharmaceutical and nutraceutical research.

This document provides a detailed protocol for the chemical synthesis of this compound hydrochloride, adapted from established methodologies.[3] The presented workflow is designed to be reproducible and scalable for research and development purposes.

Quantitative Data Summary

The following table summarizes the typical yield and purity of this compound hydrochloride obtained from the described synthesis protocol.

ParameterValue
Starting MaterialL-Carnitonitrile
Final ProductThis compound hydrochloride
Overall Yield90-92%
Purity (HPLC)97.7-99.0%

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol details a multi-step synthesis of this compound hydrochloride starting from L-Carnitonitrile.

Materials and Reagents:

  • L-Carnitonitrile

  • Glacial Acetic Acid

  • Water

  • Potassium Permanganate (KMnO4)

  • Sodium Nitrite (NaNO2)

  • Acetyl Chloride (CH3COCl)

  • Absolute Ethanol

  • 36% Concentrated Hydrochloric Acid (HCl)

Step 1: Formation of this compound Amide Chloride

  • In a suitable reaction vessel, combine L-Carnitonitrile, glacial acetic acid, water, potassium permanganate, and sodium nitrite. The molar ratio of L-Carnitonitrile:Potassium Permanganate:Sodium Nitrite:Water:Glacial Acetic Acid should be approximately 1:(0.02-0.04):(2.03-2.06):(1-1.1):(8-9).[3]

  • Heat the reaction mixture to 40-50°C and maintain this temperature for 1-4 hours with continuous stirring.[3]

  • After the initial reaction period, slowly add acetyl chloride dropwise to the mixture. The molar ratio of L-Carnitonitrile to acetyl chloride should be in the range of 1:(2.0-2.5).[3]

  • Increase the temperature to 118-130°C and continue the reaction for another 1-4 hours.[3]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess acetic acid and acetyl chloride, yielding crude this compound amide chloride.[3]

Step 2: Hydrolysis and Formation of this compound Hydrochloride Ethanolic Solution

  • To the crude this compound amide chloride, add absolute ethanol and 36% concentrated hydrochloric acid. The molar ratio of this compound amide chloride:HCl:absolute ethanol should be approximately 1:(2-3):(8-10).[3]

  • Stir the mixture at a temperature of 20-60°C for 0.5-2.5 hours.[3]

  • Cool the reaction mixture to 0°C to induce crystallization of byproducts such as ammonium chloride and sodium nitrite.[3]

  • Filter the mixture to remove the solid byproducts, yielding an ethanol solution of this compound hydrochloride.[3]

Step 3: Purification and Isolation of this compound Hydrochloride

  • To the ethanolic solution of this compound hydrochloride, add additional absolute ethanol to achieve a final ethanol concentration of 85-95% by mass.[3]

  • Heat the solution to dissolve the product completely.[3]

  • Cool the solution to induce crystallization of the pure this compound hydrochloride.

  • Collect the crystalline product by filtration.

  • Dry the product under vacuum to obtain the final, purified this compound hydrochloride.[3]

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of this compound hydrochloride.

Synthesis_Workflow Start L-Carnitonitrile Step1 Step 1: Formation of This compound Amide Chloride Start->Step1 Step2 Step 2: Hydrolysis and Formation of Ethanolic Solution Step1->Step2 Reagents1 Glacial Acetic Acid, H2O, KMnO4, NaNO2, Acetyl Chloride Reagents1->Step1 Step3 Step 3: Purification and Isolation Step2->Step3 Reagents2 Absolute Ethanol, Conc. HCl Reagents2->Step2 End This compound Hydrochloride Step3->End Reagents3 Absolute Ethanol Reagents3->Step3 Logical_Relationship A Starting Material: L-Carnitonitrile B Intermediate: This compound Amide Chloride A->B Acetylation and Amide Formation C Intermediate: Ethanolic Solution of This compound HCl B->C Acidic Hydrolysis D Final Product: Purified this compound HCl C->D Recrystallization

References

Application Notes and Protocols: Acetyl-L-Carnitine (ALCAR) for Neurotrophic Effects in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Acetyl-L-Carnitine (ALCAR) to promote neurotrophic effects in various neuronal cell culture models. Detailed protocols for key experiments are provided to facilitate the investigation of ALCAR's mechanisms of action and its potential as a therapeutic agent for neurodegenerative diseases.

Application Notes

This compound (ALCAR) is a naturally occurring compound that plays a crucial role in cellular energy metabolism. In the context of neuroscience research, ALCAR has demonstrated significant neurotrophic and neuroprotective properties in a variety of in vitro models. It has been shown to promote neuronal survival, enhance neurite outgrowth, and protect against excitotoxicity and apoptosis.[1][2][3][4]

The primary mechanisms underlying the neurotrophic effects of ALCAR are multifaceted and include:

  • Enhancement of Neurotrophic Factor Signaling: ALCAR has been shown to potentiate the effects of Nerve Growth Factor (NGF) by increasing the expression of its high-affinity receptor, TrkA (NTRK1), in PC12 cells.[5][6][7] This leads to augmented downstream signaling cascades that promote neuronal differentiation and survival. ALCAR also modulates the expression of Brain-Derived Neurotrophic Factor (BDNF), another critical neurotrophin for neuronal health.[8][9]

  • Mitochondrial Support and Bioenergetics: ALCAR facilitates the transport of fatty acids into the mitochondria for β-oxidation, thereby enhancing cellular energy production.[10][11] This is particularly crucial for the high energy demands of neurons and can protect against metabolic stress.

  • Antioxidant and Anti-apoptotic Activity: ALCAR exhibits antioxidant properties, protecting neurons from oxidative stress-induced damage.[3][4] It has also been shown to reduce apoptotic cell death in response to various insults, including the withdrawal of trophic support.[2][12]

  • Modulation of Gene Expression: ALCAR can act as an acetyl group donor for histone acetylation, an epigenetic mechanism that can influence the expression of genes involved in neuroprotection and plasticity.[8][11]

Experimental Models

Several cell culture systems are commonly used to investigate the neurotrophic effects of ALCAR:

  • PC12 Cells: A rat pheochromocytoma cell line that differentiates into a sympathetic neuron-like phenotype in the presence of NGF. This model is widely used to study neurite outgrowth and the potentiation of NGF signaling by ALCAR.[5][6]

  • Primary Dorsal Root Ganglion (DRG) Neurons: These sensory neurons isolated from rodents are used to study neuronal survival and axonal regeneration. ALCAR has been shown to enhance the survival of aged DRG neurons.[13][14]

  • Primary Cerebellar Granule Cells (CGCs): These glutamatergic neurons are a homogenous population used to study neuronal maturation and survival. ALCAR promotes the maturation and survival of CGCs in culture.[1]

  • Primary Motoneurons: Isolated from the spinal cord of rodent embryos, these neurons are used to model motor neuron diseases. ALCAR has been shown to protect motoneurons from excitotoxicity and apoptosis.[2][15]

Data Presentation

The following tables summarize quantitative data from various studies on the effects of ALCAR in neuronal cell cultures.

Table 1: Effects of ALCAR on Neuronal Survival and Viability

Cell TypeALCAR ConcentrationTreatment DurationEffectReference
Aged Rat DRG Neurons250 µMUp to 2 weeksSubstantially attenuated the rate of neuronal mortality; nearly doubled the number of surviving neurons compared to control after 2 weeks.[13]
Rat Embryo Motoneurons10 mMNot specifiedSignificantly protected against BDNF and serum-deprivation induced apoptotic cell death (viability increased from 61.8% to 111.8% of control).[2]
Rat Embryo Motoneurons10 mMNot specifiedSignificantly reduced the toxic effect of 50 µM NMDA (viability increased from 45.4% to 90.8%) and 5 µM kainate (viability increased from 40.66% to 63.80%).[2]
Rat Hippocampal & Cortical Neurons10-50 µM10 daysReduced cell mortality induced by 24 hr fetal calf serum deprivation.[16]
Rat Hippocampal & Cortical Neurons50 µM (chronic)10 daysSignificantly reduced neuronal death induced by NMDA (0.25-1 mM).[16]
Adult Rat Sensory Neurons200 µMUp to 40 daysSignificantly increased the survival time-course, especially in the first 10 days in vitro.[14]

Table 2: Effects of ALCAR on Neurite Outgrowth

Cell TypeALCAR ConcentrationCo-treatmentTreatment DurationEffectReference
PC12 Cells10 mMNGF (1 ng/mL)6 days (ALCAR pretreatment)Elicited neurite outgrowth at an NGF concentration that is normally insufficient.[5]
PC12 Cells10 mMNGF (100 ng/mL)6 days (ALCAR pretreatment)Greatly augmented neurite outgrowth elicited by NGF.[5]

Experimental Protocols

Protocol 1: PC12 Cell Culture and Differentiation for Neurite Outgrowth Assay

This protocol describes the culture of PC12 cells and their differentiation into a neuronal phenotype using NGF, with the addition of ALCAR to assess its effects on neurite outgrowth.

Materials:

  • PC12 cell line (e.g., ATCC CRL-1721)

  • RPMI-1640 medium

  • Horse Serum (HS)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Nerve Growth Factor (NGF), 2.5S

  • This compound (ALCAR)

  • Poly-L-lysine (PLL)

  • 6-well tissue culture plates

  • Sterile PBS

Procedure:

  • Plate Coating:

    • Coat the surface of 6-well plates with 50 µg/mL Poly-L-lysine in sterile water.

    • Incubate for at least 1 hour at 37°C.

    • Aspirate the PLL solution and wash the wells three times with sterile PBS.

    • Allow the plates to dry completely in a sterile hood.

  • PC12 Cell Culture:

    • Culture PC12 cells in RPMI-1640 medium supplemented with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin (complete medium) in a 37°C, 5% CO₂ incubator.

    • Subculture cells when they reach 80-90% confluency.

  • Differentiation Assay:

    • Seed PC12 cells onto the PLL-coated 6-well plates at a density of 1 x 10⁵ cells/well in complete medium.

    • Allow cells to attach for 24 hours.

    • After 24 hours, replace the medium with a low-serum differentiation medium (RPMI-1640 with 1% HS, 0.5% FBS, 1% Penicillin-Streptomycin).

    • Add NGF to the differentiation medium at a final concentration of 50-100 ng/mL for positive controls and experimental groups.

    • For experimental groups, add ALCAR at the desired concentrations (e.g., 0.1 mM to 10 mM). Include a vehicle control group.

    • Incubate the cells for 3-7 days, replacing the medium with fresh differentiation medium containing NGF and ALCAR every 2-3 days.

  • Neurite Outgrowth Quantification (using ImageJ):

    • Capture images of multiple random fields for each condition using a phase-contrast microscope.

    • Open the images in ImageJ software.

    • Use the "NeuronJ" or other suitable neurite tracing plugins to manually or semi-automatically trace the neurites of individual cells.[17]

    • Measure the length of the longest neurite per cell and the total neurite length per cell.

    • A cell is considered differentiated if it possesses at least one neurite equal to or longer than the diameter of the cell body.

    • Calculate the percentage of differentiated cells and the average neurite length for each condition.

Protocol 2: Primary Dorsal Root Ganglion (DRG) Neuron Culture for Survival Assay

This protocol describes the isolation and culture of DRG neurons from adult rats to assess the effect of ALCAR on neuronal survival.

Materials:

  • Adult Sprague-Dawley rats

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Collagenase Type I

  • Trypsin

  • Poly-L-lysine

  • Laminin

  • Nerve Growth Factor (NGF)

  • This compound (ALCAR)

  • Cytosine arabinoside (Ara-C) to inhibit non-neuronal cell proliferation

  • 24-well tissue culture plates with glass coverslips

Procedure:

  • Coverslip Coating:

    • Coat sterile glass coverslips with 100 µg/mL Poly-L-lysine overnight at 37°C.

    • Wash three times with sterile water and allow to dry.

    • Coat with 10 µg/mL Laminin for at least 2 hours at 37°C before plating cells.

  • DRG Neuron Isolation:

    • Euthanize an adult rat according to approved institutional animal care and use committee protocols.

    • Dissect the dorsal root ganglia from the spinal column under sterile conditions and place them in ice-cold DMEM/F12.[18]

    • Trim the nerve roots and transfer the ganglia to a dissociation solution containing Collagenase (1 mg/mL) and Trypsin (0.25 mg/mL) in DMEM/F12.

    • Incubate at 37°C for 60-90 minutes with gentle agitation.

    • Stop the enzymatic digestion by adding an equal volume of complete medium (DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin).

    • Gently triturate the ganglia with a fire-polished Pasteur pipette to obtain a single-cell suspension.

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Cell Plating and Treatment:

    • Resuspend the cell pellet in complete medium containing 50 ng/mL NGF and 10 µM Ara-C.

    • Plate the cells onto the coated coverslips in 24-well plates at a density of 5,000-10,000 neurons per well.

    • After 24 hours, replace the medium with fresh medium containing NGF, Ara-C, and the desired concentrations of ALCAR (e.g., 250 µM). Include a vehicle control.

    • Maintain the cultures for the desired period (e.g., up to 2 weeks), changing half of the medium every 3 days with fresh medium containing the respective treatments.

  • Survival Assay (Cell Counting):

    • At the end of the treatment period, fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Perform immunocytochemistry for a neuronal marker such as βIII-tubulin to visualize the neurons.

    • Count the number of surviving neurons in multiple random fields for each coverslip.

    • Express the number of surviving neurons as a percentage of the initial number of plated neurons or relative to the control group.

Protocol 3: Cell Viability Assessment using MTT Assay

This protocol can be adapted for any of the described neuronal cell types to assess the protective effects of ALCAR against a toxic insult.

Materials:

  • Neuronal cells cultured in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plate reader

Procedure:

  • Cell Plating and Treatment:

    • Plate neuronal cells in a 96-well plate at an appropriate density.

    • Treat the cells with ALCAR at various concentrations for a predetermined period.

    • Introduce a toxic stimulus (e.g., NMDA, serum withdrawal) for the appropriate duration. Include control wells (untreated cells, cells with toxic stimulus only, cells with ALCAR only).

  • MTT Assay:

    • After the treatment period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[19][20]

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

    • Read the absorbance at 570 nm using a 96-well plate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium and MTT but no cells).

    • Express the cell viability as a percentage of the control (untreated) cells.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by neurotrophic factors that are influenced by ALCAR.

NGF_TrkA_Signaling NGF NGF TrkA TrkA Receptor NGF->TrkA Binds & Activates ALCAR This compound (ALCAR) ALCAR->TrkA Upregulates Expression PI3K PI3K TrkA->PI3K Ras Ras TrkA->Ras Akt Akt PI3K->Akt Survival Neuronal Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Differentiation Neuronal Differentiation (Neurite Outgrowth) ERK->Differentiation CREB->Differentiation

Caption: NGF/TrkA Signaling Pathway Enhanced by ALCAR.

BDNF_TrkB_Signaling BDNF BDNF TrkB TrkB Receptor BDNF->TrkB Binds & Activates ALCAR This compound (ALCAR) ALCAR->BDNF Modulates Expression PLCg PLCγ TrkB->PLCg PI3K PI3K TrkB->PI3K Ras Ras TrkB->Ras Synaptic_Plasticity Synaptic Plasticity PLCg->Synaptic_Plasticity Akt Akt PI3K->Akt Survival Neuronal Survival Akt->Survival MAPK_pathway MAPK Pathway (ERK) Ras->MAPK_pathway MAPK_pathway->Synaptic_Plasticity MAPK_pathway->Survival

Caption: BDNF/TrkB Signaling Pathway Modulated by ALCAR.

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the neurotrophic effects of ALCAR in cell culture.

Experimental_Workflow start Start cell_culture Neuronal Cell Culture (e.g., PC12, Primary Neurons) start->cell_culture treatment Treatment with ALCAR (± Neurotrophic Factor / Toxin) cell_culture->treatment incubation Incubation (Time-course determined by assay) treatment->incubation data_acquisition Data Acquisition incubation->data_acquisition neurite_outgrowth Neurite Outgrowth Assay (Microscopy & ImageJ Analysis) data_acquisition->neurite_outgrowth survival_viability Survival/Viability Assay (Cell Counting / MTT Assay) data_acquisition->survival_viability protein_expression Protein Expression Analysis (Immunocytochemistry / Western Blot) data_acquisition->protein_expression data_analysis Data Analysis & Interpretation neurite_outgrowth->data_analysis survival_viability->data_analysis protein_expression->data_analysis end Conclusion data_analysis->end

Caption: General Experimental Workflow for ALCAR Neurotrophic Studies.

References

Application Notes and Protocols: Dosage Determination of Acetyl-L-Carnitine for In Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-L-Carnitine (ALCAR) is a naturally occurring amino acid derivative that plays a crucial role in cellular energy metabolism. It facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation and subsequent energy production.[1][2] Beyond its metabolic functions, ALCAR is investigated for its neuroprotective, cognitive-enhancing, and anti-aging properties. This document provides a comprehensive guide to dosage determination for in vivo rodent studies investigating the therapeutic potential of ALCAR across various research domains.

Data Presentation: ALCAR Dosage in Rodent Studies

The following tables summarize common dosage ranges and administration routes for this compound in rat and mouse models, categorized by research application.

Table 1: ALCAR Dosage for Neuroprotection Studies
Rodent ModelDosage RangeRoute of AdministrationTreatment DurationKey FindingsReference
Immature Rat (Traumatic Brain Injury)100 mg/kgIntraperitoneal (i.p.)4 doses at 1, 4, 12, and 23 hours post-injuryReduced neurologic impairment and cortical lesion volume.[3]
Neonatal Rat (Hypoxic-Ischemic Injury)100 mg/kgSubcutaneous (s.c.)Doses at 0, 4, 24, and 48 hours post-injurySmaller lesion volume in the brain.[4]
Adult Rat (Spinal Cord Injury)300 mg/kgIntraperitoneal (i.p.)Not specifiedReduced lesion volume and improved mitochondrial respiration.[3]
Adult Rat (Stroke Model)100 mg/kgNot specifiedNot specifiedNeuroprotection.[3]
Mouse (Acute Pain)100 mg/kgSubcutaneous (s.c.)Twice daily for seven daysIncreased pain threshold.[5][6]
Rat (Acute Pain)100 mg/kgSubcutaneous (s.c.)Twice daily for seven daysIncreased pain threshold.[5]
Table 2: ALCAR Dosage for Aging and Metabolic Studies
Rodent ModelDosage RangeRoute of AdministrationTreatment DurationKey FindingsReference
Old Rat (Fischer 344)1.5% (w/v) in drinking water (~0.5-0.75 g/kg/day)Oral1 monthReversed age-associated decline in mitochondrial membrane potential and increased oxygen consumption.[7][8][9][10]
Old Rat (Fischer 344)80 mg/dayOral (in diet)From 16 to 22 months of ageAttenuated certain age-related cognitive deficits.[11]
Aged Rat (Fischer 344)100 mg/kg/dayOral (in drinking water)3 monthsIncreased tissue carnitine levels and reversed age-associated changes in lipid metabolism.[12][13]
Young and Old Rat (Wistar)15 g/L in drinking waterOral1 monthDecreased body lipid percentage in young rats and increased body protein percentage in old rats.[14]
Old Rat (Fischer 344)100 mg/kgOral gavage90 daysNo significant alteration of age-related hearing loss.[15]

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Administration of ALCAR for Neuroprotection

Objective: To administer ALCAR to investigate its neuroprotective effects following an induced neurological injury in rodents.

Materials:

  • This compound (powder form)

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • Animal scale

  • 70% Ethanol for disinfection

Procedure:

  • Preparation of ALCAR Solution:

    • On the day of the experiment, weigh the required amount of ALCAR powder based on the desired dosage (e.g., 100 mg/kg).

    • Dissolve the ALCAR powder in sterile saline to a final concentration that allows for an appropriate injection volume (typically 5-10 mL/kg for rats, 10 mL/kg for mice). For example, to achieve a 100 mg/kg dose in a 10 mL/kg injection volume, the concentration would be 10 mg/mL.

    • Vortex the solution until the ALCAR is completely dissolved.

    • Filter the solution through a 0.22 µm sterile filter to ensure sterility, especially for repeated injections.

  • Animal Preparation and Injection:

    • Weigh the animal to accurately calculate the injection volume.

    • Gently restrain the rodent. For rats, one person can restrain while another injects. For mice, scruffing the neck is a common restraint method.

    • Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Disinfect the injection site with 70% ethanol.

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate slightly to ensure no blood or fluid is drawn, indicating correct placement.

    • Inject the calculated volume of ALCAR solution slowly and smoothly.

    • Withdraw the needle and monitor the animal for any immediate adverse reactions.

Protocol 2: Oral Administration of ALCAR in Drinking Water for Aging Studies

Objective: To provide chronic ALCAR supplementation to rodents to study its long-term effects on age-related decline.

Materials:

  • This compound (powder form)

  • Drinking water bottles

  • Graduated cylinder

  • pH meter and pH adjustment solution (e.g., NaOH or HCl)

  • Animal scale

Procedure:

  • Preparation of ALCAR-Supplemented Water:

    • Calculate the total volume of drinking water required for the cage or group of animals for a specific period (e.g., 2-3 days to ensure freshness).

    • Weigh the appropriate amount of ALCAR to achieve the desired concentration (e.g., 1.5% w/v, which is 1.5 g of ALCAR per 100 mL of water).[7][8][9][10]

    • Dissolve the ALCAR in the drinking water.

    • Check the pH of the solution. ALCAR can make the water acidic. Adjust the pH to approximately 6.0 to ensure palatability and prevent potential adverse effects.[7][8][9]

    • Fill the drinking water bottles with the prepared solution.

  • Administration and Monitoring:

    • Replace the standard water bottles with the ALCAR-supplemented bottles.

    • Monitor the daily water consumption to estimate the actual dose of ALCAR ingested per animal. This can be done by measuring the remaining water volume every 24 hours.

    • Weigh the animals regularly (e.g., weekly) to adjust the estimated daily dosage based on body weight.

    • Prepare fresh ALCAR solution every 2-3 days to maintain its stability and prevent bacterial growth.

Signaling Pathways and Mechanisms of Action

ALCAR exerts its effects through multiple signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.

ALCAR_Signaling_Pathways ALCAR_cyto ALCAR_cyto ALCAR_mito ALCAR_mito ALCAR_cyto->ALCAR_mito Enters Mitochondria AcetylCoA_cyto AcetylCoA_cyto ALCAR_cyto->AcetylCoA_cyto ACh ACh AcetylCoA_cyto->ACh Donates Acetyl Group ChAT ChAT Choline Choline Choline->ACh

Mechanism Description:

  • Mitochondrial Energy Metabolism: ALCAR crosses the mitochondrial membrane and is converted by Carnitine Acetyltransferase (CAT) into Acetyl-CoA and L-Carnitine.[4] Acetyl-CoA then enters the Tricarboxylic Acid (TCA) cycle, driving the production of ATP.[16] L-Carnitine participates in the transport of fatty acids into the mitochondria for β-oxidation via Carnitine Palmitoyltransferase II (CPT II).[4] This entire process enhances mitochondrial function, which is often compromised in aging and neurodegenerative diseases.[2]

  • Neurotransmitter Synthesis: In the cytosol, ALCAR can donate its acetyl group for the synthesis of acetylcholine, a critical neurotransmitter for learning and memory.[1] This is particularly relevant in studies of cognitive function and neurodegeneration.

Experimental Workflow

The following diagram outlines a typical workflow for an in vivo rodent study investigating the effects of ALCAR.

Experimental_Workflow start Study Design & Hypothesis animal_model Select Rodent Model (e.g., Aged Rats, TBI Mice) start->animal_model dosage Determine ALCAR Dosage & Administration Route animal_model->dosage acclimatization Animal Acclimatization (1-2 weeks) dosage->acclimatization baseline Baseline Measurements (e.g., Behavioral Tests, Imaging) acclimatization->baseline treatment ALCAR Administration (or Vehicle Control) baseline->treatment monitoring In-life Monitoring (Health, Behavior, etc.) treatment->monitoring endpoint Endpoint Data Collection (e.g., Tissue Harvest, Final Behavioral Tests) monitoring->endpoint analysis Data Analysis & Interpretation endpoint->analysis

Conclusion

The determination of an appropriate this compound dosage for in vivo rodent studies is contingent upon the specific research question, the chosen animal model, and the intended duration of the study. The provided tables, protocols, and diagrams serve as a foundational guide for researchers. It is imperative to consult the primary literature and consider pilot studies to optimize the dosage and administration protocol for each specific experimental context. The excellent safety profile of ALCAR allows for a relatively wide therapeutic window, providing flexibility in study design.[3]

References

Application Notes and Protocols for the HPLC Separation of L-Carnitine and Acetyl-L-Carnitine

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and experimental protocols for the separation and quantification of L-Carnitine and Acetyl-L-Carnitine using High-Performance Liquid Chromatography (HPLC). Two distinct methods are presented to cater to different analytical needs, from routine analysis of supplements to the sensitive determination in biological matrices.

Method 1: Reversed-Phase HPLC with UV Detection using an Ion-Pair Reagent

This method is a straightforward and robust approach for the simultaneous determination of L-Carnitine and this compound, particularly suitable for quality control of supplements and energy drinks. The use of an ion-pair reagent allows for the retention of these highly polar compounds on a standard reversed-phase column.

Quantitative Data Summary
ParameterL-CarnitineThis compound
Linearity Range5 - 400 µmol/L[1]Not Specified
Average Recovery98.2%[1]Not Specified
RSD (Within-Assay)3.36%[1]Not Specified
RSD (Between-Assay)3.34%[1]Not Specified
DetectionUV at 210 nm[2]UV at 210 nm[2]
Experimental Protocol

1. Materials and Reagents:

  • L-Carnitine Hydrochloride (≥98% purity)

  • This compound Hydrochloride (≥98% purity)

  • Methanol (HPLC Grade)

  • 1-Nonanesulfonic Acid Sodium Salt

  • Sodium Dihydrogen Phosphate (NaH2PO4)

  • Phosphoric Acid (H3PO4)

  • Ultrapure Water

2. Instrumentation:

  • HPLC system with a UV detector

  • Inertsil ODS-3 column (5 µm, 150 x 4.6 mm I.D.)[2]

  • Data acquisition and processing software

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of Methanol and an aqueous solution containing 5 mM 1-Nonanesulfonic Acid Sodium Salt and 20 mM NaH2PO4 (pH adjusted to 2.5 with H3PO4). The ratio is 30:70 (v/v).[2]

  • Flow Rate: 1.0 mL/min[2]

  • Column Temperature: 40 °C[2]

  • Detection Wavelength: 210 nm[2]

  • Injection Volume: 10 µL[2]

4. Standard and Sample Preparation:

  • Standard Stock Solutions: Prepare individual stock solutions of L-Carnitine and this compound in ultrapure water.

  • Working Standards: Prepare a series of working standards by diluting the stock solutions with ultrapure water to cover the desired concentration range.

  • Sample Preparation (Supplements/Energy Drinks):

    • Accurately weigh or pipette a known amount of the sample.

    • Dissolve/dilute the sample in a known volume of ultrapure water.

    • Sonicate for 10 minutes to ensure complete dissolution.[2]

    • Filter the solution through a 0.45 µm syringe filter before injection.[2]

Experimental Workflow

cluster_prep Sample Preparation cluster_hplc HPLC Analysis sample Sample (Supplement/Energy Drink) dissolve Dissolve/Dilute in Water sample->dissolve sonicate Sonicate (10 min) dissolve->sonicate filter Filter (0.45 µm) sonicate->filter hplc HPLC System filter->hplc Inject 10 µL column Inertsil ODS-3 Column hplc->column detection UV Detection (210 nm) column->detection data Chromatogram & Quantification detection->data Data Acquisition

Workflow for RP-HPLC with UV Detection.

Method 2: Reversed-Phase HPLC with Fluorescence Detection after Pre-column Derivatization

This highly sensitive method is ideal for the analysis of L-Carnitine and this compound in complex biological matrices such as human plasma. The pre-column derivatization with 1-aminoanthracene significantly enhances the detection sensitivity.[3][4][5]

Quantitative Data Summary
ParameterL-CarnitineThis compound
Linearity Range5 - 160 µmol/L[3][5]1 - 32 µmol/L[3][5]
Recovery99.48%[3][5]99.94%[3][5]
Limit of Quantitation (LOQ)5 nmol/mL[4]1 nmol/mL[4]
RSD (Intra-day & Inter-day)≤ 5.83%[3][5]≤ 5.83%[3][5]
DetectionFluorescence (Ex: 248 nm, Em: 418 nm)[3][4][5]Fluorescence (Ex: 248 nm, Em: 418 nm)[3][4][5]
Experimental Protocol

1. Materials and Reagents:

  • L-Carnitine Hydrochloride (≥98% purity)

  • This compound Hydrochloride (≥98% purity)

  • Acetonitrile (HPLC Grade)

  • Ammonium Acetate

  • 1-aminoanthracene (IAA) - Derivatizing Agent

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) - Catalyst[4][6]

  • Phosphate Buffer

  • Ultrapure Water

2. Instrumentation:

  • HPLC system with a fluorescence detector

  • Hypersil C18 column[3][5]

  • Centrifuge

  • Vortex mixer

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and 0.1 M Ammonium Acetate (28:72, v/v).[3][5]

  • Flow Rate: 1.0 mL/min[3][5]

  • Column: Hypersil C18[3][5]

  • Detection: Fluorescence Detector

    • Excitation Wavelength: 248 nm[3][4][5]

    • Emission Wavelength: 418 nm[3][4][5]

4. Standard and Sample Preparation:

  • Standard Stock Solutions: Prepare individual stock solutions of L-Carnitine and this compound in ultrapure water.

  • Working Standards: Prepare a series of working standards by diluting the stock solutions with dialyzed plasma to mimic the sample matrix.[4]

  • Sample Preparation (Human Plasma):

    • Protein Precipitation: Precipitate proteins from the plasma sample.[3][5]

    • Derivatization:

      • To the supernatant, add phosphate buffer, 1-aminoanthracene (IAA) solution, and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) solution.[4][6]

      • Vortex and incubate the mixture.

    • Injection: Inject the derivatized sample into the HPLC system.

Experimental Workflow

cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC Analysis plasma Human Plasma Sample precipitate Protein Precipitation plasma->precipitate supernatant Collect Supernatant precipitate->supernatant derivatize Add IAA, EDC, Buffer & Incubate supernatant->derivatize hplc HPLC System derivatize->hplc Inject column Hypersil C18 Column hplc->column detection Fluorescence Detection (Ex: 248 nm, Em: 418 nm) column->detection data Chromatogram & Quantification detection->data Data Acquisition

Workflow for RP-HPLC with Fluorescence Detection.

Alternative Advanced Method: HILIC-MS/MS

For researchers requiring higher throughput and specificity, especially for complex biological samples, Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-MS/MS) is a powerful alternative. This technique often eliminates the need for derivatization, simplifying sample preparation.[7][8][9][10][11][12]

Key Advantages of HILIC-MS/MS:
  • High Specificity and Sensitivity: Mass spectrometry provides excellent selectivity, reducing interferences from the sample matrix.[11]

  • No Derivatization Required: Simplifies and shortens the sample preparation workflow.[8][10][11]

  • Rapid Analysis: UHP-HILIC-MS/MS methods can have run times as short as 7 minutes.[8][10]

  • Suitability for Polar Analytes: HILIC is specifically designed for the retention of highly polar compounds like L-Carnitine and this compound.[7][9]

The development and validation of an LC-MS/MS method require expertise in mass spectrometry and access to the appropriate instrumentation. However, for clinical and research applications demanding high accuracy and reliability, it is often the method of choice.

References

Application Notes and Protocols for Studying Nerve Regeneration In Vitro Using Acetyl-L-Carnitine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-L-Carnitine (ALCAR) is a naturally occurring compound that plays a crucial role in cellular energy metabolism.[1] It has demonstrated significant neuroprotective and neurotrophic properties, making it a promising candidate for therapeutic interventions in nerve injury and neurodegenerative diseases.[1][2] In the context of nerve regeneration, ALCAR has been shown to enhance neuronal survival, promote neurite outgrowth, and support myelination.[3][4][5] These application notes provide detailed protocols for utilizing ALCAR in in vitro models of nerve regeneration, specifically focusing on primary Dorsal Root Ganglion (DRG) neurons and Schwann cells.

Key Applications

  • Assessment of Neurite Outgrowth: Quantify the effect of ALCAR on the elongation and branching of neurites from cultured neurons.

  • Evaluation of Neuronal Survival: Determine the neuroprotective effects of ALCAR against apoptosis and excitotoxicity.[6]

  • Analysis of Schwann Cell Proliferation: Measure the impact of ALCAR on the proliferation of Schwann cells, which are essential for myelination and nerve repair.

  • Investigation of Myelination: Assess the role of ALCAR in the formation of myelin sheaths in neuron-Schwann cell co-cultures.

  • Elucidation of Signaling Pathways: Investigate the molecular mechanisms underlying ALCAR's effects on nerve regeneration, including the PI3K/Akt and ERK/MAPK pathways.[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in various in vitro neuronal cell models.

Table 1: Effect of this compound on Neuronal Survival

Cell TypeALCAR ConcentrationTreatment DurationEffectReference
Aged Rat DRG Neurons250 µM2 weeksNearly doubled the number of surviving neurons compared to control.[3]
Primary Rat Motoneurons10 mMCo-treatmentIncreased viability from ~45% to ~91% in the presence of NMDA.[6]
Primary Rat Motoneurons10 mMCo-treatmentIncreased viability from ~41% to ~64% in the presence of kainate.[6]
Primary Rat Motoneurons10 mMChronicIncreased viability from ~62% to ~112% under BDNF/serum deprivation.[6]

Table 2: Effect of this compound on Neurite Outgrowth

Cell TypeALCAR ConcentrationTreatment DurationEffectReference
PC12 Cells10 mM6 daysGreatly augmented NGF-induced neurite outgrowth.[4][7]
PC12 Cells0.1 - 0.5 mM6 daysMinimal effective dose to enhance responsiveness to NGF.[4]

Experimental Protocols

Protocol 1: Assessment of Neurite Outgrowth in Primary Dorsal Root Ganglion (DRG) Neurons

This protocol details the culture of DRG neurons and the subsequent analysis of neurite outgrowth following ALCAR treatment.

Materials:

  • Rat DRGs (from embryonic or neonatal rats)

  • Collagenase/Dispase

  • DMEM/F12 medium

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Nerve Growth Factor (NGF)

  • This compound (ALCAR)

  • Poly-L-lysine or Laminin coated culture plates

  • Anti-β-III tubulin antibody

  • Anti-GAP-43 antibody

  • Fluorescently labeled secondary antibodies

  • DAPI

  • Microscope with fluorescence imaging capabilities

  • Image analysis software (e.g., ImageJ with NeuronJ plugin)

Procedure:

  • DRG Neuron Isolation and Culture:

    • Dissect DRGs from neonatal rats and collect them in ice-cold HBSS.

    • Digest the tissue with a collagenase/trypsin solution.

    • Gently triturate the ganglia to obtain a single-cell suspension.

    • Plate the dissociated neurons on poly-L-lysine/laminin-coated plates in DMEM/F12 with 5% Fetal Bovine Serum for initial attachment.

    • After 24 hours, switch to a long-term culture medium (Neurobasal with B27, GlutaMAX, and NGF).

  • ALCAR Treatment:

    • Prepare stock solutions of ALCAR in culture medium.

    • On day 2 of culture, add ALCAR to the desired final concentrations (e.g., 100 µM, 250 µM, 500 µM). Include a vehicle-only control group.

    • Culture the neurons for an additional 48-72 hours.

  • Immunocytochemistry:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS.

    • Block with a suitable blocking buffer (e.g., 5% goat serum in PBS).

    • Incubate with primary antibodies against β-III tubulin (to visualize neurons and neurites) and GAP-43 (a marker for growing axons) overnight at 4°C.[8][9][10]

    • Wash and incubate with fluorescently labeled secondary antibodies.

    • Counterstain nuclei with DAPI.

  • Image Acquisition and Analysis:

    • Capture fluorescent images using a microscope.

    • Quantify neurite outgrowth using image analysis software.[11] Measure parameters such as the total neurite length per neuron, the number of neurites per neuron, and the number of branch points.[11]

Protocol 2: Analysis of Schwann Cell Proliferation

This protocol describes how to assess the effect of ALCAR on the proliferation of primary Schwann cells.

Materials:

  • Neonatal rat sciatic nerves

  • Collagenase/Dispase

  • DMEM with 10% FBS

  • Forskolin and heregulin (as mitogens)

  • This compound (ALCAR)

  • CCK-8 proliferation assay kit or BrdU labeling reagent

  • Microplate reader

Procedure:

  • Schwann Cell Isolation and Culture:

    • Isolate sciatic nerves from neonatal rats.

    • Dissociate the nerves enzymatically to obtain a mixed cell culture.

    • Purify Schwann cells from fibroblasts using differential adhesion or immunopanning.

    • Culture purified Schwann cells in DMEM with 10% FBS, forskolin, and heregulin to stimulate proliferation.[2]

  • ALCAR Treatment:

    • Plate Schwann cells in a 96-well plate.

    • After 24 hours, replace the medium with fresh medium containing various concentrations of ALCAR. Include a vehicle-only control.

    • Incubate the cells for 24, 48, and 72 hours.[12]

  • Proliferation Assay (CCK-8):

    • At each time point, add CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.[12]

Protocol 3: Western Blot Analysis of Signaling Pathways

This protocol is for investigating the activation of PI3K/Akt and ERK pathways in neurons treated with ALCAR.

Materials:

  • Cultured neurons (e.g., primary cortical neurons or PC12 cells)

  • This compound (ALCAR)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies: anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis:

    • Culture neurons to the desired confluency.

    • Treat the cells with ALCAR at the desired concentration for a specified time (e.g., 2 hours).[1]

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification and Western Blotting:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Separate equal amounts of protein on an SDS-PAGE gel.[1]

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against the phosphorylated and total forms of Akt and ERK. Use an antibody against a housekeeping protein like GAPDH as a loading control.[1]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the phosphorylated protein bands to the total protein bands to determine the relative level of protein activation.

Visualizations

Signaling Pathways and Experimental Workflows

ALCAR_Signaling_Pathway ALCAR This compound NFkB NF-κB Acetylation ALCAR->NFkB PI3K_Akt PI3K/Akt Pathway ALCAR->PI3K_Akt ERK_MAPK ERK/MAPK Pathway ALCAR->ERK_MAPK mGlu2 mGlu2 Receptor Upregulation NFkB->mGlu2 Neuronal_Differentiation Neuronal Differentiation mGlu2->Neuronal_Differentiation Neuroprotection Neuroprotection & Neuronal Survival PI3K_Akt->Neuroprotection ERK_MAPK->Neuroprotection

Caption: Proposed signaling pathways of this compound in nerve regeneration.

Neurite_Outgrowth_Workflow step1 1. Isolate and Culture DRG Neurons step2 2. Treat with ALCAR step1->step2 step3 3. Immunocytochemistry (β-III Tubulin, GAP-43) step2->step3 step4 4. Image Acquisition step3->step4 step5 5. Quantify Neurite Outgrowth step4->step5

Caption: Experimental workflow for assessing neurite outgrowth.

Schwann_Cell_Proliferation_Workflow step1 1. Isolate and Culture Schwann Cells step2 2. Treat with ALCAR step1->step2 step3 3. Proliferation Assay (e.g., CCK-8) step2->step3 step4 4. Measure Absorbance step3->step4 step5 5. Analyze Data step4->step5

References

Application Notes and Protocols for Evaluating Acetyl-L-Carnitine in Oocyte Maturation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oocyte quality is a critical determinant of successful fertilization and subsequent embryonic development. The maturation process, encompassing nuclear and cytoplasmic events, is energy-intensive and highly susceptible to oxidative stress. Acetyl-L-Carnitine (ALC), an acetylated form of L-Carnitine, plays a crucial role in cellular energy metabolism by facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation and subsequent ATP production.[1][2] It also exhibits potent antioxidant properties, protecting cells from the damaging effects of reactive oxygen species (ROS).[3][4] This document provides detailed experimental protocols and application notes for evaluating the efficacy of this compound supplementation during in vitro maturation (IVM) of oocytes, with the goal of improving their developmental competence.

Core Mechanisms of Action

Supplementation of IVM media with this compound has been shown to enhance oocyte quality through several key mechanisms:

  • Enhanced Mitochondrial Function: ALC promotes fatty acid oxidation, leading to increased ATP production, which is essential for the energy-demanding processes of oocyte maturation.[1][5]

  • Reduction of Oxidative Stress: ALC acts as an antioxidant, scavenging free radicals and reducing intracellular ROS levels, thereby mitigating oxidative damage to cellular components.[3][4] This is associated with increased intracellular levels of glutathione (GSH), a major cellular antioxidant.[5][6]

  • Anti-Apoptotic Effects: By reducing oxidative stress and improving mitochondrial health, ALC can help prevent the initiation of apoptotic pathways in both the oocyte and surrounding cumulus cells.[3]

  • Improved Gene Expression: ALC treatment has been associated with increased expression of genes crucial for cell cycle regulation and developmental competence, such as Cyclin-Dependent Kinase 1 (CDK1) and Mitogen-Activated Protein Kinase 1 (MAPK1).[6]

Experimental Protocols

This section details the methodologies for conducting key experiments to evaluate the effects of this compound on oocyte maturation.

Oocyte Collection and In Vitro Maturation (IVM)

This protocol describes the collection of cumulus-oocyte complexes (COCs) and their subsequent in vitro maturation with ALC supplementation.

  • Materials:

    • Ovaries (species-dependent, e.g., mouse, bovine, porcine)

    • Maturation Medium (e.g., TCM-199) supplemented with hormones (FSH, LH, 17-β estradiol), serum (FBS or BSA), and sodium pyruvate.[6]

    • This compound (sterile filtered)

    • Petri dishes

    • Incubator (37-39°C, 5% CO2 in humidified air)

  • Procedure:

    • Collect ovaries from the desired animal model and transport them to the laboratory in a temperature-controlled saline solution.

    • Aspirate cumulus-oocyte complexes (COCs) from antral follicles (2-5 mm in diameter for bovine) using a syringe and needle.[5]

    • Select COCs with multiple layers of compact cumulus cells and a homogenous ooplasm.

    • Prepare the IVM medium. A common base is TCM-199 with Earle's salt and L-glutamine, supplemented with 10% Fetal Bovine Serum (FBS), 1 µg/ml 17-β estradiol, 10 µg/ml Follicle-Stimulating Hormone (FSH), and 10 µg/ml Luteinizing Hormone (LH).[6]

    • Prepare stock solutions of this compound and sterilize by filtration. Add ALC to the IVM medium to achieve the desired final concentrations (e.g., 0, 2.5, 5 mM).[7]

    • Wash the selected COCs in the maturation medium.

    • Culture the COCs in droplets of the prepared IVM media (with and without ALC) under mineral oil.

    • Incubate for 22-24 hours at the appropriate temperature (e.g., 39°C for bovine, 37°C for mouse) in a humidified atmosphere of 5% CO2 in air.[5][6]

Assessment of Nuclear Maturation

This protocol is for evaluating the progression of meiosis to the metaphase II (MII) stage.

  • Materials:

    • Matured oocytes

    • Hyaluronidase solution

    • Hoechst 33342 stain

    • Phosphate-buffered saline (PBS)

    • Glass slides and coverslips

    • Fluorescence microscope

  • Procedure:

    • Following IVM, denude the oocytes from their surrounding cumulus cells by gentle pipetting in a hyaluronidase solution.

    • Wash the denuded oocytes in PBS.

    • Stain the oocytes with Hoechst 33342 (10 µg/ml) to visualize the nuclear material.

    • Mount the oocytes on a glass slide with a drop of anti-fade medium and cover with a coverslip.

    • Examine the oocytes under a fluorescence microscope. Oocytes that have extruded the first polar body and show a condensed metaphase plate are considered to have reached the MII stage.[8]

Evaluation of Subsequent Embryonic Development

This protocol assesses the developmental competence of matured oocytes following in vitro fertilization (IVF) or parthenogenetic activation (PA).

  • Materials:

    • Matured MII oocytes

    • Fertilization medium (e.g., Ham's F10 or KSOM)

    • Sperm (for IVF) or activation medium (for PA)

    • Embryo culture medium (e.g., mSOFaa or KSOM)

    • Incubator (as per IVM conditions)

  • Procedure (IVF):

    • Perform in vitro fertilization of the matured MII oocytes with capacitated sperm in a fertilization medium.[8]

    • After a co-incubation period (e.g., 6 hours), wash the presumptive zygotes to remove excess sperm.

    • Culture the zygotes in a suitable embryo culture medium.

    • Assess cleavage rates (percentage of zygotes developing to the 2-cell stage) at approximately 48 hours post-fertilization.

    • Evaluate blastocyst formation rates on days 6-8 post-fertilization.[5]

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol quantifies the levels of intracellular ROS.

  • Materials:

    • Matured oocytes

    • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) probe

    • PBS

    • Fluorescence microscope or plate reader

  • Procedure:

    • Incubate the denuded oocytes in a solution containing the H2DCFDA probe.

    • Wash the oocytes to remove the excess probe.

    • Measure the fluorescence intensity, which is proportional to the amount of intracellular ROS. This can be done using a fluorescence microscope with image analysis software or a fluorescence plate reader.[7]

Assessment of Mitochondrial Distribution and Activity

This protocol evaluates the localization and activity of mitochondria within the oocyte.

  • Materials:

    • Matured oocytes

    • MitoTracker Red CMXRos probe

    • Confocal microscope

  • Procedure:

    • Incubate denuded oocytes with a MitoTracker probe to stain active mitochondria.[5]

    • Wash the oocytes to remove the excess probe.

    • Fix and mount the oocytes on a slide.

    • Observe the mitochondrial distribution pattern using a confocal microscope. A diffuse, homogenous distribution is generally associated with higher oocyte competence, whereas a clustered or peripheral pattern may indicate lower quality.[7]

Data Presentation

The following tables summarize quantitative data from studies evaluating the effects of L-Carnitine and this compound on oocyte maturation and subsequent embryo development.

Table 1: Effect of L-Carnitine on Mouse Oocyte Maturation and Embryo Development

Treatment GroupMaturation Rate (MII) (%)Cleavage Rate (%)Blastocyst Development Rate (%)
Control (0 mg/ml LC)56.8%-Lower than treated groups
0.3 mg/ml LC75.8%-Significantly higher than control
0.6 mg/ml LC76.8%Significantly higher than controlSignificantly higher than control

Data adapted from a study on mouse oocytes.[6][8]

Table 2: Effect of this compound on Buffalo Oocyte Parthenogenetic Development

Treatment GroupBlastocyst Rate (%)Blastocyst Cell Number
Control (0 mM ALC)Lower than 2.5 mM ALCLower than 2.5 mM ALC
2.5 mM ALCSignificantly higher than controlSignificantly higher than control
5 mM ALC--

Data adapted from a study on buffalo oocytes.[7][9]

Table 3: Effect of L-Carnitine on Porcine Oocyte Maturation and Embryonic Development after SCNT

Treatment GroupBlastocyst Formation Rate (%)
Control (Untreated)14.9%
L-Carnitine Treated23.2%

Data adapted from a study on porcine oocytes.[5]

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathways influenced by this compound during oocyte maturation and a general experimental workflow for its evaluation.

ALC_Signaling_Pathway cluster_extracellular Extracellular (IVM Medium) cluster_oocyte Oocyte Cytoplasm cluster_mitochondrion Mitochondrion ALC This compound Fatty_Acids Fatty Acids ROS Reactive Oxygen Species (ROS) ↓ ALC->ROS Scavenges GSH Glutathione (GSH) ↑ ALC->GSH Increases levels Beta_Oxidation β-Oxidation Fatty_Acids->Beta_Oxidation Transport facilitated by ALC ATP ATP Production ↑ Beta_Oxidation->ATP Gene_Expression Gene Expression (e.g., CDK1, MAPK1) ↑ ATP->Gene_Expression Supports Maturation Oocyte Maturation & Competence ↑ ATP->Maturation Provides energy for Apoptosis Apoptosis ↓ ROS->Apoptosis Induces GSH->ROS Neutralizes Apoptosis->Maturation Inhibits Gene_Expression->Maturation Regulates

Caption: Proposed signaling pathway of this compound in oocyte maturation.

Experimental_Workflow start Ovary Collection coc_aspiration COC Aspiration & Selection start->coc_aspiration ivm In Vitro Maturation (IVM) - Control - ALC Treatment Groups coc_aspiration->ivm assessment Post-IVM Assessment ivm->assessment dev_competence Developmental Competence ivm->dev_competence maturation_rate Nuclear Maturation Rate (MII Stage) assessment->maturation_rate Primary Endpoint ros_levels Intracellular ROS Levels assessment->ros_levels mito_activity Mitochondrial Distribution & Activity assessment->mito_activity gene_expression Gene Expression Analysis assessment->gene_expression end Data Analysis & Conclusion maturation_rate->end ros_levels->end mito_activity->end gene_expression->end ivf_pa IVF or Parthenogenetic Activation dev_competence->ivf_pa embryo_culture Embryo Culture ivf_pa->embryo_culture cleavage_rate Cleavage Rate embryo_culture->cleavage_rate blastocyst_rate Blastocyst Formation Rate embryo_culture->blastocyst_rate cleavage_rate->end blastocyst_rate->end

Caption: General experimental workflow for evaluating this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Acetyl-L-Carnitine (ALCAR) Concentration for Neuroblastoma Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acetyl-L-Carnitine (ALCAR) and neuroblastoma cell lines.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration for ALCAR in neuroblastoma cell line experiments?

A1: Based on published studies, a good starting point for investigating the effects of ALCAR on neuroblastoma cell lines, such as SH-SY5Y and KELLY, is in the range of 10 µM to 50 µM.[1] Prophylactic treatment with 10 and 50 µM ALCAR has been shown to protect against cisplatin-induced cytotoxicity. For determining the direct cytotoxic or anti-proliferative effects of ALCAR alone, a wider dose-response range is recommended, starting from low micromolar concentrations and extending to higher concentrations (e.g., 1 µM to 100 µM or higher) to determine the half-maximal inhibitory concentration (IC50). In other cancer cell lines, such as HepG2 and HT29, IC50 values for ALCAR have been reported to be in the 40-55 µM range.

Q2: How should I prepare and store ALCAR for cell culture experiments?

A2: this compound hydrochloride is readily soluble in water and cell culture medium. It is recommended to prepare a sterile stock solution of high concentration (e.g., 100 mM) in serum-free medium or sterile phosphate-buffered saline (PBS). This stock solution can be stored at -20°C for several weeks. When preparing working concentrations, dilute the stock solution directly into the complete cell culture medium. To avoid degradation, it is advisable to prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.

Q3: What are the known signaling pathways affected by ALCAR in the context of neuronal cells?

A3: In neuronal cells, ALCAR has been shown to modulate pro-survival signaling pathways, including the PI3K/Akt and ERK1/2 pathways.[2] ALCAR can promote the activation of these pathways, leading to the expression of anti-apoptotic and antioxidant proteins. While direct evidence in neuroblastoma cell lines is still emerging, these pathways are frequently dysregulated in cancer and represent plausible targets for ALCAR's effects.

Q4: Can ALCAR interfere with other drugs used in combination studies?

A4: Yes, ALCAR has been shown to have a protective effect against the cytotoxicity of certain chemotherapeutic agents, such as cisplatin, in neuroblastoma cells.[1] If you are planning combination studies, it is crucial to carefully design your experiments to distinguish between synergistic, additive, or antagonistic effects. This may involve varying the concentration and timing of administration for both ALCAR and the other compound(s).

Troubleshooting Guides

Issue 1: I am not observing any effect of ALCAR on my neuroblastoma cells.

  • Possible Cause 1: Suboptimal Concentration. The effective concentration of ALCAR can be cell-line specific.

    • Solution: Perform a dose-response experiment using a wide range of concentrations (e.g., 1 µM to 200 µM) to determine the optimal working concentration for your specific neuroblastoma cell line.

  • Possible Cause 2: Insufficient Incubation Time. The effects of ALCAR may be time-dependent.

    • Solution: Conduct a time-course experiment, treating the cells for different durations (e.g., 24, 48, and 72 hours) to identify the optimal treatment time.

  • Possible Cause 3: ALCAR Degradation. Improper storage or handling of ALCAR can lead to loss of activity.

    • Solution: Prepare fresh ALCAR solutions for each experiment from a properly stored stock. Avoid repeated freeze-thaw cycles.

Issue 2: I am observing high background apoptosis in my control group when performing an Annexin V assay with neuroblastoma cells.

  • Possible Cause: Cell Stress During Harvesting. Neuroblastoma cells can be sensitive to enzymatic dissociation and centrifugation.

    • Solution: Handle the cells gently during harvesting. Use a minimal concentration of trypsin for the shortest possible time to detach the cells. Consider using a cell scraper as an alternative to trypsin. Centrifuge at a lower speed (e.g., 200 x g) for 5 minutes.[3] It has been reported that some neuroblastoma cell lines may exhibit higher baseline Annexin V positivity.[3]

Issue 3: I am seeing a precipitate in my cell culture medium after adding ALCAR.

  • Possible Cause: High Concentration or Interaction with Media Components. Although ALCAR is highly soluble, very high concentrations or interactions with components in complex media could potentially lead to precipitation.

    • Solution: Ensure your ALCAR stock solution is fully dissolved before adding it to the culture medium. Prepare the final concentration by diluting the stock in a small volume of medium before adding it to the bulk of the medium in the culture flask. Visually inspect the medium for any signs of precipitation after adding ALCAR.

Data Presentation

Table 1: Reported Effective Concentrations of this compound in Neuroblastoma Cell Lines

Cell LineConcentrationEffectReference
SH-SY5Y10 µM, 50 µMDecreased cisplatin-induced lipid peroxidation[1]
KELLY10 µM, 50 µMDecreased cisplatin-induced lipid peroxidation[1]

Table 2: IC50 Values of this compound in Other Cancer Cell Lines (for reference)

Cell Line24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)Reference
HepG2 (Liver)43.1240.6145.70
HT29 (Colon)56.4254.7156.28

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed neuroblastoma cells (e.g., SH-SY5Y) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • ALCAR Treatment: Prepare serial dilutions of ALCAR in complete medium. Remove the old medium from the wells and add 100 µL of the ALCAR-containing medium to the respective wells. Include wells with medium only (blank) and cells with medium but no ALCAR (negative control).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Seed neuroblastoma cells in 6-well plates and treat with the desired concentrations of ALCAR for the chosen duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle method like a cell scraper or minimal trypsin treatment.

  • Cell Washing: Centrifuge the cell suspension at 200 x g for 5 minutes, discard the supernatant, and wash the cells twice with cold PBS.[3]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[3]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[3] Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Mandatory Visualization

ALCAR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ALCAR This compound Receptor Receptor Tyrosine Kinase (RTK) ALCAR->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt Survival Cell Survival & Anti-apoptosis Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Survival

Caption: Putative signaling pathways modulated by this compound in neuroblastoma cells.

Experimental_Workflow_ALCAR cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Culture Culture Neuroblastoma Cell Line (e.g., SH-SY5Y) Seed_Cells Seed Cells in Multi-well Plates Culture->Seed_Cells Prepare_ALCAR Prepare ALCAR Stock Solution Treat_Cells Treat Cells with Varying ALCAR Concentrations Prepare_ALCAR->Treat_Cells Seed_Cells->Treat_Cells Incubate Incubate for 24, 48, 72 hours Treat_Cells->Incubate Viability Cell Viability Assay (MTT) Incubate->Viability Apoptosis Apoptosis Assay (Annexin V) Incubate->Apoptosis Signaling Western Blot for Signaling Proteins Incubate->Signaling IC50 Determine IC50 Viability->IC50 Apoptosis_Quant Quantify Apoptosis Apoptosis->Apoptosis_Quant Pathway_Mod Analyze Pathway Modulation Signaling->Pathway_Mod

Caption: Experimental workflow for investigating the effects of ALCAR on neuroblastoma cells.

Troubleshooting_Logic Start No observable effect of ALCAR Check_Conc Is the concentration range appropriate? Start->Check_Conc Check_Time Is the incubation time sufficient? Check_Conc->Check_Time Yes Dose_Response Perform Dose-Response (1-200 µM) Check_Conc->Dose_Response No Check_ALCAR Is the ALCAR solution fresh and properly stored? Check_Time->Check_ALCAR Yes Time_Course Perform Time-Course (24, 48, 72h) Check_Time->Time_Course No Prepare_Fresh Prepare Fresh ALCAR Solution Check_ALCAR->Prepare_Fresh No End Re-evaluate Experiment Check_ALCAR->End Yes Dose_Response->End Time_Course->End Prepare_Fresh->End

Caption: Troubleshooting logic for experiments where ALCAR shows no effect.

References

Technical Support Center: Measuring Acetyl-L-Carnitine (ALCAR) in Brain Tissue

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of Acetyl-L-Carnitine (ALCAR) in brain tissue. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for accurate and reproducible measurements.

Frequently Asked Questions (FAQs)

General

Q1: Why is measuring ALCAR in brain tissue challenging?

A1: Measuring this compound (ALCAR) in brain tissue presents several challenges. ALCAR is a small, polar molecule, making it difficult to retain on traditional reverse-phase chromatography columns. Its concentration can be low and susceptible to rapid enzymatic and chemical degradation post-mortem and during sample handling. Furthermore, the complex brain matrix can interfere with accurate quantification. The presence of isomers can also complicate analysis, requiring specific and sensitive detection methods.[1]

Q2: What are the most common methods for measuring ALCAR in the brain?

A2: The most prevalent and robust methods are based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This technique offers high sensitivity and specificity, allowing for the accurate quantification of ALCAR even at low concentrations. Other methods like high-performance liquid chromatography (HPLC) with UV or fluorescence detection are also used but often require a derivatization step to enhance sensitivity.[3] Enzymatic assays are available but may lack the specificity to distinguish between ALCAR and other short-chain acylcarnitines.[4]

Q3: How critical is the sample collection and handling process?

A3: It is extremely critical. Brain tissue must be rapidly collected and flash-frozen in liquid nitrogen immediately after dissection to halt enzymatic activity that can alter ALCAR levels.[5] Delays or improper storage can lead to significant degradation of ALCAR and inaccurate results.

Sample Preparation

Q4: What is the recommended procedure for extracting ALCAR from brain tissue?

A4: A common and effective method involves protein precipitation. The frozen brain tissue is typically homogenized in a cold acidic solution, often containing an internal standard. Acetonitrile is frequently used to precipitate proteins.[6][7] After centrifugation, the supernatant containing ALCAR is collected for analysis.

Q5: Why is an internal standard necessary?

A5: An internal standard, ideally a stable isotope-labeled version of ALCAR (e.g., d3-Acetyl-L-Carnitine), is crucial for accurate quantification.[3] It is added at the beginning of the sample preparation process and helps to correct for variations in extraction efficiency, sample matrix effects, and instrument response.

Chromatography and Mass Spectrometry

Q6: What type of chromatography is best suited for ALCAR analysis?

A6: Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for separating polar compounds like ALCAR.[2][3] It provides better retention and separation from other polar molecules in the brain extract compared to traditional reversed-phase columns.

Q7: What are the typical mass transitions for ALCAR in LC-MS/MS analysis?

A7: In positive ion mode electrospray ionization (ESI), the protonated molecule [M+H]+ of ALCAR is monitored as the precursor ion. A common fragmentation pattern involves the neutral loss of trimethylamine (59 amu).[3] Specific mass transitions will depend on the instrument and tuning, but a characteristic transition is often used for quantification.

Troubleshooting Guides

Issue: Low or No ALCAR Signal
Possible Cause Troubleshooting Step
ALCAR Degradation Ensure brain tissue was flash-frozen immediately upon collection and stored at -80°C. Minimize freeze-thaw cycles. Keep samples on ice during the entire extraction procedure.
Inefficient Extraction Optimize the homogenization and protein precipitation steps. Ensure the solvent-to-tissue ratio is appropriate. Vortex samples thoroughly.
Poor Chromatographic Retention If using reversed-phase HPLC, consider switching to a HILIC column for better retention of the polar ALCAR molecule.[2][3]
Incorrect MS/MS Parameters Verify the mass spectrometer is tuned correctly for ALCAR and its fragments. Check the precursor and product ion masses and collision energy.
Matrix Effects The complex brain matrix can suppress the ALCAR signal. Dilute the sample extract or use a more effective sample cleanup method. The use of a stable isotope-labeled internal standard is highly recommended to mitigate this.[3]
Issue: High Variability Between Replicates
Possible Cause Troubleshooting Step
Inconsistent Sample Homogenization Ensure the brain tissue is thoroughly and consistently homogenized to achieve a uniform sample suspension before taking aliquots for extraction.
Pipetting Errors Use calibrated pipettes and ensure accurate and consistent pipetting of tissue homogenate, internal standard, and solvents.
Incomplete Protein Precipitation Ensure complete mixing with the precipitation solvent (e.g., acetonitrile) and adequate centrifugation time and speed to pellet all proteins.
Instrument Instability Check the stability of the LC-MS/MS system. Run system suitability tests and quality control samples throughout the analytical run.
Issue: Co-eluting Peaks/Interference
Possible Cause Troubleshooting Step
Isomeric Interference The presence of isomers can be a challenge.[1] Optimize the chromatographic method to achieve better separation. This may involve adjusting the mobile phase composition, gradient, or using a different column chemistry.
Matrix Components The brain is a complex matrix. Improve sample cleanup by using solid-phase extraction (SPE) or other purification techniques to remove interfering substances.
Contamination Check all solvents, reagents, and labware for potential sources of contamination. Run blank injections to identify any background signals.

Experimental Protocols

Protocol 1: ALCAR Extraction from Brain Tissue for LC-MS/MS Analysis

Objective: To extract this compound from brain tissue for subsequent quantification by LC-MS/MS.

Materials:

  • Frozen brain tissue (~50 mg)

  • Internal Standard (IS) solution (e.g., d3-Acetyl-L-Carnitine in water)

  • Cold Acetonitrile (ACN) containing 0.1% formic acid

  • Homogenizer

  • Microcentrifuge tubes

  • Centrifuge capable of 12,000 rpm and 4°C

  • Nitrogen evaporator (optional)

Procedure:

  • Weigh approximately 50 mg of frozen brain tissue into a pre-chilled microcentrifuge tube.

  • Add a known amount of the internal standard solution.

  • Add 500 µL of cold ACN containing 0.1% formic acid.[6]

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Vortex the mixture for 1 minute.[6]

  • Centrifuge at 12,000 rpm for 5 minutes at 4°C.[6]

  • Carefully collect the supernatant and transfer it to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen (optional, can be used to concentrate the sample).

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[6]

  • Centrifuge the reconstituted sample again to remove any remaining particulates before injection.

Protocol 2: LC-MS/MS Method for ALCAR Quantification

Objective: To quantify this compound in brain tissue extracts using LC-MS/MS.

Instrumentation:

  • Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole).

Chromatographic Conditions (HILIC):

  • Column: Atlantis HILIC Silica column (e.g., 50 x 2.0 mm, 4 µm particle size) or equivalent.[3]

  • Mobile Phase A: 5 mM ammonium acetate in water with 5% acetonitrile.[3]

  • Mobile Phase B: 5 mM ammonium acetate in 95% acetonitrile.[3]

  • Flow Rate: 0.4 mL/min.[3]

  • Gradient: Start with a high percentage of Mobile Phase B (e.g., 90%) and gradually decrease to elute ALCAR.[3]

  • Injection Volume: 10 µL.[3]

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (ALCAR): m/z (mass-to-charge ratio) of the protonated molecule.

  • Product Ion (ALCAR): m/z of a characteristic fragment ion.

  • Precursor Ion (IS): m/z of the protonated stable isotope-labeled internal standard.

  • Product Ion (IS): m/z of a characteristic fragment ion of the internal standard.

  • Optimization: Optimize cone voltage, collision energy, and other MS parameters for maximum signal intensity for both ALCAR and the internal standard.

Data Presentation

Table 1: Typical ALCAR Concentrations in Rodent Brain Regions
Brain RegionALCAR Concentration (nmol/g tissue)Reference
HippocampusData varies across studies[8]
CortexData varies across studies[8]

Note: Absolute concentrations can vary significantly based on the animal model, age, diet, and analytical methodology. It is crucial to establish baseline levels within your own experimental setup.

Table 2: LC-MS/MS Method Validation Parameters
ParameterAcceptance Criteria
Linearity (R²) > 0.99
Precision (%CV) < 15%
Accuracy (%RE) Within ±15%
Limit of Detection (LOD) Signal-to-noise ratio > 3
Limit of Quantification (LOQ) Signal-to-noise ratio > 10
Matrix Effect Within 85-115%
Recovery Consistent and reproducible

These are general guidelines; specific validation requirements may vary based on regulatory standards.

Visualizations

ExperimentalWorkflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Tissue Brain Tissue Collection (Flash Freeze) Homogenization Homogenization (with Internal Standard) Tissue->Homogenization Precipitation Protein Precipitation (e.g., Acetonitrile) Homogenization->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Reconstitution Reconstitution Supernatant->Reconstitution LC_MSMS LC-MS/MS Analysis (HILIC) Reconstitution->LC_MSMS Quantification Data Processing & Quantification LC_MSMS->Quantification

Caption: Workflow for ALCAR measurement in brain tissue.

ALCAR_Metabolic_Pathway cluster_Mitochondria Mitochondrial Matrix cluster_Cytosol Cytosol AcetylCoA_mito Acetyl-CoA CAT_mito Carnitine Acetyltransferase AcetylCoA_mito->CAT_mito Carnitine_mito L-Carnitine Carnitine_mito->CAT_mito ALCAR_mito This compound CAT_mito->ALCAR_mito AcetylCoA_cyto Acetyl-CoA CAT_cyto Carnitine Acetyltransferase AcetylCoA_cyto->CAT_cyto Carnitine_cyto L-Carnitine Carnitine_cyto->CAT_cyto ALCAR_cyto This compound ALCAR_cyto->ALCAR_mito Carnitine/Acylcarnitine Translocase CAT_cyto->ALCAR_cyto

Caption: ALCAR's role in acetyl group transport.

References

Technical Support Center: Enhancing Acetyl-L-Carnitine Bioavailability in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the bioavailability of Acetyl-L-Carnitine (ALCAR) in animal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the oral administration of this compound in animal studies?

The primary challenges with oral ALCAR administration are its low bioavailability and high hydrophilicity. This can lead to difficulties in achieving therapeutic concentrations in plasma and target tissues. The absorption of oral L-carnitine supplements is highly variable, with bioavailability ranging from as low as 5% to 18% for pharmacological doses.[1] This is due to its transport kinetics and metabolism by intestinal bacteria.[1]

Q2: What are the most promising strategies to enhance the oral bioavailability of this compound in animal models?

Current research focuses on advanced drug delivery systems, particularly nanoparticle-based formulations. Strategies such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) have shown potential in improving the oral absorption of hydrophilic compounds like L-carnitine and its esters. These lipid-based carriers can protect the drug from degradation in the gastrointestinal tract and facilitate its transport across the intestinal epithelium.

Q3: How is this compound absorbed in the small intestine?

This compound is primarily absorbed via the organic cation/carnitine transporter 2 (OCTN2), a sodium-dependent transporter located on the apical membrane of intestinal epithelial cells. This active transport mechanism is saturable, which can contribute to the dose-dependent nature of ALCAR's bioavailability.

Troubleshooting Guides

Issue 1: Inconsistent or Low Plasma Concentrations of this compound

Possible Causes:

  • Improper Administration Technique: Incorrect oral gavage technique can lead to incomplete dosing or aspiration, significantly affecting the amount of ALCAR that reaches the stomach.

  • Formulation Instability: ALCAR can be sensitive to degradation. Improper formulation or storage can lead to a lower effective dose being administered.

  • Saturated Absorption: The OCTN2 transporter responsible for ALCAR absorption can become saturated at higher doses, leading to a non-linear increase in plasma concentration with increasing dosage.

  • Animal-to-Animal Variability: Physiological differences between individual animals can lead to variations in drug absorption and metabolism.

Troubleshooting Steps:

  • Verify Administration Technique: Ensure that all personnel performing oral gavage are properly trained and consistent in their technique. The use of flexible feeding tubes is recommended to minimize the risk of esophageal injury.

  • Assess Formulation Stability: Prepare fresh formulations for each experiment or validate the stability of stored formulations under the experimental conditions.

  • Conduct Dose-Ranging Studies: Perform pilot studies with a range of doses to determine the optimal dose that avoids saturation of the absorption mechanism.

  • Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability on the mean pharmacokinetic parameters.

Issue 2: High Variability in Pharmacokinetic Parameters (Cmax, Tmax, AUC)

Possible Causes:

  • Fasting State of Animals: The presence or absence of food in the stomach can significantly impact the rate and extent of drug absorption.

  • Blood Sampling Times: Inadequate or inconsistent timing of blood sample collection can lead to inaccurate estimations of Cmax and Tmax.

  • Analytical Method Variability: Inconsistencies in sample processing and analysis can introduce significant variability into the final data.

Troubleshooting Steps:

  • Standardize Fasting Protocol: Implement a consistent fasting period for all animals before ALCAR administration.

  • Optimize Blood Sampling Schedule: Design a blood sampling schedule that includes frequent sampling around the expected Tmax to accurately capture the peak plasma concentration.

  • Validate Analytical Method: Thoroughly validate the analytical method (e.g., HPLC-MS/MS) for accuracy, precision, linearity, and sensitivity in the biological matrix being used (e.g., rat plasma).

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats

FormulationDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (0-t) (µg·h/mL)Relative Bioavailability (%)
ALCAR Solution1005.2 ± 1.12.0 ± 0.525.8 ± 6.3100
ALCAR-SLNs10015.6 ± 3.21.5 ± 0.398.5 ± 15.7382

Note: This table presents hypothetical data for illustrative purposes, based on typical improvements seen with solid lipid nanoparticle formulations for other drugs. A study on puerarin solid lipid nanoparticles (Pue-SLNs) in rats showed a significant increase in Cmax and AUC(0→t) compared to a puerarin suspension.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (ALCAR-SLNs)

This protocol is a generalized method based on the hot homogenization and ultrasonication technique commonly used for preparing SLNs.

Materials:

  • This compound (ALCAR)

  • Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified water

Procedure:

  • Melt the Lipid: Heat the solid lipid to 5-10°C above its melting point.

  • Disperse ALCAR: Disperse the accurately weighed amount of ALCAR into the melted lipid under continuous stirring to form a clear solution.

  • Prepare Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Homogenization: Add the hot aqueous phase to the hot lipid phase and homogenize the mixture using a high-speed homogenizer for a specified time (e.g., 10 minutes) at a specific speed (e.g., 10,000 rpm).

  • Ultrasonication: Subject the resulting pre-emulsion to high-power ultrasonication using a probe sonicator to reduce the particle size to the nanometer range.

  • Cooling: Allow the nanoemulsion to cool down to room temperature while stirring to form the solid lipid nanoparticles.

  • Characterization: Characterize the prepared ALCAR-SLNs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Animal Model:

  • Male Sprague-Dawley or Wistar rats (e.g., 200-250 g).

Experimental Design:

  • Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the animals overnight (e.g., 12 hours) before dosing, with free access to water.

  • Grouping: Divide the animals into two groups:

    • Group 1: Control (receiving ALCAR solution)

    • Group 2: Test (receiving ALCAR-SLNs)

  • Administration: Administer the respective formulations orally via gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples (e.g., 0.2 mL) from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma and store it at -80°C until analysis.

  • Sample Analysis: Determine the concentration of ALCAR in the plasma samples using a validated analytical method, such as HPLC-MS/MS.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Protocol 3: Quantification of this compound in Rat Plasma by HPLC-MS/MS

This is a generalized procedure. Specific parameters will need to be optimized for the instrument used.

Sample Preparation:

  • Protein Precipitation: To a known volume of plasma (e.g., 50 µL), add a protein precipitating agent (e.g., acetonitrile) containing an internal standard.

  • Vortex and Centrifuge: Vortex the mixture to ensure thorough mixing and then centrifuge to pellet the precipitated proteins.

  • Supernatant Collection: Transfer the clear supernatant to a clean tube and evaporate it to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in the mobile phase for injection into the HPLC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions:

  • HPLC Column: A suitable column for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the specific transitions of ALCAR and the internal standard.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_animal Animal Study cluster_analysis Sample Analysis & Data Processing prep_alcar ALCAR Solution grouping Grouping prep_alcar->grouping prep_sln ALCAR-SLNs prep_sln->grouping acclimatization Acclimatization fasting Overnight Fasting acclimatization->fasting fasting->grouping admin Oral Administration grouping->admin blood_sampling Blood Sampling admin->blood_sampling plasma_sep Plasma Separation blood_sampling->plasma_sep hplc_ms HPLC-MS/MS Analysis plasma_sep->hplc_ms pk_analysis Pharmacokinetic Analysis hplc_ms->pk_analysis intestinal_absorption cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream alcar_lumen This compound octn2 OCTN2 Transporter alcar_lumen->octn2 Na+ dependent alcar_cell This compound octn2->alcar_cell alcar_blood This compound alcar_cell->alcar_blood Basolateral Transport

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving Acetyl-L-Carnitine (ALCAR). The information is tailored for researchers, scientists, and drug development professionals to help ensure experimental consistency and reliability.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

ALCAR Stock Solution and Stability

Q1: My ALCAR stock solution appears to be degrading. How can I ensure its stability?

A1: this compound is susceptible to hydrolysis, especially at basic pH. Proper preparation and storage are critical for maintaining its integrity.

  • pH is Crucial: ALCAR is most stable in acidic to neutral aqueous solutions (pH 3-7).[1][2] It rapidly hydrolyzes into L-carnitine at a pH greater than 9.[2] For instance, at pH 11, only 72.6% of ALCAR remains after one hour at room temperature, and this drops to 4.2% at pH 12.[3][2]

  • Recommended Solvents: For cell culture experiments, dissolve ALCAR in a buffered solution such as PBS or directly in the cell culture medium, ensuring the final pH is within the stable range. For other applications, sterile, nuclease-free water is a good choice, with the pH adjusted if necessary.[1][3]

  • Storage Conditions: Store ALCAR stock solutions at 4°C for short-term use (up to 33 days) or in aliquots at -20°C or -80°C for long-term storage to minimize freeze-thaw cycles.[1][3][2]

Troubleshooting Workflow for ALCAR Solution Instability

start Inconsistent Experimental Results with ALCAR check_prep Review Solution Preparation Protocol start->check_prep check_ph Measure pH of Stock and Working Solutions check_prep->check_ph ph_ok pH within Stable Range (3-7)? check_ph->ph_ok adjust_ph Adjust pH with Dilute HCl or NaOH ph_ok->adjust_ph No check_storage Examine Storage Conditions ph_ok->check_storage Yes adjust_ph->check_ph storage_ok Stored at 4°C (short-term) or -20°C/-80°C (long-term)? check_storage->storage_ok correct_storage Aliquot and Store Appropriately storage_ok->correct_storage No verify_alcar Verify ALCAR Concentration and Purity (e.g., LC-MS/MS) storage_ok->verify_alcar Yes correct_storage->verify_alcar end Consistent Results verify_alcar->end

Caption: Troubleshooting workflow for ALCAR solution instability.

Quantitative Data on ALCAR Stability

ParameterConditionStabilityReference
pH pH 3-7Stable[1][2]
pH 9Unstable[2]
pH 11 (1 hr, RT)72.6% remaining[2]
pH 12 (1 hr, RT)4.2% remaining[2]
Temperature 25°C (in water, pH 5.2)Stable for at least 33 days[2]
(Aqueous Solution)4-8°C (in water, pH 5.2)Stable for at least 33 days[3][2]
-20°C (Crystalline Solid)Stable for ≥ 4 years[4]
Solvent Ethanol, DMSO, DMFSoluble[4]
PBS (pH 7.2)Soluble (~10 mg/mL)[5]
Hygroscopicity and Weighing

Q2: I'm having difficulty getting a consistent weight for my solid ALCAR. Why is this happening and how can I mitigate it?

A2: this compound is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6][7][8] This can lead to inaccurate weighing and, consequently, incorrect concentrations of your experimental solutions.

  • Handling Precautions:

    • Store solid ALCAR in a desiccator or a controlled low-humidity environment.

    • Minimize the time the container is open to the air during weighing.

    • Use a calibrated analytical balance in a draft-free location.

  • Alternative Formulations: For some applications, less hygroscopic salt forms of L-carnitine, such as L-carnitine L-tartrate, might be considered if the acetyl group is not essential for the experimental question.[8] However, for studies focused on ALCAR's specific effects, careful handling of the standard form is necessary.

In Vitro Experimental Variability

Q3: I'm observing inconsistent effects of ALCAR in my cell culture experiments. What are the potential causes?

A3: Variability in cell culture experiments with ALCAR can stem from several factors beyond solution stability.

  • Cell Line Specificity: The response to ALCAR can be cell-type specific.[9] The expression levels of carnitine transporters, such as OCTN2, and enzymes involved in carnitine metabolism can vary between cell lines, influencing uptake and downstream effects.[10]

  • Basal Media Composition: The concentration of L-carnitine and other nutrients in the basal medium can influence the cellular response to exogenous ALCAR.

  • Cell Density and Health: Ensure consistent cell seeding densities and monitor cell health, as these can impact metabolic rates and responsiveness to treatments.

  • Bioavailability: ALCAR has a high degree of bioavailability in cell culture.[11] However, factors influencing its transport into the cell can affect its efficacy.

Experimental Workflow for a Cell Viability Assay (MTT)

cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis prep_cells Seed cells in a 96-well plate treat_cells Treat cells with varying concentrations of ALCAR prep_cells->treat_cells prep_alcar Prepare fresh ALCAR working solutions prep_alcar->treat_cells incubate Incubate for desired time period (e.g., 24, 48, 72h) treat_cells->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution (e.g., DMSO, isopropanol) incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Calculate cell viability and IC50 values read_absorbance->analyze_data

Caption: A typical workflow for assessing ALCAR's effect on cell viability using an MTT assay.

In Vivo Experimental Considerations

Q4: What are some key factors to consider when designing in vivo studies with ALCAR?

A4: In vivo studies with ALCAR require careful planning to ensure accurate interpretation of results.

  • Route of Administration and Bioavailability: Oral bioavailability of ALCAR supplements is estimated to be around 14-18%.[12] Intravenous or intraperitoneal injections will result in higher and more immediate plasma concentrations. The choice of administration route should align with the research question.

  • Dosage: Effective doses in animal models can vary. For example, some studies have used doses around 0.5 g/kg per day in drinking water for mice.[10] It is crucial to perform dose-response studies to determine the optimal concentration for the desired effect.

  • Metabolism and Half-life: Following administration, ALCAR is partially hydrolyzed to L-carnitine.[12] Both ALCAR and L-carnitine levels should be monitored to understand the pharmacokinetic profile. After a single intravenous dose, plasma concentrations of ALCAR and L-carnitine typically return to baseline within 12 hours.[12]

  • Tissue-Specific Effects: The distribution and effects of ALCAR can vary between different tissues and organs.

Experimental Protocols

Protocol 1: Preparation of ALCAR Stock Solution
  • Materials: this compound HCl (solid), sterile nuclease-free water or PBS (pH 7.2-7.4), sterile 1.5 mL or 2 mL microcentrifuge tubes, 0.22 µm sterile filter.

  • Procedure:

    • On a calibrated analytical balance, carefully weigh the desired amount of ALCAR HCl powder.

    • In a sterile tube, dissolve the ALCAR HCl in the appropriate volume of sterile water or PBS to achieve the desired stock concentration (e.g., 100 mM).

    • Gently vortex until the solid is completely dissolved.

    • Check the pH of the solution and adjust to be within the 6.0-7.4 range if necessary, using sterile, dilute HCl or NaOH.

    • Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C for long-term use. For short-term use (up to a month), the solution can be stored at 4°C.[1][3][2]

Protocol 2: Quantification of ALCAR by LC-MS/MS

This is a generalized protocol; specific parameters will need to be optimized for your instrument.

  • Sample Preparation:

    • For plasma or tissue homogenates, perform a protein precipitation step by adding a cold organic solvent (e.g., methanol or acetonitrile) containing an internal standard (e.g., d3-Acetyl-L-Carnitine).[13]

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in the mobile phase for injection.[14]

  • Chromatographic Separation:

    • Use a C18 or a hydrophilic interaction chromatography (HILIC) column.[13][14]

    • Employ a gradient elution with mobile phases typically consisting of water and acetonitrile with additives like formic acid or ammonium acetate to improve ionization.[14]

  • Mass Spectrometry Detection:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Monitor the specific precursor-to-product ion transitions for ALCAR (e.g., m/z 204.1 -> m/z 145.1) and the internal standard in Multiple Reaction Monitoring (MRM) mode.

Signaling Pathways and Visualizations

ALCAR's Role in Mitochondrial Metabolism

This compound plays a pivotal role in cellular energy metabolism by facilitating the transport of acetyl groups across the inner mitochondrial membrane. This is crucial for linking glycolysis and fatty acid oxidation to the Krebs cycle.

Caption: ALCAR's role in shuttling acetyl groups into the mitochondria for energy production.

ALCAR and Neuroprotective Signaling

ALCAR has been shown to exert neuroprotective effects through various mechanisms, including the enhancement of nerve growth factor (NGF) signaling and the modulation of pathways involved in cell survival and plasticity.[15]

ALCAR This compound NGFR_synthesis Increased NGF Receptor Synthesis ALCAR->NGFR_synthesis NGF_binding Enhanced NGF Binding NGFR_synthesis->NGF_binding TrkA TrkA Receptor NGF_binding->TrkA enhances NGF Nerve Growth Factor (NGF) NGF->TrkA PI3K_Akt PI3K/Akt Pathway TrkA->PI3K_Akt MAPK_ERK MAPK/ERK Pathway TrkA->MAPK_ERK Cell_Survival Neuronal Survival PI3K_Akt->Cell_Survival Neurite_Outgrowth Neurite Outgrowth MAPK_ERK->Neurite_Outgrowth Synaptic_Plasticity Synaptic Plasticity MAPK_ERK->Synaptic_Plasticity

Caption: A simplified diagram of ALCAR's influence on neuroprotective signaling pathways.

References

Acetyl-L-Carnitine (ALCAR) for Cognitive Enhancement: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to designing and troubleshooting studies on the optimal dosage of Acetyl-L-Carnitine (ALCAR) for cognitive enhancement.

Frequently Asked Questions (FAQs)

Q1: What is the typical dosage range of this compound used in cognitive enhancement studies?

A1: The dosage of ALCAR in clinical trials for cognitive enhancement typically ranges from 500 mg to 3,000 mg per day.[1][2] For studies focusing on mild cognitive impairment or age-related cognitive decline, dosages are often in the 1 to 2 grams per day range. In trials involving patients with Alzheimer's disease, dosages of 1.5 to 3.0 grams daily have been common.[3][4][5]

Q2: What are the most common side effects observed with ALCAR administration in clinical trials?

A2: ALCAR is generally well-tolerated. The most commonly reported side effects are mild and transient, including gastrointestinal discomfort such as nausea, vomiting, and diarrhea.[2]

Q3: How should ALCAR be administered in a clinical trial setting?

A3: In many studies, the total daily dosage of ALCAR is divided into multiple administrations throughout the day (e.g., two or three times daily) to improve tolerability and maintain stable plasma levels. For instance, a daily dose of 1,500 mg might be administered as 500 mg three times a day.[1] Similarly, a 3 g/day dose has been given as 1 gram three times daily.[6]

Q4: What are the key mechanisms of action for ALCAR in cognitive enhancement?

A4: ALCAR is believed to enhance cognitive function through several mechanisms. It readily crosses the blood-brain barrier and can donate its acetyl group to the synthesis of acetylcholine, a key neurotransmitter for memory and learning.[7][8][9] It also plays a crucial role in mitochondrial energy metabolism by facilitating the transport of fatty acids into the mitochondria for beta-oxidation.[7][8] Additionally, ALCAR exhibits neuroprotective effects by reducing oxidative stress and modulating signaling pathways, such as upregulating the dopamine D1 receptor.[10]

Q5: Which cognitive assessment tools are most commonly used in ALCAR studies?

A5: A variety of validated cognitive assessment tools have been used in ALCAR clinical trials. Commonly used instruments include the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog), the Clinical Dementia Rating Scale (CDR), the Mini-Mental State Examination (MMSE), and the Montreal Cognitive Assessment (MoCA).[1][3][6][11] The choice of assessment tool often depends on the specific cognitive domains being investigated and the study population.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High variability in cognitive outcome measures - Inconsistent timing of ALCAR administration relative to cognitive testing.- Placebo effect.- Heterogeneity in the study population (e.g., genetic factors, baseline cognitive function).- Standardize the administration schedule (e.g., 1-2 hours before cognitive testing).- Implement a robust double-blind, placebo-controlled design.- Stratify participants based on baseline cognitive scores or relevant biomarkers.
Participants reporting gastrointestinal side effects - High single doses of ALCAR.- Administration on an empty stomach.- Divide the total daily dose into smaller, more frequent administrations (e.g., 500 mg three times a day).- Advise participants to take ALCAR with meals to improve tolerability.
Lack of significant cognitive improvement in the treatment group - Insufficient dosage.- Short study duration.- Inappropriate cognitive assessment tools for the target population.- Consider a higher dosage within the established safe range (up to 3g/day).- Extend the study duration, as cognitive changes may take several months to become apparent.- Ensure the chosen cognitive tests are sensitive enough to detect changes in the specific cognitive domains targeted by ALCAR.
Difficulty in recruiting and retaining participants - Burdensome testing schedule.- Concerns about potential side effects.- Optimize the study protocol to minimize the number of visits and the duration of each visit.- Provide clear and comprehensive information about the safety profile of ALCAR and the low incidence of severe adverse events.

Quantitative Data Summary

Table 1: Summary of ALCAR Dosages in Cognitive Enhancement Studies

Study Population Dosage Range (per day) Study Duration Key Findings References
Mild Cognitive Impairment & Mild Alzheimer's Disease1.5 - 3.0 g3 - 12 monthsShowed a significant advantage for ALCAR compared to placebo in clinical and psychometric tests.[3][4][5]
Dementia with Cerebrovascular Disease1.5 g (500 mg, three times daily)28 weeksSignificant improvement in the Montreal Cognitive Assessment (MoCA-K) score.[1]
Alzheimer's Disease3 g (1 g, three times daily)1 yearNo overall difference from placebo, but a trend for slower decline in younger-onset patients.[6]
Healthy Young AdultsNot specified3 daysNo significant effect on cognitive function was observed.[12][13]

Experimental Protocols

Protocol 1: ALCAR for Dementia with Cerebrovascular Disease
  • Study Design: A 28-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[1]

  • Participants: Patients diagnosed with dementia with cerebrovascular disease.

  • Intervention:

    • Treatment Group: 1,500 mg/day of this compound, administered as 500 mg three times daily.[1]

    • Control Group: Placebo administered on the same schedule.

  • Primary Outcome Measure: Change from baseline in the Korean version of the Montreal Cognitive Assessment (MoCA-K) score at week 28.[1]

  • Secondary Outcome Measures: Korean Mini-Mental State Examination (K-MMSE), Korean-Color Word Stroop Test (K-CWST), Controlled Oral Word Association Test (COWAT), and others.[1]

  • Assessment Schedule: Cognitive assessments are performed at baseline, week 12, and week 28.[1]

Protocol 2: ALCAR for Alzheimer's Disease
  • Study Design: A 1-year, double-blind, placebo-controlled, randomized, parallel-group study.[6]

  • Participants: Patients with a diagnosis of probable Alzheimer's disease.

  • Intervention:

    • Treatment Group: 3 g/day of this compound hydrochloride (ALCAR), administered as 1 gram three times daily.[6]

    • Control Group: Placebo administered on the same schedule.

  • Primary Outcome Measures:

    • Alzheimer's Disease Assessment Scale-cognitive component (ADAS-Cog).[6]

    • Clinical Dementia Rating Scale (CDR).[6]

  • Assessment Schedule: Primary outcome measures are assessed at baseline and at regular intervals throughout the 12-month study period.

Visualizations

Experimental_Workflow cluster_screening Screening & Baseline cluster_randomization Randomization cluster_intervention Intervention Phase (e.g., 28 weeks) cluster_followup Follow-up Assessments cluster_analysis Data Analysis s1 Participant Recruitment s2 Informed Consent s1->s2 s3 Baseline Cognitive Assessment (e.g., MoCA, MMSE) s2->s3 r1 Randomization s3->r1 t1 ALCAR Group (e.g., 1.5g/day) r1->t1 p1 Placebo Group r1->p1 f1 Mid-point Assessment (e.g., Week 12) t1->f1 p1->f1 f2 Final Assessment (e.g., Week 28) f1->f2 f1->f2 a1 Compare changes in cognitive scores f2->a1

Figure 1: A generalized experimental workflow for a randomized controlled trial of ALCAR.

Figure 2: Simplified signaling pathway of ALCAR's pro-cognitive effects.

References

Acetyl-L-Carnitine Research: A Technical Support Center for Mitigating Confounding Factors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Acetyl-L-Carnitine (ALCAR). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential confounding factors in your experiments, ensuring the validity and reproducibility of your findings.

I. Patient-Related Confounding Factors

Q1: What are the key patient-related factors to consider when designing an ALCAR study?

A1: Careful subject screening is critical to minimize variability in your results. Key factors to consider include pre-existing medical conditions, genetic predispositions, and demographic characteristics.

Troubleshooting Guide: Subject Screening

  • Pre-existing Conditions: Exclude individuals with conditions known to be affected by ALCAR or that could independently influence the study outcomes. These include:

    • Bipolar Disorder: ALCAR might worsen symptoms.

    • Hypothyroidism: ALCAR may interfere with thyroid hormone function.[1]

    • History of Seizures: L-carnitine, a related compound, has been associated with an increased risk of seizures in susceptible individuals.

    • Severe Renal Impairment: Kidney disease significantly alters ALCAR pharmacokinetics.[2][3][4]

  • Concomitant Medications: Screen for and document all current medications, including over-the-counter drugs and supplements. Pay close attention to drugs with known interactions (see Section II).

  • Baseline Carnitine Status: Consider measuring baseline plasma carnitine and acylcarnitine levels, as deficiency or insufficiency can influence the response to supplementation.

  • Age: Age can influence ALCAR metabolism and mitochondrial function. Stratify your analysis by age groups if applicable.

  • Dietary Habits: Document dietary patterns, particularly meat consumption, as it is a primary source of L-carnitine.[5]

Experimental Protocol: Subject Screening

  • Informed Consent: Obtain written informed consent after thoroughly explaining the study protocol and potential risks.

  • Medical History and Physical Examination: Conduct a comprehensive medical history and physical examination to identify any pre-existing conditions.

  • Concomitant Medication Review: Require participants to bring all current medications and supplements for review and documentation.

  • Laboratory Tests:

    • Renal Function: Serum creatinine and estimated glomerular filtration rate (eGFR).

    • Thyroid Function: Thyroid-stimulating hormone (TSH).

    • Baseline Carnitine Levels (Optional but Recommended): Plasma free and total carnitine, and acylcarnitine profile.

  • Exclusion Criteria Checklist: Utilize a detailed checklist based on the factors listed in the troubleshooting guide to ensure consistent screening.

Q2: How can genetic variations influence the outcomes of ALCAR research?

A2: Genetic polymorphisms in genes related to carnitine transport and metabolism can significantly impact how individuals respond to ALCAR supplementation.

Troubleshooting Guide: Genetic Factors

  • Carnitine Transporter Genes (e.g., SLC22A5, SLC22A16): Variants in these genes can affect the uptake and distribution of carnitine, leading to inter-individual differences in baseline levels and response to supplementation.[6][7]

  • Carnitine Palmitoyltransferase (CPT) Genes (e.g., CPT1A, CPT2): Polymorphisms in these genes can alter fatty acid oxidation, a key process in which ALCAR is involved. The P479L variant in CPT1A, for example, is associated with variations in body composition and lipid profiles.[8][9]

  • Mendelian Randomization Studies: Recent research using Mendelian randomization suggests a causal link between genetically predicted lower levels of ALCAR and adverse neurocognitive effects, highlighting the importance of genetic factors in studies on cognition.[10]

Experimental Protocol: Addressing Genetic Variability

  • Genotyping: If feasible, genotype participants for common and functionally relevant polymorphisms in carnitine-related genes.

  • Stratified Analysis: If genotyping is performed, conduct stratified analyses to determine if treatment effects differ by genotype.

  • Acknowledge Genetic Heterogeneity: If genotyping is not possible, acknowledge the potential for genetic variability to contribute to the heterogeneity of treatment response in your study limitations.

Quantitative Data Summary: Impact of Renal Function on ALCAR Pharmacokinetics

Creatinine Clearance (mL/min)Baseline Plasma ALCAR ConcentrationRenal Elimination of ALCAR
> 80NormalNormal
30-40ElevatedReduced
< 30Markedly ElevatedSignificantly Reduced

Data synthesized from qualitative descriptions in cited sources.[2]

II. Experimental Design-Related Confounding Factors

Q3: How can I control for dietary variations in my ALCAR study?

A3: Diet is a major source of L-carnitine and can significantly influence baseline levels and the response to ALCAR supplementation. Standardizing dietary intake is crucial for reducing variability.

Troubleshooting Guide: Dietary Control

  • Dietary Records: At a minimum, collect detailed dietary records (e.g., 3-day or 7-day food diaries) at baseline and throughout the study to assess carnitine intake from food.

  • Standardized Meals: For short-term studies, providing standardized meals is the most effective way to control for dietary intake.

  • Dietary Guidelines: For longer-term studies where providing all meals is not feasible, provide participants with detailed dietary guidelines. This should include recommendations to maintain a consistent intake of red meat and other carnitine-rich foods.

  • Washout Period: If the study has a crossover design, ensure an adequate washout period between treatments to allow plasma carnitine levels to return to baseline.

Experimental Protocol: Standardized Dietary Intake

  • Screening: Assess participants' typical dietary habits and exclude those with extreme or highly variable diets.

  • Run-in Period: Prior to the intervention, have a run-in period of 1-2 weeks where all participants follow a standardized diet.

  • Provision of Standardized Meals: If possible, provide all meals and snacks to participants. The nutrient composition should be consistent across all participants (or individualized based on energy requirements).

  • Dietary Compliance Monitoring: Regularly check in with participants to assess their adherence to the dietary protocol. Objective measures, such as urinary nitrogen for protein intake, can be used to verify compliance.[11]

Q4: How should I manage concomitant medications in an ALCAR clinical trial?

A4: Concomitant medications can interact with ALCAR, affecting its efficacy and safety. A systematic approach to managing these medications is essential.

Troubleshooting Guide: Concomitant Medication Management

  • Prohibited Medications: Develop a list of prohibited medications based on known or suspected interactions with ALCAR. This should include:

    • Serotonergic Drugs: Potential for increased serotonin levels.

    • Anticoagulants (Warfarin, Acenocoumarol): ALCAR may enhance their effects, increasing the risk of bleeding.[1]

    • Thyroid Hormones: ALCAR may decrease their effectiveness.[1]

  • Medication Review: Conduct a thorough review of all concomitant medications at screening and at each study visit.

  • Adverse Event Monitoring: Closely monitor participants for any adverse events that could be related to drug interactions.

  • Documentation: Meticulously document all concomitant medications and any changes in their use throughout the trial.

Experimental Protocol: Managing Concomitant Medications

  • Protocol Development: Clearly define the criteria for allowed and prohibited concomitant medications in the study protocol.[12]

  • Informed Consent: Inform participants about the potential for drug interactions and the importance of reporting all medications they are taking.

  • Case Report Forms (CRFs): Design CRFs to systematically capture detailed information about concomitant medications, including the drug name, dose, frequency, and indication.

  • Pharmacist Involvement: Involve a clinical pharmacist in the review of concomitant medications to identify potential interactions.[12]

III. Analytical-Related Confounding Factors

Q5: What are the best practices for measuring ALCAR and other acylcarnitines in biological samples?

A5: The choice of analytical method can significantly impact the accuracy and reliability of your results. Using a validated, sensitive, and specific method is crucial.

Troubleshooting Guide: Analytical Methods

  • Method Selection: High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the quantification of ALCAR and other acylcarnitines due to its high sensitivity and specificity.[13]

  • Sample Handling: Proper sample collection, processing, and storage are critical to prevent the degradation of acylcarnitines. Follow standardized protocols for sample handling.

  • Method Validation: Ensure that the analytical method used has been thoroughly validated for accuracy, precision, linearity, and specificity in the matrix being analyzed (e.g., plasma, urine, tissue).

  • Internal Standards: Use stable isotope-labeled internal standards (e.g., d3-acetylcarnitine) to correct for variations in sample preparation and instrument response.[13]

Experimental Protocol: Quantification of ALCAR by HPLC-MS/MS

  • Sample Preparation:

    • Protein precipitation of plasma samples with a suitable organic solvent.

    • Solid-phase extraction (SPE) for sample cleanup and concentration.

  • Chromatographic Separation:

    • Use a reversed-phase or HILIC column to separate ALCAR from other analytes.

    • Employ an isocratic or gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile).

  • Mass Spectrometric Detection:

    • Use a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • Monitor specific precursor-to-product ion transitions for ALCAR and its internal standard in multiple reaction monitoring (MRM) mode for quantification.

Quantitative Data Summary: Analytical Method Performance

ParameterTypical Value for HPLC-MS/MS
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)1-5 ng/mL in plasma
Inter- and Intra-day Precision (%CV)< 15%
Accuracy (%Bias)Within ± 15%

Data synthesized from typical performance characteristics of validated HPLC-MS/MS methods.[13]

Visualizations

experimental_workflow cluster_screening Phase 1: Subject Screening cluster_intervention Phase 2: Intervention cluster_analysis Phase 3: Data Analysis s1 Informed Consent s2 Medical History & Physical Exam s1->s2 s3 Concomitant Medication Review s2->s3 s4 Laboratory Tests (Renal, Thyroid) s3->s4 s5 Exclusion Criteria Checklist s4->s5 i1 Dietary Control (Standardized Meals/Guidelines) s5->i1 i2 Randomization i1->i2 i3 ALCAR or Placebo Administration i2->i3 i4 Ongoing Monitoring (Adverse Events, Medication Changes) i3->i4 a1 Quantification of ALCAR (HPLC-MS/MS) i4->a1 a2 Statistical Analysis a1->a2 a3 Stratified Analysis (Genotype, Age, etc.) a2->a3 signaling_pathway cluster_diet Dietary Factors cluster_genetics Genetic Factors cluster_meds Concomitant Medications Red Meat Red Meat Plasma ALCAR Levels Plasma ALCAR Levels Red Meat->Plasma ALCAR Levels + Vegetarian/Vegan Diet Vegetarian/Vegan Diet Vegetarian/Vegan Diet->Plasma ALCAR Levels - SLC22A5 Variants SLC22A5 Variants SLC22A5 Variants->Plasma ALCAR Levels +/- CPT1A Variants CPT1A Variants Fatty Acid Oxidation Fatty Acid Oxidation CPT1A Variants->Fatty Acid Oxidation Anticoagulants Anticoagulants Study Outcome Study Outcome Anticoagulants->Study Outcome Interaction Thyroid Hormone Thyroid Hormone Thyroid Hormone->Study Outcome Interaction Plasma ALCAR Levels->Study Outcome Fatty Acid Oxidation->Study Outcome

References

long-term stability and storage of Acetyl-L-Carnitine for research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability, storage, and handling of Acetyl-L-Carnitine (ALCAR) for research purposes.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound HCl?

A1: Solid this compound HCl is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. To ensure its long-term stability, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light. The recommended storage temperature is typically -20°C for maximal stability over years. For shorter periods, storage at 2-8°C is acceptable. It is crucial to minimize exposure to ambient air when handling the compound.

Q2: How stable is this compound in aqueous solutions?

A2: The stability of ALCAR in aqueous solutions is highly dependent on the pH and temperature of the solution. ALCAR is most stable in neutral to acidic conditions (pH 3-7). At a pH greater than 9, it becomes unstable and rapidly hydrolyzes to L-carnitine. For experimental use, it is advisable to prepare fresh solutions or store stock solutions at acidic to neutral pH at 4°C for short-term use (up to a few days).[1]

Q3: What are the primary degradation products of this compound?

A3: The main degradation pathway for this compound is hydrolysis of the ester bond, which results in the formation of L-carnitine and acetic acid. This process is accelerated by basic pH and elevated temperatures.

Q4: Can I autoclave solutions containing this compound?

A4: No, autoclaving solutions of this compound is not recommended. The high temperatures and pressures of autoclaving will lead to significant degradation of the compound. Sterile filtration is the preferred method for sterilizing ALCAR solutions.

Q5: Is there a noticeable change in appearance or smell if the solid ALCAR has degraded?

A5: Yes, due to its hygroscopic nature, degraded solid ALCAR may appear clumpy or have a more pronounced vinegar-like odor due to the release of acetic acid from hydrolysis.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in cell culture experiments.
  • Possible Cause 1: Degradation in culture media.

    • Troubleshooting Step: Standard cell culture media often have a pH between 7.2 and 7.4. While ALCAR is relatively stable at this pH, prolonged incubation at 37°C can lead to gradual hydrolysis.

    • Solution: Prepare fresh ALCAR-supplemented media for each experiment. If long-term incubation is necessary, consider replacing the media with freshly prepared ALCAR at regular intervals (e.g., every 24 hours).

  • Possible Cause 2: Interaction with media components.

    • Troubleshooting Step: Some components in complex media might interact with ALCAR.

    • Solution: When first establishing an assay, perform a stability test of ALCAR in your specific cell culture medium under incubation conditions to determine its rate of degradation.

Issue 2: Poor solubility of solid this compound.
  • Possible Cause 1: Inappropriate solvent.

    • Troubleshooting Step: this compound HCl is highly soluble in water and ethanol.

    • Solution: Ensure you are using an appropriate solvent. If using a buffer, check the pH to ensure it is within the stable range for ALCAR.

  • Possible Cause 2: Low temperature of the solvent.

    • Troubleshooting Step: Solubility can be temperature-dependent.

    • Solution: Gently warm the solvent to room temperature before dissolving the ALCAR. Sonication can also aid in dissolution.

Issue 3: Variability between different batches of ALCAR.
  • Possible Cause: Differences in purity or moisture content.

    • Troubleshooting Step: The purity and water content of solid ALCAR can affect the actual concentration of your stock solutions.

    • Solution: Purchase research-grade ALCAR from a reputable supplier that provides a certificate of analysis with purity and moisture content data. For highly sensitive experiments, it is advisable to determine the moisture content of a new batch using a method like Karl Fischer titration.

Data Presentation

Table 1: Stability of this compound in Aqueous Solution at pH 5.2

TemperatureTime to 15% Degradation
25°C (Room Temperature)~38 days
8°C (Refrigerated)~234 days

Data derived from a study on the stability of ALCAR in 5% dextrose solution.[1]

Table 2: Effect of pH on this compound Stability at Room Temperature

pHPercentage of ALCAR Remaining After 1 Hour
1172.6%
124.2%

This table highlights the significant instability of ALCAR in basic conditions.[1]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a reversed-phase high-performance liquid chromatography (RP-HPLC) method to separate and quantify this compound from its primary degradant, L-carnitine.

  • Chromatographic Conditions:

    • Column: C18 analytical column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of 0.05 M phosphate buffer (pH 3.0) and ethanol (99:1, v/v), containing 0.56 mg/mL of sodium 1-heptanesulfonate as an ion-pairing agent.[1]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 50°C.

    • Detection: UV at 225 nm.[1]

    • Injection Volume: 20 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve this compound HCl and L-carnitine HCl standards in water to prepare individual stock solutions of 1 mg/mL.

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions with the mobile phase to cover the expected concentration range of the samples.

    • Sample Preparation: Dilute the test samples with the mobile phase to a concentration within the calibration range.

  • Forced Degradation Studies:

    • Acid Hydrolysis: Incubate the sample with 1 M HCl at 70°C.

    • Base Hydrolysis: Incubate the sample with 1 M NaOH at 70°C.

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heat the solid sample or a solution at an elevated temperature (e.g., 70°C).

    • Photolytic Degradation: Expose the sample to UV light.

    • Neutralize the acid and base-treated samples before injection.

Protocol 2: Karl Fischer Titration for Moisture Content Determination

This protocol describes the determination of water content in solid this compound HCl using volumetric Karl Fischer titration.

  • Instrumentation and Reagents:

    • Karl Fischer titrator (volumetric).

    • Titration vessel.

    • Karl Fischer reagent (one-component or two-component system).

    • Anhydrous methanol or a suitable solvent.

  • Procedure:

    • Titrator Preparation: Add anhydrous methanol to the titration vessel and perform a pre-titration with the Karl Fischer reagent to neutralize any residual water in the solvent until a stable endpoint is reached.

    • Sample Introduction: Accurately weigh a suitable amount of the hygroscopic this compound HCl powder. Quickly and carefully introduce the sample into the titration vessel, ensuring minimal exposure to atmospheric moisture.

    • Titration: Start the titration immediately after adding the sample. The titrator will automatically add the Karl Fischer reagent until all the water in the sample has reacted.

    • Calculation: The instrument's software will calculate the water content based on the volume of titrant consumed and the titer of the Karl Fischer reagent. The result is typically expressed as a percentage (w/w).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stability Stability Testing cluster_analysis Analysis prep_solid Solid ALCAR prep_solution Prepare Aqueous Solution (pH 3-7) prep_solid->prep_solution kf Karl Fischer Titration (Moisture Content) prep_solid->kf stress Forced Degradation (Acid, Base, Heat, Light, Oxid.) prep_solution->stress storage Long-Term Storage (Controlled T & RH) prep_solution->storage hplc Stability-Indicating HPLC stress->hplc storage->hplc

Caption: Experimental workflow for assessing the stability of this compound.

troubleshooting_logic cluster_culture Cell Culture Issues cluster_solubility Solubility Problems cluster_batch Batch-to-Batch Variability start Inconsistent Experimental Results? q1 Degradation in Media? start->q1 q2 Incorrect Solvent/pH? start->q2 q3 Purity/Moisture Variation? start->q3 a1 Prepare Fresh Media Daily q1->a1 Yes a2 Use Water/Ethanol (pH 3-7) q2->a2 Yes a3 Verify with CoA / Karl Fischer q3->a3 Yes

Caption: Troubleshooting logic for common issues with this compound experiments.

alcar_neuroprotection_pathway cluster_pi3k PI3K/Akt Pathway cluster_ampk AMPK Pathway cluster_outcomes Cellular Outcomes ALCAR This compound PI3K PI3K ALCAR->PI3K Activates AMPK AMPK ALCAR->AMPK Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR GSK3b GSK-3β Akt->GSK3b Survival Neuronal Survival & Proliferation mTOR->Survival Apoptosis Apoptosis GSK3b->Apoptosis AMPK->Survival AMPK->Apoptosis

Caption: ALCAR-mediated neuroprotective signaling pathways.[2][3][4][5]

fatty_acid_metabolism cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix LCFA Long-Chain Fatty Acid AcylCoA Fatty Acyl-CoA LCFA->AcylCoA Activation CPT1 CPT I AcylCoA->CPT1 L-Carnitine AcylCarnitine_matrix Fatty Acyl-Carnitine CPT1->AcylCarnitine_matrix Forms CACT CACT CACT->AcylCarnitine_matrix CPT2 CPT II AcylCoA_matrix Fatty Acyl-CoA CPT2->AcylCoA_matrix CoA AcylCarnitine_matrix->CACT AcylCarnitine_matrix->CPT2 BetaOx β-Oxidation AcylCoA_matrix->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA

Caption: Role of L-Carnitine in fatty acid transport and metabolism.

References

Validation & Comparative

Acetyl-L-Carnitine in Ischemic Stroke: A Comparative Guide to its Neuroprotective Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Acetyl-L-Carnitine's (ALCAR) neuroprotective performance in ischemic models, supported by experimental data. We will delve into its efficacy relative to alternatives, detail the experimental protocols used in key studies, and visualize the underlying molecular pathways.

Executive Summary

This compound is an endogenous molecule crucial for mitochondrial energy metabolism. In the context of ischemic stroke, ALCAR has demonstrated significant neuroprotective effects across a range of preclinical and clinical studies. Its multifaceted mechanism of action, encompassing metabolic modulation, antioxidant activity, and inhibition of excitotoxicity, makes it a compelling candidate for stroke therapy. This guide synthesizes the available evidence to facilitate an informed evaluation of ALCAR's potential.

Performance Comparison: this compound vs. Alternatives

Direct comparative studies of this compound against other neuroprotective agents in ischemic stroke models are limited. The most robust data exists for a comparison with its precursor, L-Carnitine.

This compound (ALCAR) vs. L-Carnitine (LC)

A key study directly compared the neuroprotective effects of ALCAR and LC in both in vivo and in vitro ischemic models.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

In a transient MCAO model in rats, pretreatment with ALCAR (100 mg/kg) significantly reduced the infarct size compared to the vehicle-treated group. In contrast, L-Carnitine (100 mg/kg) did not show a significant reduction in infarct volume[1]. This suggests that the acetyl group of ALCAR may be crucial for its neuroprotective efficacy in vivo, potentially by facilitating its transport across the blood-brain barrier and providing a readily available source of acetyl-CoA for energy production in the ischemic brain[1].

Treatment GroupDosageInfarct Volume (% of hemisphere)p-value vs. MCAO
MCAO (Control)-~25%-
ALCAR100 mg/kg~15%< 0.05
LC100 mg/kg~23%> 0.05

In Vitro Model: Oxygen-Glucose Deprivation (OGD) in PC12 Cells

Interestingly, in an in vitro model of ischemia using PC12 cells subjected to OGD, both ALCAR and LC demonstrated protective effects. Both compounds, at concentrations of 10 µM and 100 µM, significantly increased cell viability and the activity of antioxidant enzymes like superoxide dismutase (SOD) and ATPase, while decreasing levels of the oxidative stress marker malondialdehyde (MDA)[1]. This indicates that both molecules possess inherent antioxidant and cell-protective properties, but ALCAR's superiority in the in vivo setting may be attributed to its better pharmacokinetic profile in the central nervous system.

Treatment Group (in OGD)ConcentrationSOD Activity (% of control)MDA Levels (% of control)
OGD (Control)-~50%~200%
ALCAR100 µM~85%~120%
LC100 µM~80%~130%
This compound: Preclinical and Clinical Efficacy Data

Numerous studies have evaluated the neuroprotective effects of ALCAR in various ischemic models.

Preclinical Data (Rodent MCAO Models)

Study FocusAnimal ModelALCAR DosageKey Findings
Neurological RecoveryRat MCAO200 mg/kgSignificantly improved neurological deficit scores on days 1, 2, and 3 post-ischemia, with no significant difference in infarct volume[2].
Infarct Volume ReductionRat MCAO (multiple models)400 mg/kg/day for 5 days (chronic)Chronic, but not acute, administration of ALCAR significantly reduced infarct size[3][4].
Glutamate ExcitotoxicityRat MCAO400 mg/kg/day for 5 daysAttenuated the ischemia-induced increase in striatal glutamate levels[3].

Clinical Data (Acute Ischemic Stroke Patients)

A pilot clinical trial investigated the efficacy of oral ALCAR in patients with acute ischemic stroke who were not candidates for reperfusion therapy[5][6][7].

Outcome MeasureALCAR Group (1000 mg, 3x/day for 3 days)Placebo Groupp-value
Change in NIHSS score at day 90-5.82-2.830.002
Change in mRS score at day 90-0.94-0.11<0.05
Favorable outcome (mRS 0-1) at day 9052.9%28.6%<0.05
Increase in SOD and GPx levelsSignificantNo significant change<0.05
Decrease in TNF-α and IL-6 levelsSignificantNo significant change<0.05

These clinical findings suggest that early ALCAR administration can improve neurological and functional outcomes, likely through its antioxidant and anti-inflammatory properties[5][6][7].

Mechanistic Insights: Key Signaling Pathways

ALCAR's neuroprotective effects are mediated through the modulation of several critical signaling pathways that are disrupted during cerebral ischemia.

The PI3K/Akt Survival Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling cascade that promotes cell survival and inhibits apoptosis. Ischemia often leads to the deactivation of this pathway. ALCAR has been shown to activate Akt, a key downstream effector of PI3K. Phosphorylated Akt (pAkt) can then phosphorylate and inactivate pro-apoptotic proteins such as GSK3β and Bad, and upregulate the expression of anti-apoptotic proteins like Bcl-2[8].

PI3K_Akt_Pathway ALCAR This compound PI3K PI3K ALCAR->PI3K Ischemia Ischemia Ischemia->PI3K inhibits Akt Akt PI3K->Akt activates pAkt pAkt Akt->pAkt phosphorylation GSK3b GSK3β pAkt->GSK3b inhibits Bcl2 Bcl-2 pAkt->Bcl2 upregulates Apoptosis Apoptosis GSK3b->Apoptosis Bcl2->Apoptosis inhibits Survival Cell Survival

ALCAR promotes cell survival by activating the PI3K/Akt pathway.

The ERK/Nrf2 Antioxidant Response Pathway

The Extracellular signal-regulated kinase (ERK) and Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways are critical for cellular defense against oxidative stress. During ischemia, excessive production of reactive oxygen species (ROS) overwhelms the endogenous antioxidant systems. ALCAR has been shown to activate the ERK pathway, leading to the phosphorylation and activation of Nrf2. Activated Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), inducing the expression of a battery of antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

ERK_Nrf2_Pathway ALCAR This compound ERK ERK ALCAR->ERK Ischemia Ischemia ROS ROS Ischemia->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress pERK pERK ERK->pERK phosphorylation Nrf2 Nrf2 pERK->Nrf2 activates pNrf2 pNrf2 Nrf2->pNrf2 phosphorylation ARE ARE pNrf2->ARE binds to AntioxidantEnzymes Antioxidant Enzymes (HO-1, NQO1) ARE->AntioxidantEnzymes induces transcription AntioxidantEnzymes->OxidativeStress counteracts Neuroprotection Neuroprotection

ALCAR mitigates oxidative stress via the ERK/Nrf2 pathway.

Experimental Protocols: A Methodological Overview

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the evaluation of this compound's neuroprotective effects.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

This surgical procedure is a widely used animal model of focal cerebral ischemia.

MCAO_Workflow Anesthesia Anesthesia (e.g., isoflurane) Incision Midline Neck Incision Anesthesia->Incision Isolation Isolate Common, Internal & External Carotid Arteries Incision->Isolation Ligation Ligate External Carotid Artery Isolation->Ligation Insertion Insert Filament into Internal Carotid Artery to Occlude MCA Ligation->Insertion Occlusion Maintain Occlusion (e.g., 60-120 min) Insertion->Occlusion Reperfusion Withdraw Filament for Reperfusion Occlusion->Reperfusion Closure Suture Incision Reperfusion->Closure Recovery Post-operative Recovery & Monitoring Closure->Recovery Analysis Outcome Analysis (Neurological Score, Infarct Volume) Recovery->Analysis

Workflow for the MCAO experimental model.

Detailed Steps:

  • Anesthesia: The rat is anesthetized, typically with an inhalant anesthetic like isoflurane.

  • Surgical Preparation: A midline incision is made on the neck to expose the carotid sheath.

  • Vessel Isolation: The common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are carefully isolated.

  • Filament Insertion: A nylon monofilament with a rounded tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Occlusion Period: The filament is left in place for a predetermined duration (e.g., 60 or 90 minutes) to induce ischemia.

  • Reperfusion: The filament is withdrawn to allow for reperfusion of the ischemic territory.

  • Closure and Recovery: The incision is sutured, and the animal is allowed to recover with appropriate post-operative care.

  • Outcome Assessment: At specific time points post-MCAO, neurological function is assessed using standardized scoring systems, and infarct volume is measured.

In Vitro Model: Oxygen-Glucose Deprivation (OGD)

OGD is a widely used in vitro model to mimic the ischemic conditions of a stroke in a controlled cellular environment.

Detailed Steps:

  • Cell Culture: Neuronal or glial cells (e.g., primary cortical neurons, PC12 cells) are cultured under standard conditions.

  • OGD Induction: The standard culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber with a low oxygen atmosphere (e.g., 95% N2, 5% CO2).

  • OGD Duration: Cells are maintained under these conditions for a specific period (e.g., 2-8 hours) to induce ischemic-like injury.

  • Reoxygenation: The glucose-free medium is replaced with standard culture medium, and the cells are returned to a normoxic incubator to simulate reperfusion.

  • Outcome Assessment: Cell viability, apoptosis, and relevant biomarkers are measured at various time points after reoxygenation.

Key Experimental Assays
  • 2,3,5-triphenyltetrazolium chloride (TTC) Staining for Infarct Volume:

    • Following euthanasia, the brain is rapidly removed and sectioned into coronal slices (typically 2 mm thick).

    • The slices are incubated in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 15-30 minutes.

    • Viable tissue, with intact mitochondrial dehydrogenase activity, reduces TTC to a red formazan product. Infarcted tissue, with compromised mitochondrial function, remains unstained (white).

    • The slices are then fixed in 10% formalin.

    • The stained slices are imaged, and the areas of infarcted and non-infarcted tissue are quantified using image analysis software to calculate the total infarct volume.

  • TUNEL Assay for Apoptosis:

    • Brain tissue sections are fixed and permeabilized.

    • The enzyme terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled dUTP nucleotides at the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.

    • The labeled dUTP can be fluorescently tagged for direct detection or tagged with biotin for indirect detection with streptavidin-horseradish peroxidase and a chromogenic substrate.

    • The number of TUNEL-positive (apoptotic) cells is then quantified by microscopy.

  • Western Blotting for Signaling Proteins:

    • Brain tissue or cell lysates are prepared, and protein concentrations are determined.

    • Proteins are separated by size using SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., total Akt, phospho-Akt, total ERK, phospho-ERK).

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction.

    • The resulting signal is detected, and the protein bands are quantified to determine the relative expression and phosphorylation status of the target proteins.

Conclusion

The available evidence strongly supports the neuroprotective effects of this compound in both preclinical and clinical models of ischemic stroke. Its ability to modulate key pathways involved in cell survival and antioxidant defense, coupled with its favorable safety profile, positions it as a promising therapeutic agent. While direct comparative data against other neuroprotective agents is still needed, the existing research provides a solid foundation for further investigation and potential clinical translation in the management of ischemic stroke.

References

Synergistic Neuroprotection: A Comparative Analysis of Acetyl-L-Carnitine and Alpha-Lipoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The combination of Acetyl-L-Carnitine (ALCAR) and Alpha-Lipoic Acid (ALA) has emerged as a promising strategy for neuroprotection, demonstrating synergistic effects that surpass the efficacy of either compound administered alone. This guide provides an objective comparison of the combined therapy's performance against individual treatments, supported by experimental data, detailed protocols, and visualizations of the underlying molecular mechanisms. The focus is on mitochondrial health, oxidative stress reduction, and cognitive enhancement, key areas of concern in age-related and neurodegenerative diseases.

Data Presentation: Quantitative Comparison of Neuroprotective Effects

The following tables summarize the key quantitative findings from preclinical studies investigating the synergistic neuroprotective effects of ALCAR and ALA.

Table 1: Effects of ALCAR and ALA on Mitochondrial Integrity in the Hippocampus of Aged Rats

Treatment GroupPercentage of Intact MitochondriaPercentage of Severely Damaged MitochondriaReference
Young ControlHigh (baseline)Low (baseline)[1][2][3]
Old ControlSignificantly decreased (p=0.026)Significantly increased[1][2][3]
Old + ALCARImproved vs. Old ControlReduced vs. Old Control[4]
Old + ALAImproved vs. Old ControlReduced vs. Old Control[4]
Old + ALCAR + ALASignificantly increased (p<0.001) Significantly reduced (p=0.02) [1][2][3]

Table 2: Impact of ALCAR and ALA on Cognitive Performance in Aged Rats (Morris Water Maze)

Treatment GroupSpatial Memory PerformanceTemporal Memory PerformanceReference
Old ControlImpairedImpaired[4]
Old + ALCARModest ImprovementModest Improvement[4]
Old + ALAModest ImprovementModest Improvement[4]
Old + ALCAR + ALASignificantly improved (p<0.05 and p<0.01 in two different tests) Significantly improved (p<0.05) [4]

Table 3: Synergistic Efficacy in a Cellular Model of Parkinson's Disease

TreatmentEffective Concentration for NeuroprotectionReference
R-alpha-lipoic acid (LA) aloneHigh[5]
This compound (ALCAR) aloneHigh[5]
LA + ALCAR Combination100-fold lower for LA, 1000-fold lower for ALCAR [5]

Key Signaling Pathways

The synergistic neuroprotective effects of ALCAR and ALA are underpinned by their convergence on key cellular signaling pathways that regulate mitochondrial biogenesis and the antioxidant response.

Synergy_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_cytosol Cytosol cluster_nucleus Nucleus ALCAR This compound AMPK AMPK ALCAR->AMPK ↑ Acetyl-CoA ALA Alpha-Lipoic Acid ALA->AMPK ↑ AMP/ATP ratio SIRT1 SIRT1 AMPK->SIRT1 Activates PGC1a_cytosol PGC-1α (inactive) AMPK->PGC1a_cytosol Phosphorylation SIRT1->PGC1a_cytosol Deacetylation PGC1a_nucleus PGC-1α (active) PGC1a_cytosol->PGC1a_nucleus Translocation NRF1 NRF-1 PGC1a_nucleus->NRF1 Co-activates Antioxidant_Genes Antioxidant Response Genes PGC1a_nucleus->Antioxidant_Genes Co-activates TFAM TFAM NRF1->TFAM Activates Transcription Mito_Biogenesis Mitochondrial Biogenesis TFAM->Mito_Biogenesis Stimulates mtDNA Replication & Transcription Mitochondria Healthy Mitochondria Mito_Biogenesis->Mitochondria ↑ Number & Function Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, GPx) Antioxidant_Genes->Antioxidant_Enzymes ↑ Expression Neuroprotection Neuroprotection Mitochondria->Neuroprotection Antioxidant_Enzymes->Neuroprotection

Caption: Synergistic activation of the PGC-1α pathway by ALCAR and ALA.

Experimental Protocols

Animal Model and Treatment
  • Animals: Male Fischer 344 rats, categorized as young (e.g., 4 months) and old (e.g., 21 months).

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Treatment:

    • Control Groups: Young and old rats receiving a standard diet and drinking water.

    • ALCAR Group: Old rats receiving this compound in their drinking water (e.g., 0.2% wt/vol).

    • ALA Group: Old rats receiving R-Alpha-Lipoic Acid in their chow (e.g., 0.1% wt/wt).

    • Combination Group: Old rats receiving both ALCAR in drinking water and ALA in chow at the specified concentrations.

  • Duration: The treatment period typically lasts for a specified duration, for instance, 14 weeks, before behavioral testing and tissue collection.

Morris Water Maze for Spatial and Temporal Memory Assessment
  • Apparatus: A circular water tank (e.g., 1.8 m in diameter) filled with water made opaque with non-toxic paint. A hidden platform is submerged beneath the water surface.

  • Procedure:

    • Acquisition Phase (Spatial Memory): Rats are trained over several days (e.g., 4 days, 4 trials per day) to find the hidden platform from different starting locations. Latency to find the platform and path length are recorded.

    • Probe Trial (Reference Memory): The platform is removed, and the rat is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured.

    • Visible Platform Trial: A visible platform is placed in the tank to assess for any motor or visual impairments that could confound the results.

  • Data Analysis: Statistical analysis (e.g., ANOVA) is used to compare the performance between the different treatment groups.

Morris_Water_Maze_Workflow Start Start Acquisition Acquisition Phase (4 days, 4 trials/day) Hidden Platform Start->Acquisition Probe_Trial Probe Trial (Day 5) No Platform Acquisition->Probe_Trial Visible_Platform Visible Platform Trial (Day 6) Probe_Trial->Visible_Platform Data_Analysis Data Analysis (Latency, Path Length, Time in Quadrant) Visible_Platform->Data_Analysis Conclusion Conclusion on Cognitive Function Data_Analysis->Conclusion

Caption: Workflow for the Morris Water Maze experiment.

Electron Microscopy for Mitochondrial Ultrastructure Analysis
  • Tissue Preparation:

    • Rats are anesthetized and transcardially perfused with a fixative solution (e.g., 2.5% glutaraldehyde).

    • The hippocampus is dissected and post-fixed in osmium tetroxide.

    • Tissues are dehydrated and embedded in resin.

  • Imaging:

    • Ultrathin sections of the hippocampus are cut and stained with uranyl acetate and lead citrate.

    • Sections are examined using a transmission electron microscope.

  • Quantitative Analysis:

    • Micrographs of neuronal cell bodies are captured at a high magnification.

    • Mitochondria are morphologically classified as "intact" or "severely damaged" based on criteria such as the integrity of the inner and outer membranes and the structure of the cristae.

    • The number of mitochondria in each category is counted, and the percentage is calculated for each treatment group.

  • Statistical Analysis: Statistical tests (e.g., t-test or ANOVA) are used to determine significant differences between groups.

Conclusion

The synergistic administration of this compound and Alpha-Lipoic Acid presents a compelling therapeutic strategy for combating age-related neurodegeneration. The experimental data consistently demonstrate that the combination is more effective than either agent alone in improving mitochondrial function, mitigating oxidative stress, and enhancing cognitive performance. The underlying mechanism appears to involve the co-activation of the PGC-1α signaling pathway, a master regulator of mitochondrial biogenesis and antioxidant defenses. For drug development professionals, these findings highlight the potential of combination therapies that target multiple, interconnected pathways in complex multifactorial diseases. Further research, including well-designed clinical trials, is warranted to translate these promising preclinical findings into effective treatments for human neurodegenerative disorders.

References

cross-validation of different analytical methods for Acetyl-L-Carnitine quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of Acetyl-L-Carnitine (ALC), a crucial endogenous compound involved in fatty acid metabolism and energy production. The determination of ALC concentrations in biological matrices is essential for diagnosing and monitoring various metabolic disorders, as well as in pharmacokinetic and pharmacodynamic studies during drug development. This document outlines the experimental protocols and performance characteristics of commonly employed analytical techniques, with a focus on providing a clear comparison to aid in method selection.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method for this compound quantification depends on various factors, including the required sensitivity, selectivity, sample matrix, throughput, and available instrumentation. The following table summarizes the quantitative performance of different analytical techniques based on published literature.

Analytical MethodSample MatrixLinearity RangeLimit of Quantitation (LOQ)Precision (%RSD)Accuracy/Recovery (%)Citation
LC-MS/MS Human Plasma1–1000 ng/mLNot Specified< 9.84% (Intra-day & Inter-day CV)91.29%–98.23%[1][2]
Mouse Plasma1–1000 ng/mLNot SpecifiedNot SpecifiedNot Specified[1]
Human Plasma0.25–8 nmol/mL (for PLC)1 nmol/mL0.3–16.8%< 10.6%[3]
HPLC-UV Human Plasma0.5–16.69 nmol/mL0.22 nmol/mL< 5.18% (Intra-day & Inter-day CV)< 12.86% deviation[4]
HPLC-Fluorescence Human Plasma1–32 nmol/mL1 nmol/mL0.3–16.8%< 10.6% error[3][5]
Enzymatic Assay Not SpecifiedGood linearity over a wide rangeNot SpecifiedSatisfactorySatisfactory[6]
Capillary Electrophoresis-MS Human Urine & PlasmaNot Specified0.1–1 nmol/mL0.8–14%85–111%[7]
NMR Spectroscopy Aqueous Solution0.5–5.0 mM0.5 mMNot SpecifiedStrong correlation (R²=0.99)[8]

Note: The performance characteristics are sourced from different studies and may not be directly comparable due to variations in experimental conditions, instrumentation, and validation procedures.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols represent typical procedures and may require optimization for specific applications.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the quantification of this compound.

Sample Preparation (Human Serum):

  • To a 100 µL serum sample, add an internal standard (e.g., this compound-d3).

  • Precipitate proteins by adding 1 mL of acetonitrile-water (2:1, v/v).

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant for LC-MS/MS analysis.[2]

Chromatographic Conditions:

  • Column: XSelect HSS T3 C18 (2.5 µm particle size) or equivalent.[2]

  • Mobile Phase: Gradient elution with methanol and water (containing 0.01% ammonia water).[2]

  • Flow Rate: 0.2 mL/min.[2]

Mass Spectrometry Conditions:

  • Ionization: Positive ion electrospray ionization (ESI+).[2][9]

  • Detection: Multiple Reaction Monitoring (MRM).[2][9]

  • MRM Transition for this compound: Precursor ion (m/z) -> Product ion (m/z). A common fragmentation is the loss of the trimethylamine group, resulting in a prominent product ion at m/z 85.[9]

High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection

HPLC methods often require derivatization of this compound to enhance its chromatographic retention and detectability.

Sample Preparation and Derivatization (HPLC-Fluorescence):

  • Extract this compound from the plasma sample.

  • Perform pre-column derivatization with a fluorescent labeling agent such as 1-aminoanthracene in the presence of a catalyst like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC).[3][5]

Chromatographic Conditions (HPLC-Fluorescence):

  • Column: Reversed-phase C18 column.[3][5]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1 M ammonium acetate buffer (pH 3.5).[5]

  • Flow Rate: 1.3 mL/min.[5]

  • Detection: Fluorescence detector with excitation at 248 nm and emission at 418 nm.[3][5]

Sample Preparation and Derivatization (HPLC-UV):

  • Treat human plasma samples with ninhydrin solution to remove amino acids.

  • Extract with methanol followed by solid-phase extraction on a silica column.

  • Derivatize with p-bromophenacyl bromide in the presence of 18-crown-6.[4]

Chromatographic Conditions (HPLC-UV):

  • Detection: UV detector set at 260 nm.[4]

Enzymatic Assay

Enzymatic methods offer a simpler and often more rapid approach for ALC quantification, though they may be less specific than chromatographic methods.

Principle:

  • This compound is hydrolyzed by acylcarnitine hydrolase to yield acetate.

  • The acetate produced is then quantified through a series of coupled enzymatic reactions involving acetate kinase, pyruvate kinase, and lactate dehydrogenase.

  • The final step involves the oxidation of NADH to NAD+, which is monitored as a decrease in absorbance at 340 nm. The amount of ALC is proportional to the change in absorbance.[6]

Reaction Mixture: The specific composition of the reaction mixture, including buffer, enzymes, and co-factors, needs to be optimized for the assay.[6]

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

CE-MS combines the high separation efficiency of capillary electrophoresis with the selective detection of mass spectrometry.

Sample Preparation:

  • Sample preparation for biological fluids like urine and plasma may involve solid-phase or liquid-liquid extraction.[7]

Electrophoresis and MS Conditions:

  • Electrolyte: Ammonium acetate-acetic acid or formic acid electrolytes are used.[7]

  • Separation: Analytes migrate as cations in the applied electric field.[7]

  • Interface: A sheath-flow interface with a mixture of an organic solvent (e.g., 2-propanol or methanol), water, and acetic acid as the sheath liquid is used to couple the CE to the mass spectrometer.[7]

  • Detection: Positive ion selected reaction monitoring mode.[7]

Visualizing the Analytical Workflow

The following diagrams illustrate the general workflow for the analytical method validation process and a typical LC-MS/MS experimental workflow for this compound quantification.

Analytical_Method_Validation_Workflow cluster_planning Planning & Preparation cluster_execution Execution & Data Acquisition cluster_validation Validation & Analysis cluster_reporting Reporting MethodSelection Method Selection ProtocolDev Protocol Development MethodSelection->ProtocolDev ReagentPrep Reagent & Standard Preparation ProtocolDev->ReagentPrep SamplePrep Sample Preparation ReagentPrep->SamplePrep InstrumentalAnalysis Instrumental Analysis SamplePrep->InstrumentalAnalysis DataAcquisition Data Acquisition InstrumentalAnalysis->DataAcquisition Linearity Linearity DataAcquisition->Linearity Accuracy Accuracy DataAcquisition->Accuracy Precision Precision DataAcquisition->Precision Selectivity Selectivity DataAcquisition->Selectivity LOD_LOQ LOD & LOQ DataAcquisition->LOD_LOQ DataAnalysis Data Analysis Linearity->DataAnalysis Accuracy->DataAnalysis Precision->DataAnalysis Selectivity->DataAnalysis LOD_LOQ->DataAnalysis FinalReport Final Report DataAnalysis->FinalReport

Caption: General workflow for analytical method validation.

LCMSMS_Workflow SampleCollection 1. Sample Collection (e.g., Plasma, Serum) InternalStandard 2. Addition of Internal Standard SampleCollection->InternalStandard ProteinPrecipitation 3. Protein Precipitation (e.g., Acetonitrile) InternalStandard->ProteinPrecipitation Centrifugation 4. Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer 5. Supernatant Transfer Centrifugation->SupernatantTransfer LC_Separation 6. LC Separation (Reversed-Phase Column) SupernatantTransfer->LC_Separation ESI_Ionization 7. ESI Ionization (Positive Mode) LC_Separation->ESI_Ionization MSMS_Detection 8. MS/MS Detection (MRM) ESI_Ionization->MSMS_Detection DataAnalysis 9. Data Analysis & Quantification MSMS_Detection->DataAnalysis

Caption: Typical LC-MS/MS workflow for ALC quantification.

References

A Comparative Guide to Carnitine Esters in Metabolic Research: Acetyl-L-Carnitine vs. L-Carnitine and Propionyl-L-Carnitine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Acetyl-L-Carnitine (ALCAR), L-Carnitine, and Propionyl-L-Carnitine (PLC) in the context of metabolic studies. We will delve into their distinct and overlapping roles in crucial metabolic pathways, supported by experimental data. This document aims to be a valuable resource for designing and interpreting metabolic research involving these compounds.

Introduction to Carnitine and its Esters

L-Carnitine is a naturally occurring amino acid derivative that plays a pivotal role in energy metabolism. Its primary function is to transport long-chain fatty acids into the mitochondrial matrix for β-oxidation, the process by which fats are converted into energy.[1][2] this compound (ALCAR) and Propionyl-L-Carnitine (PLC) are esters of L-Carnitine, and while they share the core function of their parent molecule, their unique chemical structures confer distinct metabolic properties and therapeutic potentials.[1][3]

ALCAR is characterized by the addition of an acetyl group, which enhances its ability to cross the blood-brain barrier, making it particularly relevant for neurological and cognitive studies.[1][2] PLC, with its propionyl group, exhibits a high affinity for muscle tissue and has shown promise in cardiovascular research due to its unique effects on the Krebs cycle.[3][4] Understanding the nuanced differences between these carnitine esters is crucial for selecting the appropriate compound for specific metabolic investigations.

Comparative Analysis of Metabolic Effects

While direct head-to-head clinical trials comparing all three carnitine esters across a comprehensive range of metabolic parameters are limited, a review of existing literature allows for a comparative analysis. The following tables summarize quantitative data from various studies.

Disclaimer: The data presented below is compiled from different studies and may not represent a direct, head-to-head comparison under the same experimental conditions.

Glucose Metabolism
ParameterThis compound (ALCAR)L-CarnitinePropionyl-L-Carnitine (PLC)Key Findings & Citations
Fasting Plasma Glucose No significant effect reported in the single study in a meta-analysis on T2DM patients.A meta-analysis of 37 studies showed a significant reduction in fasting plasma glucose.No significant effect reported in the single study in a meta-analysis on T2DM patients.L-Carnitine appears to have a more pronounced effect on reducing fasting plasma glucose compared to the limited data available for ALCAR and PLC in diabetic populations.[5][6]
Insulin Sensitivity Limited direct comparative data.A meta-analysis indicated that L-carnitine supplementation can improve insulin sensitivity.Limited direct comparative data.L-Carnitine has been shown to improve insulin sensitivity, a key factor in metabolic health.[7]
Body Mass Index (BMI) in T2DM No significant effect observed in one study.A meta-analysis of eight studies showed a reduction in BMI.No significant effect observed in one study.In patients with type 2 diabetes, L-Carnitine supplementation was associated with a reduction in BMI, while the effects of ALCAR and PLC were not significant in the limited studies available.[5][6]
Lipid Metabolism
ParameterThis compound (ALCAR)L-CarnitinePropionyl-L-Carnitine (PLC)Key Findings & Citations
Total Cholesterol (TC) Limited direct comparative data.Meta-analyses of randomized controlled trials demonstrated a significant reduction in total cholesterol.[8][9]Limited direct comparative data.L-Carnitine supplementation has been consistently shown to lower total cholesterol levels.
Low-Density Lipoprotein (LDL-C) Limited direct comparative data.Multiple meta-analyses have confirmed a significant reduction in LDL-cholesterol with L-Carnitine supplementation.[8][9]Limited direct comparative data.L-Carnitine is effective in reducing levels of "bad" cholesterol.
High-Density Lipoprotein (HDL-C) Limited direct comparative data.No significant change was observed in some studies, while others reported a modest increase.[8][9]Limited direct comparative data.The effect of L-Carnitine on "good" cholesterol is less consistent.
Triglycerides (TG) Limited direct comparative data.A randomized controlled trial in adults with type 2 diabetes showed a significant reduction in triglycerides with L-Carnitine supplementation.[7]Limited direct comparative data.L-Carnitine can effectively lower triglyceride levels, particularly in individuals with metabolic disorders.
Mitochondrial Function
ParameterThis compound (ALCAR)L-CarnitinePropionyl-L-Carnitine (PLC)Key Findings & Citations
Fatty Acid Oxidation Can serve as a direct substrate for mitochondrial respiration.[1]Facilitates the transport of long-chain fatty acids for β-oxidation.[2]Enhances fatty acid transport and may stimulate the Krebs cycle.[3][4]All three carnitine esters play a role in mitochondrial fatty acid metabolism, with ALCAR also providing a direct energy substrate.
Mitochondrial Respiration Can be utilized as an alternative substrate for mitochondrial energy production.[1]Supports mitochondrial respiration by providing fatty acid substrates.Can improve myocardial function and metabolism in ischemic conditions.[10]ALCAR has the unique ability to directly fuel mitochondrial respiration, while PLC shows protective effects under ischemic stress.
Oxidative Stress Demonstrated to have antioxidant properties and reduce markers of oxidative stress.[2]May reduce oxidative stress indirectly by improving mitochondrial function.[2]Shown to reduce markers of oxidative stress.Both ALCAR and PLC have been noted for their antioxidant capabilities.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for all carnitine compounds revolves around the carnitine shuttle , which is essential for mitochondrial fatty acid oxidation.

CarnitineShuttle cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix LCFA Long-Chain Fatty Acid AcylCoA Long-Chain Acyl-CoA LCFA->AcylCoA Acyl-CoA Synthetase CPT1 CPT1 AcylCoA->CPT1 LC L-Carnitine LC->CPT1 CACT CACT CPT1->CACT Acyl-Carnitine CPT2 CPT2 CACT->CPT2 CPT2->LC L-Carnitine AcylCoA_matrix Long-Chain Acyl-CoA CPT2->AcylCoA_matrix AcylCarnitine_matrix Long-Chain Acyl-Carnitine BetaOxidation β-Oxidation AcylCoA_matrix->BetaOxidation CarnitineEsterEffects cluster_carnitines Carnitine Esters cluster_pathways Metabolic Pathways ALCAR This compound Krebs Krebs Cycle ALCAR->Krebs donates Acetyl-CoA BBB Blood-Brain Barrier ALCAR->BBB crosses PLC Propionyl-L-Carnitine PLC->Krebs anaplerotic effect via Propionyl-CoA LC L-Carnitine BetaOx β-Oxidation LC->BetaOx facilitates MitochondrialAssay cluster_prep Sample Preparation cluster_assay Assay cluster_analysis Data Analysis Tissue Tissue/Cells Isolation Mitochondrial Isolation Tissue->Isolation Incubation Incubation with Substrates (Fatty Acids + Carnitine Esters) Isolation->Incubation Measurement Measurement of Oxygen Consumption or Radiolabeled Products Incubation->Measurement Analysis Quantification of Fatty Acid Oxidation Rates Measurement->Analysis

References

A Head-to-Head Comparison of Acetyl-L-Carnitine and Resveratrol in Anti-Aging Studies

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anti-aging research, Acetyl-L-Carnitine (ALCAR) and Resveratrol have emerged as prominent compounds, each with distinct and overlapping mechanisms targeting the hallmarks of cellular aging. This guide provides a detailed, data-driven comparison of their roles in promoting longevity and cellular health, tailored for researchers, scientists, and drug development professionals.

Core Mechanisms of Action: A Comparative Overview

Both this compound and Resveratrol exert their anti-aging effects by modulating fundamental cellular pathways involved in energy metabolism, oxidative stress, and cellular senescence.

This compound (ALCAR) , an acetylated form of the amino acid L-carnitine, plays a crucial role in mitochondrial function. Its primary mechanism involves the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation and subsequent energy production.[1][2][3] This process is vital for maintaining cellular energy homeostasis, particularly in high-energy-demand tissues like the brain and heart.[1][4] Furthermore, ALCAR has been shown to enhance mitochondrial biogenesis, the process of generating new mitochondria, and possess antioxidant properties by mitigating oxidative stress and bolstering endogenous antioxidant defenses.[2][5][6][7][8][9][10][11] Some evidence also suggests its role in reducing the accumulation of lipofuscin, an age-related cellular waste product.[1]

Resveratrol , a natural polyphenol found in grapes and other plants, is renowned for its activation of Sirtuin 1 (SIRT1), a key regulator of metabolism and longevity.[12][13][14][15][16] This activation is a cornerstone of its anti-aging effects, which mimic those of caloric restriction.[17][18][19] Resveratrol also significantly enhances mitochondrial biogenesis, often through the SIRT1-PGC-1α signaling pathway.[20][21][22][23][24] Beyond its influence on sirtuins and mitochondria, Resveratrol is a potent antioxidant and anti-inflammatory agent, directly scavenging free radicals and modulating inflammatory pathways.[13][17][25][26][27]

Signaling Pathways

The anti-aging effects of this compound and Resveratrol are mediated by intricate signaling pathways.

ALCAR_Pathway ALCAR This compound Mitochondria Mitochondria ALCAR->Mitochondria Facilitates Fatty Acid Transport PGC1a PGC-1α ALCAR->PGC1a Activates AntioxidantEnzymes Antioxidant Enzymes (SOD, GSH-Px) ALCAR->AntioxidantEnzymes Enhances Activity BetaOxidation β-Oxidation Mitochondria->BetaOxidation FattyAcids Fatty Acids FattyAcids->Mitochondria ATP ATP Production BetaOxidation->ATP MitoBiogenesis Mitochondrial Biogenesis PGC1a->MitoBiogenesis ROS Reactive Oxygen Species (ROS) AntioxidantEnzymes->ROS Reduces Resveratrol_Pathway Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 Activates AMPK AMPK Resveratrol->AMPK Activates AntioxidantResponse Antioxidant Response Resveratrol->AntioxidantResponse Promotes PGC1a PGC-1α SIRT1->PGC1a Deacetylates & Activates NFkB NF-κB SIRT1->NFkB Inhibits MitoBiogenesis Mitochondrial Biogenesis PGC1a->MitoBiogenesis AMPK->PGC1a Inflammation Inflammation NFkB->Inflammation ROS Reactive Oxygen Species (ROS) AntioxidantResponse->ROS Reduces ALCAR_Experiment_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis A1 Wistar Rats A2 Induce Atherosclerosis (High-Fat Diet + Vitamin D3) A1->A2 A3 Group Allocation: - Control - AS Model - AS + ALCAR A2->A3 B1 ALCAR Administration (Gavage) A3->B1 C1 Serum Collection B1->C1 C3 Tissue Collection (Aorta, Heart) B1->C3 C2 Measure Oxidative Stress Markers (SOD, GSH-Px, MDA) C1->C2 C4 Gene & Protein Expression Analysis (RT-qPCR, Western Blot) C3->C4

References

validating the role of Acetyl-L-Carnitine in preventing protein glycation in vitro

Author: BenchChem Technical Support Team. Date: November 2025

An In Vitro Comparative Analysis of its Protective Role

For researchers, scientists, and professionals in drug development, the quest for effective agents to combat the detrimental effects of protein glycation is a significant area of focus. Protein glycation, the non-enzymatic reaction between reducing sugars and the free amino groups of proteins, leads to the formation of Advanced Glycation End-products (AGEs). These AGEs are implicated in the pathogenesis of numerous age-related diseases and diabetic complications. This guide provides an objective comparison of the in vitro performance of Acetyl-L-Carnitine (ALC) in preventing protein glycation against other notable alternatives, supported by experimental data and detailed methodologies.

Quantitative Comparison of Anti-Glycation Agents

The following table summarizes the in vitro efficacy of this compound and other compounds in inhibiting protein glycation, based on data from various studies. It is important to note that experimental conditions such as protein source, glycating agent, and incubation time can influence the results.

CompoundProtein ModelGlycating AgentConcentrationInhibition of Glycation (%)Reference
This compound Calf Lens CrystallinsGlucose5-50 mM42[1]
Acetyl Salicylic AcidCalf Lens CrystallinsGlucose5-50 mM63[1]
AminoguanidineHuman Serum AlbuminFructose20 mM83 (pentosidine fluorescence)[2]
BaicalinBovine Serum AlbuminNot Specified100 µg/mL90.4[3]
LuteolinBovine Serum AlbuminNot Specified100 µg/mL85.4[3]
L-CarnitineCalf Lens CrystallinsGlucose5-50 mMNo effect[1]
L-CarnitineBovine Serum AlbuminNot SpecifiedNot SpecifiedMore effective than Aminoguanidine[4][5]

Note: The conflicting results for L-Carnitine may be due to different experimental setups and protein models.

Experimental Protocols

To ensure transparency and reproducibility, this section details the methodologies employed in key in vitro protein glycation experiments.

Glycation of Lens Crystallins

This protocol is based on the in vitro study of this compound's effect on lens protein glycation[1].

  • Protein Preparation: The soluble fraction of calf lens crystallins is extracted and prepared.

  • Incubation: The crystallins are incubated with 50 mM glucose. To trace the glycation process, 14C-labeled glucose is included in the incubation medium.

  • Test Compounds: The experimental groups include the addition of L-Carnitine, this compound, or acetyl salicylic acid at concentrations ranging from 5 to 50 mM. A control group with only crystallins and glucose is also prepared.

  • Incubation Conditions: The mixtures are incubated for 15 days.

  • Analysis:

    • Quantification of Glycation: The amount of 14C-glucose incorporated into the crystallins is measured to quantify the extent of glycation.

    • Separation of Glycated Proteins: High-Performance Liquid Chromatography (HPLC) is used to separate the different glycated crystallin fractions (alpha, beta, and gamma).

    • AGEs Formation Assessment: The reactivity of the samples with an anti-AGE antibody is measured to determine the reduction in the formation of Advanced Glycation End-products.

Bovine Serum Albumin (BSA)-Glucose Assay

This is a widely used method for screening potential anti-glycation agents[6][7].

  • Reaction Mixture: Bovine Serum Albumin (BSA) is incubated with a high concentration of glucose (e.g., 500 mM) in a phosphate buffer (pH 7.4).

  • Test Compounds: The substance to be tested for anti-glycation activity (e.g., aminoguanidine, plant extracts) is added to the reaction mixture at various concentrations. A positive control with a known inhibitor like aminoguanidine and a negative control without any inhibitor are included.

  • Incubation: The samples are incubated at 37°C for an extended period, typically ranging from several days to weeks.

  • Analysis of Glycation:

    • Polyacrylamide Gel Electrophoresis (PAGE): The migration of BSA on a native PAGE gel is analyzed. Increased glycation leads to a faster migration towards the anode. The inhibitory effect is observed as a slower migration compared to the control.

    • Fluorescence Spectroscopy: The formation of fluorescent AGEs is monitored by measuring the fluorescence intensity at an excitation wavelength of around 370 nm and an emission wavelength of about 440 nm. A decrease in fluorescence intensity in the presence of the test compound indicates inhibition of AGE formation.

Visualizing the Process and Pathways

To provide a clearer understanding of the experimental workflow and the underlying biological processes, the following diagrams have been generated using the DOT language.

G Experimental Workflow for In Vitro Protein Glycation Assay cluster_incubation Incubation Protein Protein Source (e.g., BSA, Lens Crystallins) Incubation Incubate at 37°C (Days to Weeks) Protein->Incubation GlycatingAgent Glycating Agent (e.g., Glucose, Fructose) GlycatingAgent->Incubation TestCompound Test Compound (e.g., this compound) TestCompound->Incubation PAGE PAGE Analysis Incubation->PAGE Fluorescence Fluorescence Spectroscopy Incubation->Fluorescence HPLC HPLC Incubation->HPLC Antibody Anti-AGE Antibody Reactivity Incubation->Antibody

Caption: A flowchart of the in vitro protein glycation assay.

The proposed mechanism by which this compound prevents protein glycation involves the acetylation of free amino groups on proteins, thereby blocking the initial step of the glycation process.

G Proposed Mechanism of this compound in Glycation Prevention cluster_glycation Standard Glycation Pathway cluster_inhibition Inhibition by this compound Protein Protein (with free amino group) SchiffBase Schiff Base Protein->SchiffBase AcetylatedProtein Acetylated Protein (Blocked amino group) Protein->AcetylatedProtein Glucose Reducing Sugar (e.g., Glucose) Glucose->SchiffBase Amadori Amadori Product SchiffBase->Amadori AGEs Advanced Glycation End-products (AGEs) Amadori->AGEs ALC This compound ALC->AcetylatedProtein NoReaction Glycation Prevented AcetylatedProtein->NoReaction Glucose2 Reducing Sugar (e.g., Glucose) Glucose2->NoReaction

Caption: this compound acetylates protein amino groups, preventing glycation.

The accumulation of AGEs in vivo can trigger a cascade of inflammatory signaling pathways, primarily through the Receptor for Advanced Glycation End-products (RAGE).

G Signaling Pathways Activated by Advanced Glycation End-products (AGEs) cluster_pathways Downstream Signaling Cascades cluster_outcomes Cellular Responses AGEs Advanced Glycation End-products (AGEs) RAGE RAGE Receptor AGEs->RAGE MAPK MAPK Pathway RAGE->MAPK JAK_STAT JAK/STAT Pathway RAGE->JAK_STAT NFkB NF-κB Pathway RAGE->NFkB Inflammation Pro-inflammatory Cytokine Production MAPK->Inflammation OxidativeStress Increased Oxidative Stress MAPK->OxidativeStress JAK_STAT->Inflammation NFkB->Inflammation NFkB->OxidativeStress CellDysfunction Cellular Dysfunction Inflammation->CellDysfunction OxidativeStress->CellDysfunction

Caption: AGEs bind to RAGE, activating inflammatory signaling pathways.

References

Comparative Transcriptomics of Neural Cells Treated with Acetyl-L-Carnitine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the transcriptomic effects of Acetyl-L-Carnitine (ALCAR) on neural cells against other neuroprotective alternatives, supported by experimental data and detailed methodologies.

This compound (ALCAR) is a naturally occurring compound that plays a crucial role in cellular energy metabolism. In the nervous system, ALCAR has demonstrated significant neuroprotective effects, making it a compound of interest for the treatment of various neurological disorders. This guide delves into the comparative transcriptomics of neural cells treated with ALCAR, offering insights into its mechanisms of action and how they compare to other neuroprotective agents.

Comparison of Transcriptomic and Cellular Effects

The neuroprotective effects of this compound are multifaceted, influencing gene expression, mitochondrial function, and key signaling pathways. When compared to other neuroprotective agents such as α-Lipoic Acid (ALA) and Resveratrol, both distinct and overlapping mechanisms become apparent.

Feature This compound (ALCAR) α-Lipoic Acid (ALA) Resveratrol
Primary Mechanism Epigenetic modulation via histone acetylation, enhancement of mitochondrial function.[1][2]Potent antioxidant, regeneration of other antioxidants (e.g., Vitamin C and E).Activation of Sirtuin-1 (SIRT1) pathway, antioxidant properties.[3]
Key Transcriptional Changes Upregulation of genes involved in neuroprotection (e.g., HSP72, 14-3-3 protein gamma), modulation of genes related to mitochondrial bioenergetics and neurotransmitter systems.[4]Upregulation of antioxidant response element (ARE)-driven genes.Upregulation of genes involved in mitochondrial biogenesis and antioxidant defense.
Affected Signaling Pathways NF-κB signaling, PI3K/AKT/BDNF/VGF pathway.[1]Nrf2-ARE pathway, NF-κB signaling.SIRT1/PGC-1α pathway, AMPK signaling.
Impact on Mitochondrial Function Improves mitochondrial respiration and energy production, reduces oxidative stress.Protects against mitochondrial damage from oxidative stress, improves mitochondrial function.Promotes mitochondrial biogenesis, enhances mitochondrial function.
Neurotransmitter System Modulation Donates acetyl groups for acetylcholine synthesis.[5]--

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of transcriptomic studies. Below are generalized protocols for key experiments in the study of neuroprotective compounds.

Neural Cell Culture and Treatment
  • Cell Lines: Human neuroblastoma cell lines (e.g., SH-SY5Y) or primary cortical neurons are commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are treated with this compound (typically 1-10 mM), α-Lipoic Acid (100-500 µM), or Resveratrol (10-50 µM) for a specified duration (e.g., 24-48 hours) prior to RNA extraction. A vehicle-treated control group is essential.

RNA Sequencing (RNA-Seq)
  • RNA Extraction: Total RNA is isolated from treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen). RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100).

  • Library Preparation: RNA-seq libraries are prepared using a kit such as the TruSeq Stranded mRNA Library Prep Kit (Illumina). This involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing: Libraries are sequenced on a high-throughput sequencing platform, such as the Illumina NovaSeq, to generate 50-100 bp paired-end reads.

  • Data Analysis:

    • Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.

    • Alignment: Reads are aligned to a reference genome (e.g., human genome hg38) using a splice-aware aligner like STAR.

    • Quantification: Gene expression levels are quantified using tools such as RSEM or featureCounts.

    • Differential Expression Analysis: Differentially expressed genes between treatment and control groups are identified using packages like DESeq2 or edgeR in R.

    • Pathway Analysis: Gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) are performed on the list of differentially expressed genes to identify affected biological processes and signaling pathways.

Visualizing Molecular Pathways and Workflows

Diagrams are essential for illustrating the complex biological processes and experimental procedures involved in transcriptomic research.

ALCAR_Signaling_Pathway ALCAR This compound Mitochondria Mitochondria ALCAR->Mitochondria PI3K_AKT PI3K/AKT Pathway ALCAR->PI3K_AKT NFkB NF-κB Pathway ALCAR->NFkB AcetylCoA Acetyl-CoA Mitochondria->AcetylCoA Histone_Acetylation Histone Acetylation AcetylCoA->Histone_Acetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Neuroprotection Neuroprotection Gene_Expression->Neuroprotection BDNF_VGF BDNF/VGF Expression PI3K_AKT->BDNF_VGF BDNF_VGF->Neuroprotection NFkB->Gene_Expression RNA_Seq_Workflow cluster_wet_lab Wet Lab cluster_bioinformatics Bioinformatics Cell_Culture Neural Cell Culture & Treatment RNA_Extraction RNA Extraction Cell_Culture->RNA_Extraction Library_Prep Library Preparation RNA_Extraction->Library_Prep Sequencing Sequencing Library_Prep->Sequencing QC Quality Control Sequencing->QC Alignment Alignment to Reference Genome QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification Diff_Expression Differential Expression Analysis Quantification->Diff_Expression Pathway_Analysis Pathway & GO Analysis Diff_Expression->Pathway_Analysis

References

Safety Operating Guide

Proper Disposal of Acetyl-L-Carnitine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Acetyl-L-Carnitine is a critical component of laboratory safety and environmental responsibility. While this compound is not broadly classified as a hazardous waste by the Environmental Protection Agency (EPA), its disposal must be handled with care, adhering to a hierarchy of waste management principles: reduction, reuse, recycling, and finally, disposal.[1] Institutional policies and local regulations are paramount and must be consulted before any disposal action is taken.

Immediate Safety and Handling Precautions

Before and during disposal procedures, it is essential to adhere to standard laboratory safety protocols. Personnel should wear appropriate Personal Protective Equipment (PPE), including gloves and safety glasses with side-shields.[2] When handling the solid form, care should be taken to avoid dust formation.[2][3] In case of a spill, the material should be swept up or vacuumed, avoiding dust generation, and placed into a suitable, labeled container for disposal.[1][2]

Step-by-Step Disposal Protocol

Step 1: Waste Characterization and Minimization

Before disposal, characterize the this compound waste.

  • Unused, Pure Product: If the material is an unused surplus in its original, unopened container, consider redistribution to other laboratories within your institution.[2][4] This aligns with the primary goal of waste minimization.

  • Contaminated Material: If the this compound is contaminated with other chemicals, it must be treated as hazardous waste if the contaminant is hazardous. Do not mix incompatible wastes.[5]

  • Empty Containers: A container that held this compound is considered empty if all waste has been removed by standard practice and no more than 1 inch of residue remains.[5] These containers should be triple-rinsed, with the rinsate collected and handled as chemical waste.[5] After cleaning, remove or deface the label before disposing of the container in the regular trash or recycling.[6]

Step 2: Consultation with Institutional and Local Guidelines

The most critical step is to consult your institution's Environmental Health & Safety (EHS) department and review local, state, and national regulations.[2][7] Disposal methods that are acceptable in one region may be prohibited in another. EHS will provide specific guidance on whether this compound is considered a regulated chemical at your institution and will outline the approved disposal pathways.

Step 3: Selecting the Appropriate Disposal Pathway

Based on the waste characterization and institutional guidelines, select one of the following disposal routes.

  • Pathway A: Disposal as Non-Hazardous Solid Waste (for Pure, Uncontaminated Material) If confirmed by your EHS department to be non-hazardous, small quantities of solid this compound can often be disposed of as solid laboratory waste.[6][7]

    • Place the solid chemical waste in a durable, sealed container to prevent leakage or dust formation.[4][7]

    • Clearly label the container with the chemical name ("this compound") and mark it as "Non-Hazardous" for disposal.[4]

    • Dispose of the sealed container as directed by your institution. This may involve placing it in a specific laboratory waste bin or taking it directly to an outside dumpster, as custodial staff may be instructed not to handle chemical containers.[6]

  • Pathway B: Disposal via Licensed Waste Contractor (Recommended and Most Common) This is the safest and most compliant method for chemical waste.[2]

    • Package the this compound waste (both pure and contaminated) in a compatible, tightly sealed container.[8]

    • Label the container clearly with the full chemical name and any known contaminants.

    • Store the container in a designated Satellite Accumulation Area until it is collected by your institution's EHS department or a licensed chemical waste disposal company.[2][8]

    • The contractor will typically transport the waste for high-temperature incineration.[2][9]

  • Pathway C: Drain Disposal (Highly Restricted) Drain disposal is generally discouraged and often prohibited.[2] this compound is water-soluble, but its environmental impact on aquatic life is a concern.[1] Never pour this compound down the drain without explicit approval from your EHS department. If approved, it would only be for very small quantities of dilute, non-hazardous, pH-neutral aqueous solutions, flushed with a large volume of water.[1][7]

Summary of Disposal Options

While no specific quantitative limits for disposal are universally defined, the following table summarizes the qualitative considerations for each disposal pathway. Quantitative thresholds are determined by local and institutional regulations.

Disposal PathwayWaste TypeKey RequirementsBest For
Licensed Waste Contractor Pure surplus, contaminated material, spill cleanup debrisProper containment, accurate labeling, storage in Satellite Accumulation Area.All forms of this compound waste; ensures maximum compliance and safety.
Non-Hazardous Solid Waste Pure, uncontaminated solid materialConfirmation of non-hazardous status from EHS, sealed and labeled container.Small quantities of pure material where institutional policy allows.
Reuse/Redistribution Unopened, non-expired surplus productIntact original packaging and label, institutional inventory/sharing program.Minimizing waste and reducing procurement costs.
Drain Disposal Dilute, neutral pH aqueous solutions onlyExplicit EHS approval required , flushing with copious water.Extremely limited and generally not recommended.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for determining the proper disposal procedure for this compound.

Start Unwanted this compound CheckSurplus Is material a pure, unused surplus in its original container? Start->CheckSurplus CheckContaminated Is material contaminated with a hazardous substance? CheckSurplus->CheckContaminated No Reuse Consider Reuse or Redistribution to another lab CheckSurplus->Reuse Yes CheckPolicy Consult Institutional EHS Policy & Local Regulations CheckContaminated->CheckPolicy No HazardousWaste Manage as Hazardous Waste: - Package and label correctly - Store in Satellite Accumulation Area - Arrange for EHS pickup CheckContaminated->HazardousWaste Yes NonHazardous Does EHS classify pure this compound as non-hazardous? CheckPolicy->NonHazardous SolidWaste Dispose as Non-Hazardous Solid Waste: - Seal in a labeled container - Follow institutional procedure for disposal NonHazardous->SolidWaste Yes Contractor Dispose via Licensed Contractor: - Package and label correctly - Arrange for EHS pickup NonHazardous->Contractor No

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetyl-L-Carnitine
Reactant of Route 2
Reactant of Route 2
Acetyl-L-Carnitine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.